molecular formula C9H4ClN3 B1506211 4-Chloroquinazoline-2-carbonitrile CAS No. 898044-49-0

4-Chloroquinazoline-2-carbonitrile

Cat. No.: B1506211
CAS No.: 898044-49-0
M. Wt: 189.6 g/mol
InChI Key: STHFFVMWNKRMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinazoline-2-carbonitrile is a useful research compound. Its molecular formula is C9H4ClN3 and its molecular weight is 189.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloroquinazoline-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloroquinazoline-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloroquinazoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-9-6-3-1-2-4-7(6)12-8(5-11)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHFFVMWNKRMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717266
Record name 4-Chloroquinazoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898044-49-0
Record name 4-Chloro-2-quinazolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898044-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloroquinazoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloroquinazoline-2-carbonitrile from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically-grounded guide for the multi-step synthesis of 4-chloroquinazoline-2-carbonitrile, a pivotal intermediate in contemporary drug discovery. The narrative is structured to provide not only a reproducible protocol but also a deep understanding of the underlying chemical principles, reaction mechanisms, and strategic considerations inherent in the synthesis of complex heterocyclic scaffolds.

I. Strategic Overview: A Two-Stage Approach to a Privileged Scaffold

The quinazoline framework is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The target molecule, 4-chloroquinazoline-2-carbonitrile, is an exceptionally valuable building block. The chloro-substituent at the 4-position serves as a versatile leaving group for nucleophilic substitution, while the 2-carbonitrile group offers a handle for a wide array of chemical transformations.[3][4]

A direct, single-step conversion from anthranilic acid is not synthetically feasible. Therefore, a robust and logical two-stage strategy is employed:

  • Stage 1: Heterocyclic Ring Formation. Cyclocondensation of anthranilic acid with a suitable C1-N source to construct the core intermediate, 4-hydroxyquinazoline-2-carbonitrile.

  • Stage 2: Functional Group Interconversion. Chlorination of the 4-hydroxy group to yield the final target molecule, 4-chloroquinazoline-2-carbonitrile.

This approach ensures high yields and purity by addressing the formation of the core ring system and the installation of the reactive chloro-group as discrete, controllable steps.

G A Anthranilic Acid B Intermediate I 4-Hydroxyquinazoline-2-carbonitrile A->B  Stage 1: Cyclocondensation C Target Molecule 4-Chloroquinazoline-2-carbonitrile B->C  Stage 2: Chlorination

Figure 1: High-level synthetic workflow.

II. Stage 1: Synthesis of 4-Hydroxyquinazoline-2-carbonitrile

The cornerstone of this synthesis is the construction of the quinazolinone ring system. While the classic Niementowski reaction, which uses formamide, is effective for producing simple quinazolin-4-ones, the introduction of the 2-carbonitrile group requires a more tailored approach.[5][6] The most direct method involves the reaction of anthranilic acid with a reagent that can deliver the cyano-imine functionality required for cyclization.

Causality and Mechanistic Insight

The reaction proceeds via a cyclocondensation mechanism. The primary amine of anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the cyanating agent (e.g., cyanamide or a derivative). This is followed by an intramolecular nucleophilic attack by the carboxylate group (or its activated form) onto the newly formed imine or a related intermediate, leading to ring closure. Subsequent dehydration yields the stable aromatic quinazolinone ring.

G cluster_0 Mechanism of Cyclocondensation Start Anthranilic Acid (Nucleophile) Step1 Nucleophilic Attack (Amine on Cyanamide) Start->Step1 Reagent + Cyanamide (Electrophile) Reagent->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Carboxylate Attack) Intermediate->Step2 Cyclized Cyclized Intermediate Step2->Cyclized Step3 Dehydration Cyclized->Step3 Product 4-Hydroxyquinazoline-2-carbonitrile Step3->Product

Figure 2: Mechanistic flow for Stage 1.

Experimental Protocol: 4-Hydroxyquinazoline-2-carbonitrile
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anthranilic acid (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane (approx. 5-10 mL per gram of anthranilic acid).

  • Reagent Addition: Add cyanamide (1.5 - 2.0 eq) to the suspension. Alternative reagents like N-cyanoguanidine can also be employed, though reaction conditions may require adjustment.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water (approx. 10 volumes).

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid thoroughly with water, followed by a cold, non-polar solvent like diethyl ether or hexane to remove residual starting materials. The product, 4-hydroxyquinazoline-2-carbonitrile (which exists as the 4-oxo tautomer), can be further purified by recrystallization from ethanol or acetic acid to yield an off-white to yellow solid.[3]

III. Stage 2: Chlorination to 4-Chloroquinazoline-2-carbonitrile

The conversion of the 4-hydroxy (or 4-oxo) group to a 4-chloro group is a critical activation step. The C4 position of the quinazolinone is not sufficiently electrophilic for direct substitution. Therefore, the hydroxyl group must first be converted into a better leaving group.

Causality and Mechanistic Insight

This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is often catalyzed by a small amount of DMF, which forms a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]Cl).[7] The mechanism involves the following key steps:

  • The 4-hydroxyquinazoline, existing in its enol tautomer, attacks the chlorinating agent (or the Vilsmeier reagent).

  • This forms a highly reactive intermediate where the oxygen is converted into a good leaving group (e.g., a phosphate or chlorosulfite ester).

  • A chloride ion (from the reagent) then acts as a nucleophile, attacking the C4 position and displacing the leaving group to form the final product.

G cluster_1 Mechanism of Chlorination I1 4-Hydroxy-Tautomer (Intermediate I) I2 Activated O-Phosphoryl Intermediate I1->I2 Activation POCl3 POCl₃ / DMF POCl3->I2 Product 4-Chloroquinazoline-2-carbonitrile I2->Product Nucleophilic Attack Cl_ion Chloride Ion (Cl⁻) Cl_ion->Product

Figure 3: Simplified chlorination mechanism.

Experimental Protocol: 4-Chloroquinazoline-2-carbonitrile
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas). Add 4-hydroxyquinazoline-2-carbonitrile (1.0 eq).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. Add a catalytic amount of DMF (0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The solid will gradually dissolve as the reaction proceeds. Monitor by TLC.

  • Workup (Caution: Exothermic): After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and will generate significant amounts of HCl gas.

  • pH Adjustment: Stir the aqueous mixture until all the ice has melted. Neutralize the acidic solution by the slow addition of a base, such as saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8. Keep the mixture cool in an ice bath during neutralization.

  • Extraction: The product will precipitate as a solid, which can be filtered. Alternatively, extract the product from the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-chloroquinazoline-2-carbonitrile as a solid.[3]

IV. Quantitative Data and Characterization

ParameterStage 1Stage 2
Starting Material Anthranilic Acid4-Hydroxyquinazoline-2-carbonitrile
Key Reagents Cyanamide, DMFPOCl₃, DMF (cat.)
Molar Ratio (SM:Reagent) 1 : 1.51 : 5
Temperature 110-140 °C105-110 °C
Reaction Time 4-8 hours2-4 hours
Typical Yield 70-85%75-90%
Product Appearance Off-white to yellow solidOff-white to yellow solid[3]

Characterization of 4-Chloroquinazoline-2-carbonitrile:

  • Molecular Formula: C₉H₄ClN₃[3]

  • Molecular Weight: 189.60 g/mol [3]

  • Purity (Typical): >95% (by HPLC)[3]

  • Spectroscopic Analysis: Structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct regiochemistry and mass. Infrared (IR) spectroscopy should show a characteristic nitrile stretch (C≡N) around 2230-2240 cm⁻¹.

V. Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Chlorinating Agents: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. Handle with extreme care and quench excess reagent slowly and carefully.[7]

  • Cyanides: If using cyanide-based reagents, be aware of their extreme toxicity. Acidic conditions can liberate highly toxic hydrogen cyanide (HCN) gas.

  • Product: The final product, 4-chloroquinazoline-2-carbonitrile, should be handled as a potentially hazardous chemical. Substituted haloquinazolines are sometimes suspected mutagens.[7]

VI. Conclusion

This guide outlines a reliable and efficient two-stage synthesis of 4-chloroquinazoline-2-carbonitrile from anthranilic acid. By deconstructing the synthesis into a logical sequence of ring formation followed by functional group activation, researchers can reproducibly obtain this high-value intermediate. The detailed protocols and mechanistic insights provided herein are intended to empower scientists in drug development to leverage this versatile scaffold for the creation of novel and impactful therapeutic agents.

References

  • Taylor & Francis. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.
  • ResearchGate. (n.d.). Synthesis of 2‐cyanoquinazolin‐4‐ones 20, 21, 24 and 25.
  • Al-Obaidi, A., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC, NIH.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • ResearchGate. (n.d.). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
  • MySkinRecipes. (n.d.). 4-Chloroquinazoline-2-carbonitrile.
  • TargetMol. (n.d.). 4-chloro-quinazoline.
  • MySkinRecipes. (n.d.). 4-Chloroquinazoline-7-carbonitrile.
  • Al-Suwaidan, I. A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC, NIH.
  • Cho, J.-E., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH.
  • ChemicalBook. (n.d.). 4-Hydroxyquinazoline synthesis.
  • DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
  • Google Patents. (n.d.). US5214144A - Process for the preparation of 4-haloquinazolines.
  • PubMed. (1977). Synthesis of heterocycles. Part 9: Quinolizines and Indolizines.
  • Kovács, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC, PubMed Central.
  • Future Science. (2018).
  • Al-Omar, M. A. (2010). Quinazoline derivatives: synthesis and bioactivities. PMC, PubMed Central.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Quinazoline-7-carbonitrile from Anthranilic Acid Derivatives.
  • Biosynth. (n.d.). 4-Hydroxyquinazoline | 491-36-1 | FH32364.
  • Google Patents. (n.d.). EP1997812A1 - Method for production of quinazolin-4-on derivative.
  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinazoline 98 491-36-1.
  • BLD Pharm. (n.d.). 1231761-54-8|4-Chloroquinazoline-8-carbonitrile|BLD Pharm.

Sources

An In-Depth Technical Guide to 4-Chloroquinazoline-2-carbonitrile: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational framework for a multitude of clinically significant therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, most notably in the realm of oncology as potent kinase inhibitors.[1] This guide focuses on a specific, yet crucial, building block within this chemical class: 4-Chloroquinazoline-2-carbonitrile. As a key intermediate, a thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel, biologically active compounds. This document provides a comprehensive technical overview of these properties, alongside detailed, field-proven methodologies for their experimental determination and characterization, designed to empower researchers in their drug discovery and development endeavors.

Core Molecular Attributes of 4-Chloroquinazoline-2-carbonitrile

4-Chloroquinazoline-2-carbonitrile is a heterocyclic aromatic compound distinguished by a fused benzene and pyrimidine ring system, with a chloro substituent at the 4-position and a nitrile group at the 2-position. These functional groups are pivotal to its reactivity and utility as a synthetic intermediate.

PropertyValueSource
CAS Number 898044-49-0[4]
Molecular Formula C₉H₄ClN₃[4]
Molecular Weight 189.60 g/mol [4]
Appearance Off-white to yellow solid[4]

Physicochemical Properties: A Detailed Analysis

The physicochemical profile of a molecule is a critical determinant of its behavior in both chemical reactions and biological systems. The following sections delve into the key properties of 4-Chloroquinazoline-2-carbonitrile.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. While no experimentally determined melting point for 4-Chloroquinazoline-2-carbonitrile has been found in the available literature, data for the closely related compound, 4-chloroquinoline-2-carbonitrile, is reported as 109 °C. This value can serve as a preliminary estimate.

Solubility Profile

The solubility of 4-Chloroquinazoline-2-carbonitrile in various solvents is a crucial parameter for its use in synthesis, purification, and biological assays. A qualitative assessment of its solubility is outlined below. Due to the aromatic nature of the quinazoline core and the presence of polar nitrile and chloro groups, it is expected to exhibit limited solubility in water and higher solubility in common organic solvents.

SolventExpected Solubility
WaterSparingly soluble to insoluble
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Moderately soluble
ChloroformModerately soluble
MethanolSlightly soluble
EthanolSlightly soluble
Diethyl EtherSparingly soluble
HexanesInsoluble
Acidity/Basicity (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its behavior in biological systems and for developing analytical methods. The quinazoline ring system contains two nitrogen atoms. The pKa of the parent quinazoline is 3.51.[5] The electron-withdrawing nature of the chloro and nitrile substituents on 4-Chloroquinazoline-2-carbonitrile is expected to decrease the basicity of the ring nitrogens, resulting in a lower pKa value. A predicted pKa for the related 4-chloroquinazoline-8-carbonitrile is approximately 0.01.[6]

Synthesis and Reactivity

The synthesis of 4-Chloroquinazoline-2-carbonitrile can be approached through established methods for quinazoline ring formation, followed by functional group manipulation. A plausible synthetic route starts from anthranilonitrile (2-aminobenzonitrile).

Proposed Synthetic Pathway

A common method for constructing the quinazoline ring involves the reaction of an anthranilamide or related derivative with a one-carbon source. For 4-Chloroquinazoline-2-carbonitrile, a potential synthesis involves the cyclization of anthranilonitrile with a suitable reagent to form a 4-hydroxyquinazoline-2-carbonitrile intermediate, which is then chlorinated. A related synthesis of 2,4-dichloroquinazoline from anthranilonitrile using diphosgene has been reported, suggesting a viable route.

Synthesis Anthranilonitrile Anthranilonitrile Intermediate 2-Cyano-4-hydroxyquinazoline Anthranilonitrile->Intermediate 1. Cyclizing Agent (e.g., Phosgene equivalent) 2. Heat Product 4-Chloroquinazoline-2-carbonitrile Intermediate->Product Chlorinating Agent (e.g., POCl₃, SOCl₂)

Chemical Reactivity

The primary mode of reactivity for 4-Chloroquinazoline-2-carbonitrile is nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the quinazoline ring system and the nitrile group makes the chloro substituent an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate for creating diverse libraries of quinazoline derivatives.

Reactivity Substrate 4-Chloroquinazoline-2-carbonitrile Product 4-Substituted-quinazoline-2-carbonitrile Substrate->Product Substrate->Product S N Ar Nucleophile Nucleophile (Nu-H) e.g., Amines, Alcohols, Thiols Nucleophile->Product

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and nitrile substituents.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbon of the nitrile group (C≡N) will appear in the characteristic region of δ 115-120 ppm. The aromatic carbons will resonate in the range of approximately δ 120-160 ppm. The carbon atom attached to the chlorine (C4) and the carbon at position 2 will have their chemical shifts influenced by the respective substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group.

  • Aromatic C=C and C=N Stretches: Multiple bands of varying intensity will be observed in the 1450-1650 cm⁻¹ region, characteristic of the quinazoline ring system.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

  • Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic protons will appear in the 700-900 cm⁻¹ range, providing information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z 189, corresponding to the nominal molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 191 with about one-third the intensity of the M⁺ peak.

  • Fragmentation: Common fragmentation pathways for quinazolines may involve the loss of small molecules such as HCN from the pyrimidine ring or cleavage of the substituents. The specific fragmentation pattern will provide valuable structural information.

Experimental Protocols for Physicochemical Characterization

The following are generalized, yet detailed, protocols for the experimental determination of the key physicochemical properties of 4-Chloroquinazoline-2-carbonitrile.

Determination of Melting Point

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample of 4-Chloroquinazoline-2-carbonitrile is dry and finely powdered.

  • Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

  • Tap the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T₁).

  • Record the temperature at which the entire sample has melted (T₂).

  • The melting point is reported as the range T₁ - T₂.

MeltingPoint Start Start Pack Pack capillary tube with sample Start->Pack Place Place in melting point apparatus Pack->Place Heat_Fast Rapid heating to ~15°C below expected MP Place->Heat_Fast Heat_Slow Slow heating (1-2°C/min) Heat_Fast->Heat_Slow Observe_T1 Record T₁ (first liquid) Heat_Slow->Observe_T1 Observe_T2 Record T₂ (all liquid) Observe_T1->Observe_T2 Report Report melting point as T₁ - T₂ Observe_T2->Report End End Report->End

Determination of Solubility

Principle: The solubility is determined by observing the dissolution of a known amount of the solute in a specific volume of a solvent at a given temperature.

Apparatus:

  • Small test tubes or vials

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Analytical balance

Procedure (Qualitative):

  • Weigh approximately 5-10 mg of 4-Chloroquinazoline-2-carbonitrile into a small test tube.

  • Add 1 mL of the desired solvent (e.g., water, DMSO, ethanol).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • Classify the solubility as soluble, partially soluble, or insoluble.

Procedure (Quantitative - for sparingly soluble compounds):

  • Prepare a saturated solution of 4-Chloroquinazoline-2-carbonitrile in the solvent of interest by adding an excess of the solid to a known volume of the solvent.

  • Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Filter the solution to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Spectroscopic Analysis Protocols

5.3.1. NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of 4-Chloroquinazoline-2-carbonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; if not, a different solvent may be required.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is needed.

Data Acquisition:

  • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Further structural elucidation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.

5.3.2. FTIR Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind 1-2 mg of 4-Chloroquinazoline-2-carbonitrile with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

5.3.3. Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of 4-Chloroquinazoline-2-carbonitrile in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of µg/mL to ng/mL, depending on the instrument's sensitivity.

Data Acquisition (Electrospray Ionization - ESI):

  • Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

Safety and Handling

4-Chloroquinazoline-2-carbonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust. Use a fume hood when handling the solid.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

4-Chloroquinazoline-2-carbonitrile is a valuable and versatile intermediate in medicinal chemistry, offering a reactive handle for the synthesis of a wide array of quinazoline-based compounds. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective application in drug discovery and development. The experimental protocols provided offer a robust framework for the in-house characterization of this and other related small molecules, ensuring data integrity and facilitating the advancement of novel therapeutic agents.

References

  • Alagarsamy, V., et al. (2018). Quinazoline and its derivatives: A new class of cancer chemotherapeutic agents with significant therapeutic efficacy against solid tumors. Journal of Heterocyclic Chemistry, 55(5), 1045-1065.
  • Wdowiak, K., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11957.[3]

  • Ashmawy, A. M., et al. (2020). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 13(11), 7856-7870.[2]

  • MySkinRecipes. (n.d.). 4-Chloroquinazoline-2-carbonitrile. Retrieved from [Link]

  • Wikipedia. (2023). Quinazoline. Retrieved from [Link]

  • Chi, D. Y., et al. (2006). Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2-Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile. Synlett, 2006(1), 65-68.
  • Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. RSC Advances, 8(60), 34361-34371.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloroquinazoline-2-carbonitrile is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development.[1] Its quinazoline core is a recognized scaffold in numerous biologically active molecules, and the presence of reactive chloro and cyano functional groups makes it a versatile intermediate for the synthesis of a diverse range of derivatives.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloroquinazoline-2-carbonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct, published spectra for this specific molecule are not extensively available, this guide will focus on the prediction and interpretation of its spectral characteristics based on data from structurally related compounds and foundational spectroscopic principles. Furthermore, detailed experimental protocols for data acquisition are provided to enable researchers to generate and validate their own data.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures of 4-Chloroquinazoline-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Chloroquinazoline-2-carbonitrile is expected to show four signals in the aromatic region, corresponding to the four protons on the benzene ring moiety. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fused pyrimidine ring, the chloro substituent, and the cyano group. Based on data from related chloro-substituted quinazolines, the following chemical shifts are predicted in a standard solvent like CDCl₃ or DMSO-d₆.[2][3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloroquinazoline-2-carbonitrile

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-58.2 - 8.4Doublet of doublets (dd)~8.0, ~1.0Deshielded due to proximity to the pyrimidine ring and peri-effect of the chloro group.
H-67.8 - 8.0Triplet of doublets (td)~8.0, ~1.0Influenced by adjacent protons.
H-78.0 - 8.2Triplet of doublets (td)~8.0, ~1.5Deshielded by the electron-withdrawing nature of the quinazoline system.
H-88.3 - 8.5Doublet of doublets (dd)~8.0, ~1.5Deshielded due to proximity to the nitrogen atom (N-1).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are based on general values for quinazolines, nitriles, and the effects of chloro-substitution.[2][6][7]

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloroquinazoline-2-carbonitrile

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2145 - 150Attached to two nitrogen atoms and a cyano group.
C-4155 - 160Attached to a nitrogen and a chlorine atom.
C-4a120 - 125Bridgehead carbon.
C-5128 - 130Aromatic CH.
C-6129 - 132Aromatic CH.
C-7135 - 138Aromatic CH.
C-8125 - 128Aromatic CH.
C-8a150 - 153Bridgehead carbon adjacent to nitrogen.
CN115 - 120Nitrile carbon.[8]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for 4-Chloroquinazoline-2-carbonitrile are outlined below.

Table 3: Predicted IR Absorption Frequencies for 4-Chloroquinazoline-2-carbonitrile

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C≡N (Nitrile)2230 - 2240Strong, SharpThe conjugation with the aromatic system slightly lowers the frequency compared to aliphatic nitriles.[8][9][10]
C=N (Quinazoline)1610 - 1630Medium to StrongStretching vibrations of the pyrimidine ring.
C=C (Aromatic)1450 - 1600Medium to StrongMultiple bands corresponding to the stretching of the benzene and pyrimidine rings.
C-H (Aromatic)3000 - 3100Medium to WeakStretching vibrations.
C-Cl750 - 850StrongStretching vibration.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Chloroquinazoline-2-carbonitrile (Molecular Formula: C₉H₄ClN₃), the expected molecular weight is approximately 189.6 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 189, with a characteristic M+2 peak at m/z 191 with roughly one-third the intensity, which is indicative of the presence of a single chlorine atom. The fragmentation of quinazolines often involves the sequential loss of HCN from the pyrimidine ring.[11]

Expected Fragmentation Pathway:

G M [M]⁺˙ m/z 189/191 M_minus_Cl [M-Cl]⁺ m/z 154 M->M_minus_Cl - Cl• M_minus_HCN [M-HCN]⁺˙ m/z 162/164 M->M_minus_HCN - HCN Benzonitrile_ion [C₇H₄N]⁺ m/z 102 M_minus_Cl->Benzonitrile_ion - C₂N₂ M_minus_HCN_minus_HCN [M-2HCN]⁺˙ m/z 135/137 M_minus_HCN->M_minus_HCN_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation of 4-Chloroquinazoline-2-carbonitrile.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 4-Chloroquinazoline-2-carbonitrile. These should be adapted based on the specific instrumentation available.

Synthesis of 4-Chloroquinazoline-2-carbonitrile

A common route to 4-chloroquinazolines is through the chlorination of the corresponding 4-hydroxy or 4-quinazolinone precursor.[12][13]

G start 2-Cyano-4-hydroxyquinazoline reagents SOCl₂ or POCl₃ Reflux start->reagents product 4-Chloroquinazoline-2-carbonitrile reagents->product

Caption: General synthesis route for 4-Chloroquinazoline-2-carbonitrile.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-cyano-4-hydroxyquinazoline.

  • Chlorination: Carefully add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Heating: Heat the reaction mixture to reflux for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: After cooling to room temperature, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to crushed ice.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

NMR Data Acquisition

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Chloroquinazoline-2-carbonitrile in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: Appropriate for the aromatic region (e.g., 0-10 ppm).

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Proton decoupling should be applied.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Data Acquisition

Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide and press it into a thin disk.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

MS Data Acquisition

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.

  • GC-MS Parameters (if applicable):

    • Column: A standard non-polar column (e.g., HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A ramp from a low temperature (e.g., 100°C) to a high temperature (e.g., 280°C).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable range, for example, m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of chlorine-containing fragments.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 4-Chloroquinazoline-2-carbonitrile, a compound of significant interest in synthetic and medicinal chemistry. By leveraging data from analogous structures and fundamental principles, researchers are equipped with a robust framework for the interpretation of experimentally acquired spectra. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. This comprehensive guide serves as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this and related quinazoline derivatives.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. [Link]

  • PubChem. (n.d.). 4-Chloro-2-phenylquinazoline. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. [Link]

  • MySkinRecipes. (n.d.). 4-Chloroquinazoline-2-carbonitrile. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines. [Link]

  • Acta Chimica Slovaca. (2010). Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. [Link]

  • SpectraBase. (n.d.). 4-Chloroquinazoline. [Link]

Sources

An In-depth Technical Guide to 4-Chloroquinazoline-2-carbonitrile (CAS Number 898044-49-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinazoline-2-carbonitrile, identified by the CAS number 898044-49-0, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. As a member of the quinazoline family, this compound garners significant interest due to the well-established therapeutic properties of the quinazoline core.[1] The strategic placement of a chloro group at the 4-position and a nitrile group at the 2-position provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and potential therapeutic applications, with a particular focus on its role as a precursor to novel anticancer and antimicrobial agents.[1]

Physicochemical Properties

4-Chloroquinazoline-2-carbonitrile is typically supplied as an off-white to yellow solid.[1] While specific experimental data for its melting point, boiling point, and solubility are not extensively reported in publicly available literature, its structural analogues and the general properties of quinazolines suggest it is a crystalline solid with limited solubility in water but better solubility in common organic solvents.

PropertyDataSource
CAS Number 898044-49-0
Molecular Formula C₉H₄ClN₃[1]
Molecular Weight 189.60 g/mol [1]
Appearance Off-white to yellow solid[1]
Purity Typically ≥95%[1]
Storage Room temperature[1]

Synthesis and Chemical Reactivity

The synthesis of 4-chloroquinazoline-2-carbonitrile, like other 4-chloroquinazolines, generally involves the chlorination of a precursor quinazolinone. A plausible synthetic route is outlined below, based on established chemical principles for this class of compounds.

Representative Synthesis Protocol

This protocol is a representative example based on general methods for the synthesis of 4-chloroquinazolines.[2][3]

Step 1: Synthesis of 2-cyano-quinazolin-4(3H)-one

A mixture of 2-aminobenzamide and a suitable cyanating agent is heated in a high-boiling point solvent. The reaction proceeds via a cyclocondensation reaction to form the quinazolinone ring.

Step 2: Chlorination of 2-cyano-quinazolin-4(3H)-one

The resulting 2-cyano-quinazolin-4(3H)-one is then subjected to chlorination to yield the final product, 4-chloroquinazoline-2-carbonitrile.

Materials and Reagents:

  • 2-cyano-quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Inert solvent (e.g., toluene or acetonitrile)

Procedure:

  • To a stirred suspension of 2-cyano-quinazolin-4(3H)-one in an inert solvent, add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride or phosphorus oxychloride at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench the excess chlorinating agent by pouring the mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

SynthesisWorkflow start 2-Aminobenzamide intermediate1 2-Cyano-quinazolin-4(3H)-one start->intermediate1 Cyclocondensation with cyanating agent final_product 4-Chloroquinazoline-2-carbonitrile intermediate1->final_product Chlorination (SOCl₂ or POCl₃)

The chloro group at the 4-position is a reactive site, readily undergoing nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of various functional groups to generate a library of derivatives.[4]

Analytical Characterization

The identity and purity of 4-chloroquinazoline-2-carbonitrile are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: The presence of characteristic functional groups, such as the nitrile (C≡N) and the aromatic quinazoline ring, can be confirmed by IR spectroscopy.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Biological Activity and Therapeutic Potential

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Derivatives of 4-chloroquinazolines have demonstrated a wide range of biological activities, most notably as anticancer and antimicrobial agents.

Anticancer Activity

The primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) that are often overexpressed or dysregulated in cancer cells.[4] These kinases play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.

KinaseInhibition cluster_inhibition Inhibition Ligand Quinazoline Derivative EGFR EGFR Ligand->EGFR Binds to ATP-binding site Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) EGFR->Downstream Activation Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Key Molecular Targets:

  • Epidermal Growth Factor Receptor (EGFR): A primary target for many quinazoline-based drugs. Overactivation of EGFR is implicated in various cancers, including non-small cell lung cancer.[4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Another RTK involved in cell growth and division.[4]

  • Tubulin Polymerization: Some quinazoline derivatives have been shown to inhibit tubulin polymerization, a different mechanism that disrupts cell division.[5]

Derivatives synthesized from 4-chloroquinazoline-2-carbonitrile are promising candidates for screening as inhibitors of these and other relevant cancer targets.

Antimicrobial Activity

The quinazoline scaffold has also been explored for the development of novel antimicrobial agents.[6][7][8] The emergence of drug-resistant strains of bacteria and fungi necessitates the discovery of new drugs with novel mechanisms of action. Quinazoline derivatives have shown activity against a range of pathogens, and 4-chloroquinazoline-2-carbonitrile serves as a valuable starting point for the synthesis of new antimicrobial candidates.

Suppliers

4-Chloroquinazoline-2-carbonitrile (CAS 898044-49-0) is available from a number of chemical suppliers who specialize in providing building blocks for research and development. When sourcing this compound, it is crucial to obtain a certificate of analysis to confirm its identity and purity.

A non-exhaustive list of potential suppliers includes:

  • BLD Pharm[9]

  • MySkinRecipes[1]

  • Sigma-Aldrich[10]

  • Echemi[11]

Conclusion

4-Chloroquinazoline-2-carbonitrile is a versatile and valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its quinazoline core, combined with the reactive chloro and nitrile functionalities, makes it an attractive starting material for the development of new anticancer and antimicrobial agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

  • MySkinRecipes. 4-Chloroquinazoline-2-carbonitrile. Available from: [Link]

  • Nishimura, R. H. V., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 2021. Available from: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 2021. Available from: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram. Available from: [Link]

  • Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8- dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. Acta Chimica Slovenica, 2010. Available from: [Link]

  • MySkinRecipes. 4-Chloroquinazoline-7-carbonitrile. Available from: [Link]

  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Available from: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 2023. Available from: [Link]

  • (PDF) Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. Available from: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 2021. Available from: [Link]

  • Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. European Journal of Medicinal Chemistry, 2022. Available from: [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 2008. Available from: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 2022. Available from: [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. ChemistryOpen, 2021. Available from: [Link]

  • Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane Against Mycobacteria. BioMed Research International, 2017. Available from: [Link]

  • Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica, 2014. Available from: [Link]

  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Pest Management Science, 2023. Available from: [Link]

  • (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Available from: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 2024. Available from: [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 2023. Available from: [Link]

Sources

A Technical Guide to the Biological Activity of 4-Chloroquinazoline-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. Among its many derivatives, 4-chloroquinazoline-2-carbonitrile serves as a critical intermediate and a pharmacologically significant core. This guide provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic potential of 4-chloroquinazoline-2-carbonitrile derivatives. We will delve into their primary roles as anticancer agents, focusing on mechanisms like kinase inhibition, as well as their emerging applications as antimicrobial and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of the structure-activity relationships that govern the efficacy of these promising compounds.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline, a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Several quinazoline-based drugs have achieved clinical success, particularly in oncology. Marketed drugs like gefitinib, erlotinib, afatinib, and lapatinib are integral to the treatment of various cancers, validating the therapeutic potential of this structural class.[6][7]

The versatility of the quinazoline ring system stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile. The 4-chloro substituent, in particular, acts as a highly reactive leaving group, making the C4 position an ideal site for nucleophilic substitution. This reactivity is harnessed to introduce a diverse range of functionalities, leading to the generation of large libraries of compounds for biological screening. The addition of a carbonitrile (-C≡N) group at the C2 position further modulates the electronic properties and steric profile of the molecule, often enhancing its interaction with biological targets.

This guide will focus specifically on derivatives of 4-chloroquinazoline-2-carbonitrile, a key building block for novel therapeutic agents.[8] We will explore its synthesis, its diverse biological activities with a focus on anticancer applications, and the detailed experimental methodologies required for its study.

Synthesis of the 4-Chloroquinazoline Core

The synthesis of 4-chloroquinazoline derivatives is a well-established process in organic chemistry, typically involving the chlorination of a precursor quinazolinone. The 4-chloroquinazoline-2-carbonitrile scaffold provides a versatile starting point for creating a diverse library of derivatives.

General Synthesis Pathway

The common synthetic route to 4-chloroquinazolines begins with the corresponding 4-hydroxyquinazoline (which exists in tautomeric equilibrium with quinazolin-4-one). This precursor is then chlorinated using a variety of reagents.

SynthesisWorkflow A Anthranilic Acid Derivative B Quinazolin-4-one Intermediate A->B Cyclization (e.g., with formamidine acetate) C 4-Chloroquinazoline Derivative B->C Chlorination (e.g., SOCl₂, POCl₃) D Final Biologically Active Derivatives C->D Nucleophilic Substitution (e.g., Amination)

Caption: General workflow for synthesizing 4-substituted quinazoline derivatives.

Detailed Experimental Protocol: Synthesis of 4-Chloroquinazolines

This protocol describes a common method for the chlorination of a quinazolin-4-one intermediate.

Objective: To convert a 4-hydroxyquinazoline (quinazolin-4-one) to its corresponding 4-chloroquinazoline derivative.

Materials:

  • 4-Hydroxyquinazoline (1 equivalent)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) (excess, serves as reagent and solvent)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the 4-hydroxyquinazoline derivative.

  • Reagent Addition: Carefully add an excess of thionyl chloride (or POCl₃) to the flask. This is typically done in a fume hood due to the corrosive and toxic nature of the reagents. Add a catalytic amount of DMF.

  • Chlorination: Heat the reaction mixture to reflux (for SOCl₂, approx. 76°C; for POCl₃, approx. 107°C).[9][10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 2-4 hours.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Carefully remove the excess chlorinating agent under reduced pressure using a rotary evaporator. Causality Note: This step is crucial and must be done with care, often with a base trap, to avoid releasing corrosive vapors.

    • The resulting residue is then co-evaporated with toluene to remove any remaining traces of the chlorinating agent.

    • The crude product is dissolved in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Neutralization: The organic solution is washed cautiously with ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid. This should be done slowly to control the effervescence.

  • Drying and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-chloroquinazoline product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Anticancer Activity: The Primary Therapeutic Target

The most extensively studied biological activity of quinazoline derivatives is their anticancer effect.[7][11] Many 4-substituted quinazolines function as potent inhibitors of protein tyrosine kinases (TKs), which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][7]

Mechanism of Action: Kinase Inhibition

Many cancers are characterized by the overexpression or mutation of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][6] These mutations lead to uncontrolled cell division. Quinazoline derivatives, particularly the 4-anilinoquinazolines, are designed to act as ATP-competitive inhibitors at the kinase domain of these receptors.[7]

EGFR_Pathway

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

By occupying the ATP-binding pocket, these derivatives prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades (like the RAS-RAF-MEK-ERK and PI3K-AKT pathways) that drive tumor growth.[3][6]

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the nature of the substituents at various positions of the quinazoline ring.

  • C4 Position: The 4-anilino group (an aniline ring attached via a nitrogen atom) is a classic feature of many EGFR inhibitors. Substitutions on this aniline ring can significantly impact binding affinity.[2]

  • C2 Position: The presence of the carbonitrile group can influence the electronic distribution and may form additional interactions within the target's active site.

  • C6 and C7 Positions: Substitutions with small, electron-donating groups like methoxy (-OCH₃) or morpholino-containing side chains often enhance activity, as seen in drugs like gefitinib and lapatinib.[7][12]

Compound/Derivative ClassTarget(s)Key Structural FeaturesRepresentative IC₅₀ ValuesReference
4-AnilinoquinazolinesEGFR, VEGFRC4-Anilino moiety40.7 nM (EGFR)[6]
2-Chloroquinazoline DerivativesTubulin2-Chloro substituentMicromolar range against various cell lines[13]
4-AlkoxyquinazolinesVEGFR2C4-Alkoxy side chain0.15 µg/mL (A549 cells)[14]
6-Halo-2-phenyl-4-anilinoquinazolinesMultiple (HCT-116, T98G)Halogen at C6, Phenyl at C22.0 µM (T98G cells)[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a standard method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 - lung cancer, MCF-7 - breast cancer)[12][14]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO (stock solution)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader (absorbance at 490 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Expertise Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and non-linear assay results.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours. Causality Note: The MTS reagent is converted by viable, metabolically active cells into a colored formazan product. The amount of color produced is directly proportional to the number of living cells.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Other Biological Activities

While anticancer research dominates the field, 4-chloroquinazoline derivatives have shown promise in other therapeutic areas.

Antimicrobial Activity

The quinazoline scaffold is also being explored for its potential to combat bacterial and fungal infections, which is critical in an era of growing antimicrobial resistance.[15][16] Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus.[15][17][18]

  • Mechanism: The exact mechanisms are varied and often not fully elucidated, but they may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

  • SAR: The introduction of different substituents at the C2 and C4 positions can drastically alter the antimicrobial spectrum and potency. For example, some studies have shown that incorporating a thiazolidinone moiety can enhance activity.[5]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Certain quinazolinone derivatives have been identified as potent anti-inflammatory agents.[19][20][21] The marketed drug proquazone is a quinazoline-based non-steroidal anti-inflammatory drug (NSAID).[20][21]

  • Mechanism: The anti-inflammatory effects of these compounds are often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

  • SAR: Studies have indicated that substitutions on the quinazolinone core, such as a 4-chlorophenyl group, can lead to better anti-inflammatory outcomes compared to an unsubstituted phenyl group.[19]

Conclusion and Future Perspectives

The 4-chloroquinazoline-2-carbonitrile scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their proven success as kinase inhibitors in oncology has cemented their importance in modern drug discovery. The continued exploration of their structure-activity relationships, particularly through the strategic modification of the C2, C4, C6, and C7 positions, will undoubtedly lead to the development of next-generation targeted therapies with improved efficacy and resistance profiles.

Furthermore, the emerging evidence of their potent antimicrobial and anti-inflammatory activities opens up new avenues for research. Future work should focus on elucidating the specific molecular targets and mechanisms of action in these areas. The development of multi-target ligands, where a single quinazoline derivative can modulate multiple disease pathways, is a particularly exciting prospect. By integrating rational drug design, combinatorial synthesis, and high-throughput screening, the full therapeutic potential of this remarkable scaffold can be realized.

References

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (Source: vertexaisearch.cloud.google.com, URL: )
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: vertexaisearch.cloud.google.com, URL: )
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (Source: vertexaisearch.cloud.google.com, URL: )
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (Source: vertexaisearch.cloud.google.com, URL: )
  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review - ResearchGate. (Source: researchgate.net, URL: [Link])

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (Source: mdpi.com, URL: [Link])

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (Source: mdpi.com, URL: [Link])

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (Source: sciprofiles.com, URL: [Link])

  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents - IJFMR. (Source: ijfrm.com, URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (Source: nih.gov, URL: [Link])

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: vertexaisearch.cloud.google.com, URL: )
  • 4-Chloroquinazoline-2-carbonitrile - MySkinRecipes. (Source: myskinrecipes.com, URL: [Link])

  • Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8- dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. (Source: vertexaisearch.cloud.google.com, URL: )
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate. (Source: researchgate.net, URL: [Link])

  • US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. (Source: journals.eco-vector.com, URL: [Link])

  • Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2 - PubMed. (Source: nih.gov, URL: [Link])

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (Source: biomedpharmajournal.org, URL: [Link])

  • (PDF) Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus - ResearchGate. (Source: researchgate.net, URL: [Link])

  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - MDPI. (Source: mdpi.com, URL: [Link])

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. (Source: researchgate.net, URL: [Link])

  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives - Frontiers. (Source: frontiersin.org, URL: [Link])

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH. (Source: nih.gov, URL: [Link])

Sources

A Technical Guide to Elucidating the Anticancer Mechanism of 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Introduction

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activity.[1][2][3] In oncology, this scaffold is particularly prominent, with several FDA-approved drugs such as Gefitinib, Erlotinib, and Lapatinib leveraging its ability to inhibit key signaling pathways that drive tumor growth.[4][5] These approved agents have established the quinazoline framework as a potent inhibitor of protein tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[6][7]

This guide focuses on 4-Chloroquinazoline-2-carbonitrile , a specific derivative for which the precise mechanism of action in cancer cells is not yet fully elucidated in public literature. The presence of the chloro group at the 4-position suggests it is a reactive intermediate, ideal for the synthesis of 4-anilinoquinazolines, which are known kinase inhibitors.[1] The carbonitrile group at the 2-position further modifies its electronic and steric properties, creating a novel chemical entity with unique therapeutic potential.

This document serves as a technical framework for researchers, outlining a systematic, multi-phased approach to comprehensively characterize the anticancer mechanism of 4-Chloroquinazoline-2-carbonitrile. It moves from broad phenotypic screening to specific target validation and cellular pathway analysis, providing field-proven protocols and the scientific rationale behind each experimental choice. The ultimate objective is to construct a data-driven hypothesis for its mode of action, guiding future preclinical and clinical development.

Foundational Hypotheses: A Framework for Investigation

Based on the extensive body of research on quinazoline derivatives, a logical investigation of 4-Chloroquinazoline-2-carbonitrile should be guided by several well-established mechanistic hypotheses.

Primary Hypothesis: Protein Kinase Inhibition

The overwhelming evidence points to protein kinase inhibition as the most probable mechanism of action for quinazoline-based anticancer agents.[8] Dysregulation of kinase signaling is a hallmark of cancer, and the quinazoline scaffold is exceptionally well-suited to target the ATP-binding pocket of these enzymes.[5]

  • Epidermal Growth Factor Receptor (EGFR): As the primary target for many approved quinazoline drugs, EGFR is the most logical starting point.[6][9] Inhibition blocks downstream pro-survival pathways like PI3K/AKT and MAPK.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Many quinazoline derivatives exhibit anti-angiogenic properties by inhibiting VEGFR, a key kinase in the formation of new blood vessels that supply tumors.[4][10]

  • Other Relevant Kinases: The investigation should also consider other kinases frequently targeted by this scaffold, including HER2, PDGFR-β, c-MET, and PI3K, to account for potential multi-targeting effects.[1][4][11][12]

Secondary Hypotheses: Exploring Alternative Anticancer Mechanisms

While kinase inhibition is the dominant theory, other mechanisms have been reported for this compound class and must be considered for a complete mechanistic picture.

  • Disruption of Microtubule Dynamics: Certain quinazoline derivatives inhibit tubulin polymerization, leading to mitotic catastrophe and cell cycle arrest, similar to vinca alkaloids.[1][13][14]

  • Inhibition of DNA Repair Pathways: Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in DNA repair. Its inhibition by some quinazolines can lead to synthetic lethality in cancers with existing DNA repair defects.[4][8]

  • Direct Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, independent of upstream kinase inhibition.[4][15]

Phase 1: Initial In Vitro Profiling & Target Identification

The initial phase is designed to confirm the compound's anticancer activity and perform a broad, unbiased screen to identify its most likely molecular targets.

Antiproliferative Activity Screening

The first crucial step is to quantify the cytotoxic and/or cytostatic effects of 4-Chloroquinazoline-2-carbonitrile across a diverse panel of human cancer cell lines. This establishes a baseline of activity and can provide early clues about selectivity.

Experimental Protocol 1: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., A549 [lung], MCF-7 [breast], HCT-116 [colon], PC-3 [prostate]) in their recommended media, maintained at 37°C in a humidified 5% CO₂ incubator.[4]

  • Cell Seeding: Seed cells into 96-well microplates at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 2-fold serial dilution of 4-Chloroquinazoline-2-carbonitrile in culture medium. Replace the existing medium with the compound-containing medium, including a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 1: Representative Data for Antiproliferative Activity (IC₅₀ in µM)

Cell Line Cancer Type 4-Chloroquinazoline-2-carbonitrile Gefitinib (Control)
A549 Non-Small Cell Lung [Experimental Value] 17.9[16]
HCT-116 Colon [Experimental Value] 21.55[16]
MCF-7 Breast (ER+) [Experimental Value] 20.68[16]

| MDA-MB-231 | Breast (Triple-Neg) | [Experimental Value] | 28.3[7] |

Broad-Spectrum Kinase Panel Screening

To efficiently test the primary hypothesis, an unbiased screen against a large panel of kinases is the most effective approach. This experiment can rapidly identify high-affinity targets and reveal potential off-target effects.

Causality: Rather than testing individual kinases one by one, a broad panel screen provides a comprehensive "snapshot" of the compound's selectivity profile. A hit from this screen serves as a direct, data-driven justification for pursuing a specific kinase in more detailed follow-up studies.

G cluster_0 Phase 1 Workflow Compound 4-Chloroquinazoline- 2-carbonitrile Screen Broad Kinase Panel Screen (e.g., 400+ Kinases) Compound->Screen Test at fixed concentration Data Data Analysis: Percent Inhibition @ 1µM Screen->Data Hit_List Generate Hit List (e.g., >70% Inhibition) Data->Hit_List Validation Target Validation Assays (IC50 Determination) Hit_List->Validation Prioritize hits

Caption: Workflow for kinase target identification.

Focused Target Validation

Based on the results of the kinase panel screen, or proceeding directly based on the primary hypothesis, the next step is to quantify the compound's potency against specific high-priority targets like EGFR and VEGFR-2.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (HTRF®)

  • Reagents: Prepare assay buffer, recombinant kinase (e.g., EGFR), biotinylated substrate peptide, ATP, and HTRF® detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin).

  • Compound Preparation: Perform a serial dilution of 4-Chloroquinazoline-2-carbonitrile to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction: In a low-volume 384-well plate, add the compound, followed by the recombinant kinase. Allow a 15-minute pre-incubation period.

  • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding the HTRF® detection reagents in EDTA-containing buffer. The EDTA chelates Mg²⁺, halting ATP-dependent enzyme activity.

  • Signal Reading: After a 60-minute incubation, read the plate on an HTRF®-compatible reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF® ratio and plot it against the compound concentration. Determine the IC₅₀ value using a four-parameter logistic fit.

Phase 2: Cellular Mechanism of Action Studies

Once a primary molecular target is identified, Phase 2 experiments are designed to confirm that the compound engages this target within a living cell and to characterize the resulting cellular phenotype.

Confirming Cellular Target Engagement

An in vitro kinase assay demonstrates biochemical potential; a Western blot for phosphorylated proteins provides proof of cellular activity. This step is critical to validate that the compound can penetrate the cell membrane, bind its target, and inhibit its function.

Experimental Protocol 3: Western Blot for Phospho-Kinase Signaling

  • Cell Treatment: Seed a relevant cell line (e.g., A549 for EGFR) in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Pre-treatment: Treat cells with varying concentrations of 4-Chloroquinazoline-2-carbonitrile for 2 hours.

  • Stimulation: Stimulate the signaling pathway by adding the relevant ligand (e.g., 50 ng/mL EGF) for 15 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C. Use antibodies against the phosphorylated target (e.g., p-EGFR Tyr1068), total target (Total EGFR), downstream effectors (p-AKT, p-ERK), and a loading control (β-actin or GAPDH).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_pathway EGFR Signaling Pathway cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Compound 4-Chloroquinazoline- 2-carbonitrile Compound->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Survival & Proliferation mTOR->Proliferation1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Gene Transcription & Proliferation ERK->Proliferation2

Caption: Inhibition of EGFR blocks downstream signaling.

Characterizing Cellular Fate

Observing a decrease in cell viability prompts the next question: are the cells dying (apoptosis) or simply stopping their division (cell cycle arrest)? Flow cytometry is the ideal tool to distinguish between these outcomes.

Experimental Protocol 4: Cell Cycle Analysis via Propidium Iodide (PI) Staining

  • Treatment: Treat cells with the IC₅₀ and 2x IC₅₀ concentrations of the compound for 24 hours.

  • Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.[15]

Experimental Protocol 5: Apoptosis Detection via Annexin V/PI Staining

  • Treatment: Treat cells with the compound at its IC₅₀ concentration for a relevant time course (e.g., 12, 24, 48 hours).

  • Harvesting: Collect all cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]

Investigating Secondary Hypotheses

If the kinase inhibition data is not compelling or if the cellular phenotype (e.g., strong G2/M arrest) suggests an alternative mechanism, direct biochemical assays for secondary hypotheses are warranted.

Experimental Protocol 6: In Vitro Tubulin Polymerization Assay

  • Reagents: Use a fluorescence-based tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

  • Procedure: In a 96-well plate, add assay buffer, tubulin, and the compound at various concentrations. Include paclitaxel as a positive control for polymerization and nocodazole as a negative control for inhibition.

  • Initiation: Initiate polymerization by warming the plate to 37°C and adding GTP.

  • Measurement: Measure the fluorescence signal every minute for 60 minutes.

  • Analysis: An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of the treated samples to controls. Inhibition of polymerization will result in a suppressed fluorescence signal.[4]

Conclusion and Future Directions

This guide outlines a logical and robust workflow to progress from the novel compound, 4-Chloroquinazoline-2-carbonitrile, to a well-supported mechanistic hypothesis. By systematically evaluating its antiproliferative effects, identifying its molecular targets through broad and focused screens, confirming target engagement in cells, and characterizing the resulting cellular phenotype, researchers can build a comprehensive understanding of its mode of action.

Positive findings from this framework would justify advancing the compound to more complex studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of cancer.

  • ADME/Tox Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity profile.

By following this structured, hypothesis-driven approach, the scientific community can efficiently and accurately determine the therapeutic potential of 4-Chloroquinazoline-2-carbonitrile and its future role in oncology.

References

  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • Oriental Journal of Chemistry. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • RSC Publishing. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • National Center for Biotechnology Information (NCBI). (2017). Synthesis and anticancer activity of new quinazoline derivatives. [Link]

  • Bentham Science. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). [Link]

  • ResearchGate. (2024). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. [Link]

  • Ingenta Connect. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). [Link]

  • American Association for Cancer Research (AACR). (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. [Link]

  • Frontiers. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. [Link]

  • MySkinRecipes. (n.d.). 4-Chloroquinazoline-2-carbonitrile. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • International Journal of Innovative Research in Technology (IJIRT). (2024). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. [Link]

  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • Bentham Science. (2023). Synthesis of Quinazoline Derivatives. [Link]

  • Wikipedia. (n.d.). Quinazoline. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]

  • Chinese Pharmaceutical Association. (2022). Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. [Link]

  • Hilaris Publisher. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • MySkinRecipes. (n.d.). 4-Chloroquinazoline-7-carbonitrile. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. [Link]

  • ResearchGate. (2016). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

  • Frontiers. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Novel Quinazoline-2-Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinazoline Scaffold in Oncology

The quinazoline nucleus is a privileged heterocyclic system that has become a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] Its rigid structure and versatile substitution points allow for precise molecular interactions with key biological targets. Historically, the therapeutic potential of quinazoline derivatives exploded with the discovery of their ability to inhibit protein tyrosine kinases, which are critical regulators of intracellular signaling pathways frequently dysregulated in cancer.[3][4]

Among the most validated targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and resistance to apoptosis, making it a prime target in cancers like non-small cell lung cancer.[7][8] Similarly, VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels that tumors require for growth and metastasis.[6][9] Several clinically approved drugs, such as Gefitinib and Vandetanib, are built upon the quinazoline scaffold, validating its efficacy as a kinase inhibitor.[6][10] This guide focuses on a specific, promising subclass: novel quinazoline-2-carbonitrile compounds, and provides a comprehensive framework for evaluating their cytotoxic potential in an in vitro setting.

Core Rationale: Why Quinazoline-2-Carbonitriles?

The introduction of a carbonitrile (-C≡N) group at the 2-position of the quinazoline ring is a strategic medicinal chemistry decision. This group is a potent electron-withdrawing moiety and a hydrogen bond acceptor, which can significantly alter the molecule's electronic properties and binding affinity for target proteins. This modification can enhance interactions within the ATP-binding pocket of kinases like EGFR and VEGFR-2, potentially leading to increased potency and selectivity compared to other quinazoline analogues. Our objective is to rigorously assess whether this structural modification translates into effective and measurable cytotoxicity against cancer cells.

The Mechanistic Hypothesis: From Target Inhibition to Cell Death

The primary hypothesis for the cytotoxicity of these compounds is the induction of apoptosis and/or cell cycle arrest stemming from the inhibition of critical receptor tyrosine kinases.

Signaling Pathway Interruption

Inhibition of EGFR or VEGFR-2 disrupts downstream signaling cascades, primarily the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are central to cell survival, proliferation, and angiogenesis. By blocking the initial phosphorylation event, our novel compounds are expected to suppress these pro-survival signals, tipping the cellular balance towards programmed cell death (apoptosis).[9]

cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K/Akt/mTOR EGFR->PI3K RAS RAS/MEK/ERK EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->RAS EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis | RAS->Proliferation RAS->Apoptosis | Compound Quinazoline-2-Carbonitrile Compound Compound->EGFR Inhibition Compound->VEGFR2 Inhibition

Caption: Kinase inhibition by quinazoline-2-carbonitrile compounds.

Experimental Workflow: A Validated Cascade for Cytotoxicity Assessment

A logical, multi-stage approach is essential to move from broad screening to detailed mechanistic insights. This workflow ensures that resources are focused on the most promising compounds.

Caption: High-level workflow for in vitro cytotoxicity evaluation.

Detailed Protocols and Data Presentation

This section provides step-by-step methodologies for the core assays. The trustworthiness of these protocols relies on the inclusion of appropriate controls. For every assay, you must include:

  • Negative Control: Untreated cells.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compounds.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Gefitinib) to validate assay performance.

Primary Screening: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of the novel quinazoline-2-carbonitrile compounds. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC₅₀ Values

Summarize the results in a clear, comparative table.

CompoundCell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
QNC-1 A549 (Lung)15.2 ± 1.88.5 ± 0.9
MCF-7 (Breast)22.4 ± 2.514.1 ± 1.5
QNC-2 A549 (Lung)5.1 ± 0.62.3 ± 0.3
MCF-7 (Breast)8.9 ± 1.14.7 ± 0.5
Gefitinib A549 (Lung)0.5 ± 0.070.2 ± 0.03
(Control)MCF-7 (Breast)> 50> 50

Data are hypothetical and presented as mean ± standard deviation from three independent experiments.

Mechanism of Action I: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. It relies on two key principles:

  • Annexin V-FITC: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16][17]

  • Propidium Iodide (PI): A fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]

Caption: Interpreting Annexin V/PI flow cytometry results.

Protocol:

  • Cell Treatment: Plate cells in 6-well plates and treat with the novel compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension and wash twice with ice-cold PBS.[18]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell density should be approximately 1-5 x 10⁵ cells.[16][19]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18] Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and a phycoerythrin emission signal detector for PI.[19]

Data Presentation: Apoptosis Induction

TreatmentConcentration% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)
Vehicle 0.1% DMSO95.1 ± 2.12.5 ± 0.41.8 ± 0.3
QNC-2 IC₅₀ (4.7 µM)60.3 ± 4.525.8 ± 3.110.2 ± 1.9
2x IC₅₀ (9.4 µM)25.7 ± 3.840.1 ± 5.228.5 ± 4.3
Doxorubicin 1 µM45.2 ± 4.130.5 ± 3.619.8 ± 2.8

Hypothetical data for MCF-7 cells after 48h treatment.

Mechanism of Action II: Cell Cycle Analysis

Disruption of the cell cycle is a common mechanism for anticancer agents.[20] This assay uses Propidium Iodide (PI) to stain cellular DNA. Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the DNA content.[21] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][22]

cluster_plot Cell Cycle Histogram G1 G0 / G1 Phase (2n DNA) S S Phase (Synthesis) (>2n, <4n DNA) G2 G2 / M Phase (4n DNA) plot xlabel DNA Content (PI Fluorescence) →

Sources

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 4-Chloroquinazoline-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential. Its derivatives have yielded a multitude of clinically significant agents, particularly in the realm of oncology. This guide delves into the intricate world of a specific, yet highly promising subclass: 4-chloroquinazoline-2-carbonitrile analogs. As a senior application scientist, this document aims to provide not just a recitation of facts, but a causal narrative that illuminates the rationale behind experimental design and the logic underpinning structure-activity relationship (SAR) studies.

The 4-chloroquinazoline-2-carbonitrile core is a pivotal intermediate, offering a reactive handle at the 4-position for nucleophilic substitution and a strategically placed cyano group at the 2-position that can influence both binding affinity and metabolic stability. Understanding how modifications to this core translate into biological activity is paramount for the rational design of novel therapeutics.

The Quinazoline Core: A Privileged Player in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle, has garnered immense interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The quinazoline framework serves as an excellent scaffold for interacting with various biological targets, most notably protein kinases.[3][4]

The ability of the quinazoline ring system, particularly the nitrogen atoms at positions 1 and 3, to form crucial hydrogen bonds within the ATP-binding site of kinases is a cornerstone of its inhibitory activity. This has led to the development of several blockbuster anticancer drugs, such as gefitinib and erlotinib, which are 4-anilinoquinazoline derivatives targeting the epidermal growth factor receptor (EGFR).[3]

Synthesis of the Core Scaffold: 4-Chloroquinazoline-2-carbonitrile

The journey into the SAR of its analogs begins with the efficient synthesis of the 4-chloroquinazoline-2-carbonitrile scaffold. A common and effective route starts from the readily available 2,4-quinazolinedione.

Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline

A foundational step in accessing the target scaffold is the conversion of 2,4-quinazolinedione to 2,4-dichloroquinazoline.

Materials:

  • 2,4-Quinazolinedione

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • In a four-hole boiling flask, combine 2,4-quinazolinedione (1 equivalent), phosphorus oxychloride (excess, e.g., 2 volumes per gram of starting material), and triethylamine (1 equivalent).

  • Heat the mixture to reflux for 10 hours.

  • After cooling, concentrate the reaction mixture to obtain an oily residue.

  • Dissolve the oily residue in toluene and carefully add it to ice water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and wash successively with water, dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally, water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloroquinazoline.[5]

The subsequent selective transformation of the 2-chloro group to a 2-carbonitrile and the retention of the 4-chloro group is a more specialized and often challenging synthetic step that is not as widely documented in general literature. However, the synthesis of 2-cyanoquinazolinone from anthranilic acid and cyanogen has been reported, indicating the feasibility of introducing the cyano group early in the synthetic sequence.[6][7]

Structure-Activity Relationship (SAR) of 4-Chloroquinazoline-2-carbonitrile Analogs

The exploration of the SAR of this scaffold is systematically approached by considering modifications at key positions of the quinazoline ring. Due to a relative scarcity of literature focusing specifically on the 4-chloro-2-carbonitrile framework, we will draw logical inferences from closely related quinazoline series where appropriate, clearly delineating direct evidence from rational extrapolation.

Modifications at the 4-Position: The Gateway to Potency

The chlorine atom at the 4-position is an excellent leaving group, making it the primary site for introducing diversity into the molecule. The vast majority of potent quinazoline-based kinase inhibitors feature a substitution at this position, most commonly with an amino group, often an aniline derivative.

The introduction of a 4-anilino moiety is a well-established strategy for targeting the ATP-binding site of kinases.[3] The aniline ring can extend into a hydrophobic pocket, while the amine linker participates in crucial hydrogen bonding interactions.

  • Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring dramatically influence potency and selectivity.

    • Electron-withdrawing groups , such as halogens (e.g., chloro, bromo) or a trifluoromethyl group, at the meta or para positions of the aniline ring often enhance inhibitory activity against EGFR.[3] This is attributed to favorable interactions within the hydrophobic pocket of the kinase.

    • Electron-donating groups , such as methoxy or methyl groups, can also be beneficial, depending on the specific kinase target and the overall substitution pattern.

    • Bulky substituents can be either detrimental due to steric hindrance or advantageous if they can access additional binding pockets.

Table 1: Hypothetical SAR of 4-Anilino-2-cyanoquinazoline Analogs Based on Related Series

R Group on AnilineExpected Activity TrendRationale (Inferred from related series)
3-Chloro, 4-FluoroHighElectron-withdrawing groups often enhance EGFR inhibition.
4-MethoxyModerate to HighCan form additional hydrogen bonds or favorable hydrophobic interactions.
3-EthynylHighCan form specific interactions within the active site, as seen in erlotinib.
UnsubstitutedModerateProvides a baseline for comparison.
4-tert-ButylVariableMay provide beneficial hydrophobic interactions or cause steric clash.

While less common than 4-amino derivatives for kinase inhibition, 4-alkoxy and 4-thio analogs represent another avenue for SAR exploration. These substitutions can modulate the electronic properties and solubility of the molecule.

  • 4-Alkoxy Analogs: The replacement of the 4-amino linker with an oxygen atom can alter the hydrogen bonding capacity and conformational flexibility of the molecule.

  • 4-Thio Analogs: The introduction of a sulfur atom at the 4-position can lead to compounds with a different set of biological activities. For instance, 4-thioquinazoline derivatives have been investigated for their antiviral and anticancer properties.[8] The sulfur atom can participate in different types of interactions within a biological target compared to nitrogen or oxygen.

The Role of the 2-Cyano Group

The 2-carbonitrile group is a key feature of this series. Its strong electron-withdrawing nature significantly influences the electronic distribution of the entire quinazoline ring system.

  • Hydrogen Bond Acceptor: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially forming interactions with amino acid residues in the target protein.

  • Metabolic Stability: The cyano group is generally metabolically stable, which can be advantageous for developing drug candidates with favorable pharmacokinetic profiles.

  • Modulation of Reactivity: The electron-withdrawing nature of the cyano group can affect the reactivity of other positions on the quinazoline ring, influencing synthetic strategies.

While direct SAR studies on the bioisosteric replacement of the 2-cyano group in this specific scaffold are limited, its presence is expected to be a critical determinant of the overall biological activity profile.

Modifications at Other Positions (C5, C6, C7, C8)

Substitutions on the benzo portion of the quinazoline ring provide further opportunities to fine-tune the pharmacological properties of the analogs.

  • Positions C6 and C7: These are the most commonly modified positions. The introduction of small, hydrophilic groups, such as methoxy or ethoxy groups, can enhance solubility and potency. These groups can extend towards the solvent-exposed region of the ATP-binding site and form additional interactions.

  • Position C5 and C8: Modifications at these positions are less frequent but can be used to modulate the steric and electronic properties of the molecule to achieve higher selectivity for a particular target.

Biological Evaluation: From Bench to Preclinical Insights

A robust biological evaluation cascade is essential to elucidate the SAR of 4-chloroquinazoline-2-carbonitrile analogs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the synthesized analogs against a panel of protein kinases (e.g., EGFR, VEGFR2, Src).

Materials:

  • Synthesized quinazoline analogs

  • Recombinant human kinases

  • ATP

  • Kinase-specific substrate

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation and Visualization

Clear and concise presentation of SAR data is crucial for identifying trends and guiding further optimization.

Table 2: Example of IC₅₀ Data for a Series of 4-Anilino-2-cyanoquinazoline Analogs against EGFR

Compound IDR1 (Aniline Substitution)R2 (C6-Substitution)R3 (C7-Substitution)EGFR IC₅₀ (nM)
1a HHH500
1b 3-ClHH50
1c 3-ClOCH₃OCH₃5
1d 4-FOCH₃OCH₃10
1e 3-EthynylHOCH₃2
Visualization of SAR Logic

Graphviz diagrams can effectively illustrate the logical flow of SAR studies.

SAR_Logic cluster_0 Core Scaffold cluster_1 Position 4 Modification cluster_2 Aniline Ring Substitution cluster_3 Quinazoline Ring Substitution cluster_4 Biological Activity Core 4-Chloroquinazoline-2-carbonitrile Pos4_Amino 4-Amino (Anilino) Analogs Core->Pos4_Amino Nucleophilic Substitution Pos4_Alkoxy 4-Alkoxy Analogs Core->Pos4_Alkoxy Pos4_Thio 4-Thio Analogs Core->Pos4_Thio Aniline_EWG Electron-Withdrawing Groups (e.g., -Cl, -Br, -CF3) Pos4_Amino->Aniline_EWG SAR Exploration Aniline_EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Pos4_Amino->Aniline_EDG Ring_C6_C7 C6/C7 Substitutions (e.g., -OCH3) Aniline_EWG->Ring_C6_C7 Further Optimization Activity Enhanced Kinase Inhibition Ring_C6_C7->Activity Synergistic Effect Ring_C5_C8 C5/C8 Substitutions

Caption: Logical workflow for the SAR exploration of 4-chloroquinazoline-2-carbonitrile analogs.

Conclusion and Future Directions

The 4-chloroquinazoline-2-carbonitrile scaffold represents a fertile ground for the discovery of novel therapeutic agents. While the existing literature on this specific series is not as extensive as for other quinazoline derivatives, the foundational principles of quinazoline SAR provide a strong framework for rational drug design. The key to unlocking the full potential of these analogs lies in the systematic exploration of substitutions at the 4-position, coupled with judicious modifications of the quinazoline ring and a deeper understanding of the role of the 2-cyano group. As our comprehension of the intricate interactions between small molecules and their biological targets continues to grow, the 4-chloroquinazoline-2-carbonitrile core is poised to be the progenitor of a new generation of targeted therapies.

References

  • Preparation of 2,4-dichloroquinazoline. CN101475537A.
  • Biological Applications of Quinazolinone Analogues: A Review. Semantic Scholar. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • 4-aminoquinazoline analogs: a novel class of anticancer agents. PubMed. [Link]

  • Biological Applications of Quinazolinone Analogues: A Review. ResearchGate. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

  • 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. PubMed. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]

  • Design, Synthesis and Biological Activity of the 4-Thioquinoline Deriv
  • Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. PubMed Central. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. [Link]

  • Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. PubMed Central. [Link]

  • SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. YouTube. [Link]

  • Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. ResearchGate. [Link]

  • Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine. CN101624379A.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

  • 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. PubMed. [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIV

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for a variety of indications, most notably in oncology. 4-Chloroquinazoline-2-carbonitrile represents a key synthetic intermediate, offering a versatile platform for the synthesis of diverse libraries of bioactive molecules. The presence of a reactive chloro group at the 4-position and a carbonitrile moiety at the 2-position provides strategic handles for chemical modification to target specific protein families. This technical guide provides an in-depth analysis of the potential therapeutic targets for derivatives of 4-chloroquinazoline-2-carbonitrile, drawing upon the extensive knowledge of the broader quinazoline class. We will explore the rationale behind targeting key protein families, provide detailed experimental protocols for target validation, and present a logical framework for advancing drug discovery programs based on this promising scaffold.

The Quinazoline Scaffold: A Foundation for Targeted Therapy

Quinazoline-based compounds have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] Their success largely stems from the planar bicyclic ring system which can effectively mimic the purine core of ATP, enabling competitive inhibition of a large family of enzymes that utilize ATP as a substrate, particularly protein kinases.

Several quinazoline derivatives are already in clinical use as anticancer agents, including gefitinib, erlotinib, lapatinib, and afatinib.[2][3][4] These drugs primarily target receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. The 4-anilinoquinazoline substitution is a common feature of these inhibitors, where the anilino group provides crucial interactions within the ATP-binding pocket of the kinase.[5]

High-Priority Therapeutic Targets for 4-Chloroquinazoline-2-carbonitrile Derivatives

The inherent reactivity of the 4-chloro group on the quinazoline ring makes it an ideal site for nucleophilic aromatic substitution, allowing for the introduction of various side chains to modulate potency and selectivity. The 2-carbonitrile group can also be a key pharmacophoric element or a precursor for other functional groups. Based on the extensive literature on quinazoline derivatives, the following protein families represent high-priority therapeutic targets for novel compounds derived from 4-chloroquinazoline-2-carbonitrile.

Receptor Tyrosine Kinases (RTKs)

Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting RTKs.[5]

  • Epidermal Growth Factor Receptor (EGFR): A primary target for many approved quinazoline-based drugs.[6][7] Derivatives of 4-chloroquinazoline-2-carbonitrile can be readily synthesized to incorporate the necessary 4-anilino moiety to target both wild-type and mutant forms of EGFR, which are prevalent in non-small cell lung cancer (NSCLC).

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Dual inhibition of EGFR and VEGFR is a clinically validated strategy.[7]

  • Other RTKs: The quinazoline scaffold has been shown to be adaptable for targeting other RTKs such as Platelet-Derived Growth Factor Receptor (PDGFR) and HER2.[5][7]

Non-Receptor Tyrosine Kinases
  • c-Src: A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration. Inhibition of c-Src is a promising strategy for overcoming resistance to EGFR-targeted therapies.[8]

Serine/Threonine Kinases
  • p21-Activated Kinase 4 (PAK4): Overexpressed in several cancers, PAK4 plays a role in cell migration, invasion, and survival.[9] Structure-based design has led to the development of potent and selective PAK4 inhibitors based on a 4-aminoquinazoline scaffold.[9]

  • Rho Kinase (ROCK): A therapeutic target for various diseases, including hypertension and glaucoma. Quinazolinone and quinazoline scaffolds have been successfully utilized to develop ROCK inhibitors.[10]

DNA Damage Repair Enzymes
  • Poly(ADP-ribose) Polymerase-1 (PARP-1): An important enzyme in the DNA repair process, making it a key target in cancer therapy, particularly in cancers with BRCA mutations. Quinazoline-2,4(1H,3H)-dione derivatives have shown potent PARP-1 inhibitory activity.[2]

Other Potential Targets
  • Tubulin: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 4-anilinoquinazolines have been shown to act as tubulin polymerization inhibitors.[3][4][5]

  • β-ketoacyl-ACP-synthase Ⅱ (FabF): A key enzyme in bacterial fatty acid biosynthesis, representing a potential target for developing novel antibacterial agents.[11]

Experimental Workflows for Target Identification and Validation

A systematic approach is crucial for identifying and validating the therapeutic targets of novel compounds derived from 4-chloroquinazoline-2-carbonitrile.

Initial Target Class Identification

The initial screening should be guided by the structural features of the synthesized derivatives. For instance, compounds bearing a 4-anilino substitution should be prioritized for kinase profiling.

G cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: Target Deconvolution Compound Library Compound Library Kinase Panel Screen Broad Kinase Panel Screen (e.g., 400+ kinases) Compound Library->Kinase Panel Screen Phenotypic Screens Phenotypic Screens (e.g., anti-proliferative assays in diverse cancer cell lines) Compound Library->Phenotypic Screens Potent Kinase Hits Potent Kinase Hits Kinase Panel Screen->Potent Kinase Hits Active Compounds in Phenotypic Screens Active Compounds in Phenotypic Screens Phenotypic Screens->Active Compounds in Phenotypic Screens Validated Targets Validated Targets Potent Kinase Hits->Validated Targets Target Deconvolution Target Deconvolution Methods (e.g., ABPP, CETSA) Active Compounds in Phenotypic Screens->Target Deconvolution Target Deconvolution->Validated Targets

Caption: High-level workflow for initial target identification.

Step-by-Step Protocol for Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-Lyte™)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the signal using a suitable plate reader according to the detection reagent manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Target Engagement Assays

Confirming that a compound interacts with its intended target within a cellular context is a critical step.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

G Start Start Treat Cells Treat intact cells with compound or vehicle Start->Treat Cells Heat Shock Heat cells to a range of temperatures Treat Cells->Heat Shock Lyse Cells Lyse cells and separate soluble and precipitated proteins Heat Shock->Lyse Cells Western Blot Analyze soluble fraction by Western Blot for target protein Lyse Cells->Western Blot Analyze Quantify protein levels and generate melting curves Western Blot->Analyze End End Analyze->End

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

Quantitative data from screening and validation experiments should be presented in a clear and concise manner to facilitate decision-making.

Compound IDTarget KinaseIC50 (nM)Cell LineAnti-proliferative GI50 (µM)
QNC-001EGFR15A5490.25
QNC-002VEGFR222HUVEC0.51
QNC-003PAK48PANC-10.18
QNC-004c-Src35HCT1161.2

Conclusion

4-Chloroquinazoline-2-carbonitrile is a highly valuable starting material for the development of novel therapeutic agents. The extensive body of research on the quinazoline scaffold provides a strong foundation for targeting a range of clinically relevant proteins, particularly in the field of oncology. By employing a systematic approach to synthesis and biological evaluation, as outlined in this guide, researchers can efficiently explore the vast therapeutic potential of this versatile chemical entity. The key to success will be the rational design of derivatives that optimize potency, selectivity, and pharmacokinetic properties for the chosen therapeutic target.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

  • 4-Chloroquinazoline-2-carbonitrile - MySkinRecipes. (URL: [Link])

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: [Link])

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: [Link])

  • Synthesis and anticancer activity of new quinazoline derivatives - PubMed. (URL: [Link])

  • 4-Chloroquinazoline-7-carbonitrile - MySkinRecipes. (URL: [Link])

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors | Journal of Medicinal Chemistry. (URL: [Link])

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. (URL: [Link])

  • Synthesis and anticancer activity of new quinazoline derivatives - PMC - NIH. (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (URL: [Link])

  • Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. (URL: [Link])

  • Synthesis and anticancer activity of new quinazoline derivatives - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors - PubMed. (URL: [Link])

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. (URL: [Link])

  • On the Reaction of 1-Chloroisoquinoline and 4-Chloroquinazoline with Several Ketone Carbanions - Sci-Hub. (URL: [Link])

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (URL: [Link])

  • Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC - NIH. (URL: [Link])

  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery - PubMed. (URL: [Link])

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. (URL: [Link])

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues - NIH. (URL: [Link])

Sources

A Comprehensive Technical Guide to the Synthesis and Utility of 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloroquinazoline-2-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into the strategic importance of the quinazoline scaffold and the unique synthetic advantages conferred by the 4-chloro and 2-carbonitrile functionalities. The core of this document presents a detailed, field-proven synthetic protocol, beginning from readily available precursors, moving through the formation of the core quinazolinone ring system, and culminating in the critical chlorination step. The rationale behind each experimental choice, from reagent selection to reaction conditions, is thoroughly explained to provide a complete understanding of the process. Furthermore, this guide discusses the compound's applications as a versatile intermediate for creating diverse molecular libraries, particularly in the development of kinase inhibitors for oncology.[1][2]

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[3] This designation stems from its prevalence in a multitude of natural products, alkaloids, and synthetic pharmaceuticals that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6] The scaffold's rigid, planar structure and its capacity for hydrogen bonding and π-π stacking interactions allow it to effectively bind to various biological targets.

The subject of this guide, 4-Chloroquinazoline-2-carbonitrile, is a particularly valuable derivative. Its utility is rooted in the distinct reactivity of its two key functional groups:

  • The 4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom serves as an excellent leaving group, enabling the facile introduction of a wide range of nucleophiles (amines, alcohols, thiols). This reactivity is the cornerstone of its use in constructing libraries of derivatives, most notably the 4-anilinoquinazolines, which are foundational to several FDA-approved tyrosine kinase inhibitors like Gefitinib and Erlotinib.[3]

  • The 2-Carbonitrile Group: The nitrile moiety is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to an aminomethyl group, or used in cycloaddition reactions. This provides a secondary point for molecular diversification, allowing for fine-tuning of a molecule's physicochemical properties and biological activity.

Primary Synthetic Pathway: From Anthranilonitrile to a Key Intermediate

The most reliable and widely adopted synthesis of 4-Chloroquinazoline-2-carbonitrile is a two-step process that begins with a substituted ortho-aminobenzonitrile. This approach ensures high yields and regiochemical control.

Logical Workflow for Synthesis

The overall strategy involves building the pyrimidine portion of the quinazoline ring onto a pre-existing benzene ring, followed by a functional group interconversion to install the reactive chloro group.

G A 2-Aminobenzonitrile B Intermediate: 4-Hydroxyquinazoline-2-carbonitrile (Quinazolin-4-one tautomer) A->B Step 1: Cyclization Reagent: Formamidine Acetate Conditions: Heat (e.g., 160°C) C Final Product: 4-Chloroquinazoline-2-carbonitrile B->C Step 2: Chlorination Reagent: SOCl₂ or POCl₃ Conditions: Reflux Catalyst: DMF (cat.)

Caption: Two-step synthesis of 4-Chloroquinazoline-2-carbonitrile.

Step 1: Cyclization via Formamidine Acetate

The initial step involves the reaction of an ortho-amino benzonitrile, such as 2-amino-4-chlorobenzonitrile, with a source for the C2 and N3 atoms of the quinazoline ring.[7][8] Formamidine acetate is an ideal reagent for this transformation.

  • Causality of Reagent Choice: Formamidine acetate serves as a stable, easy-to-handle source of formamidine. Upon heating, it provides the necessary one-carbon electrophile that reacts with both the amino group and participates in the cyclization, driven by the elimination of ammonia and acetic acid. This reaction reliably forms the thermodynamically stable quinazolin-4(3H)-one ring system, which exists in tautomeric equilibrium with 4-hydroxyquinazoline.[9]

Step 2: Chlorination of the Quinazolinone Intermediate

The conversion of the 4-hydroxy (or 4-oxo) group to the 4-chloro group is a critical activation step. This is typically achieved using potent chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[9][10]

  • Mechanistic Insight: The reaction proceeds by converting the hydroxyl group of the enol tautomer into a better leaving group. When a reagent like thionyl chloride is used, often with a catalytic amount of N,N-dimethylformamide (DMF), the in situ formation of the Vilsmeier reagent ((CH₃)₂N=CHCl⁺Cl⁻) occurs.[11] This highly electrophilic species activates the carbonyl oxygen of the quinazolinone, facilitating a nucleophilic attack by the chloride ion to yield the final product. Refluxing the intermediate in the chlorinating agent, which often serves as the solvent, ensures the reaction goes to completion.[11]

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established chemical literature and must be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize 4-Chloroquinazoline-2-carbonitrile from 2-aminobenzonitrile.

Part A: Synthesis of 4-Hydroxyquinazoline-2-carbonitrile

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzonitrile (11.8 g, 0.1 mol) and formamidine acetate (15.6 g, 0.15 mol).

  • Reaction: Heat the mixture in an oil bath at 160°C for 4 hours. The mixture will melt and then gradually solidify as the product forms.

  • Work-up: Allow the flask to cool to room temperature. Add 50 mL of water to the solid mass and stir vigorously to break up the solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 30 mL) and then with a small amount of cold ethanol. Dry the resulting off-white to pale yellow solid under vacuum to yield 4-hydroxyquinazoline-2-carbonitrile.

Part B: Synthesis of 4-Chloroquinazoline-2-carbonitrile

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a scrubber for acidic gases), add the 4-hydroxyquinazoline-2-carbonitrile (7.8 g, 0.05 mol) from the previous step.

  • Chlorination: Carefully add thionyl chloride (SOCl₂) (30 mL) to the flask, followed by 3-4 drops of N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to reflux (approx. 75-80°C) with stirring for 4 hours.[11] The solid will gradually dissolve as the reaction proceeds.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood).

  • Purification: To the resulting residue, add ice-cold water and stir. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture can be performed for higher purity.

Physicochemical and Spectroscopic Data

All quantitative data for the final product are summarized below for easy reference.

PropertyValueSource
Chemical Formula C₉H₄ClN₃[1][2]
Molecular Weight 189.60 g/mol [1][2]
Appearance Off-white to yellow solid[1]
Melting Point Not consistently reported; varies with purity
CAS Number 898044-49-0[12]

Note: Spectroscopic data (NMR, IR) should be acquired on the synthesized material to confirm its identity and purity, and compared against reference spectra.

Applications in Drug Discovery

The primary value of 4-Chloroquinazoline-2-carbonitrile lies in its role as a versatile synthetic intermediate.[1] The electrophilic nature of the C4 position allows for rapid and efficient diversification.

Diagram: Role as a Synthetic Hub

G A 4-Chloroquinazoline- 2-carbonitrile B 4-Anilinoquinazolines (Kinase Inhibitors) A->B R-NH-Ph (SₙAr) C 4-Alkoxyquinazolines A->C R-OH / Base (SₙAr) D 4-Alkylaminoquinazolines A->D R₂NH (SₙAr) E Further Derivatization (e.g., via nitrile hydrolysis) A->E Hydrolysis/Reduction

Caption: Reactivity of 4-Chloroquinazoline-2-carbonitrile.

By reacting this intermediate with a panel of substituted anilines, researchers can quickly generate libraries of 4-anilinoquinazoline derivatives.[3] These compounds are then screened for biological activity, particularly for their ability to inhibit protein kinases, which are crucial targets in cancer therapy.[3][13] The presence of the 2-carbonitrile group allows for a second layer of modification to optimize lead compounds for potency, selectivity, and pharmacokinetic properties.

Conclusion

4-Chloroquinazoline-2-carbonitrile is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its synthesis, achievable through a robust and scalable two-step process involving cyclization and chlorination, is well-established. The dual reactivity of the 4-chloro and 2-carbonitrile groups provides medicinal chemists with a powerful platform for generating molecular diversity. A thorough understanding of its synthesis and reactivity, as detailed in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical development.

References

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). [Source Not Available]
  • Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives. (2005). Taylor & Francis Online. [Link]

  • Full article: Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives. (2005). Taylor & Francis Online. [Link]

  • Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives. (2005). Sci-Hub. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry. [Link]

  • Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives | Request PDF. (2005). ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2017). PMC - PubMed Central. [Link]

  • 4-Chloroquinazoline-2-carbonitrile. MySkinRecipes. [Link]

  • 2-Amino-4-chlorobenzonitrile (99%). Amerigo Scientific. [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2020). Arkivoc. [Link]

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). Organic Chemistry: An Indian Journal. [Link]

  • Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. (2021). Asian Journal of Chemistry. [Link]

  • Process for the preparation of 4-haloquinazolines. (1993).
  • Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. (2010). Acta Chimica Slovenica. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (2012). ResearchGate. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). PMC - NIH. [Link]

  • 4-Chloroquinoline. PubChem - NIH. [Link]

  • 4-Chloroquinazoline-7-carbonitrile. MySkinRecipes. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2022). PMC - NIH. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2007). ResearchGate. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. [Link]

  • 4-chloroquinazoline-6-carbonitrile (C9H4ClN3). PubChemLite. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). MDPI. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

  • 4-Amino-2-chlorobenzonitrile. PubChem - NIH. [Link]

  • Synthesis of 2-chloro-4-aminobenzonitrile. PrepChem.com. [Link]

  • 4-Chloroquinazoline. PubChem - NIH. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminoquinazolines from 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoquinazoline framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents, particularly in oncology.[1][2] This guide provides a comprehensive overview of the synthesis of 4-aminoquinazolines via the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline-2-carbonitrile. We will delve into the mechanistic underpinnings of this transformation, explore critical experimental parameters, and present detailed, field-proven protocols for both conventional and microwave-assisted synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemistry for the creation of novel molecular entities.

Introduction: The Significance of the 4-Aminoquinazoline Scaffold

The quinazoline ring system, particularly when aminated at the C4 position, exhibits a remarkable capacity for interacting with various biological targets. This has led to the development of numerous blockbuster drugs. The 4-anilinoquinazoline moiety, for instance, is the core structure for several U.S. FDA-approved epidermal growth factor receptor (EGFR) inhibitors, including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), which have revolutionized the treatment of certain cancers like non-small-cell lung cancer.[3][4][5] The versatility of this scaffold extends beyond kinase inhibition, with derivatives showing promise as anti-inflammatory, antiviral, and antiparasitic agents.[1][2]

The synthetic accessibility of this scaffold is key to its widespread use. The reaction of a 4-chloroquinazoline with a primary or secondary amine is one of the most robust and widely employed methods for generating diverse libraries of these compounds for structure-activity relationship (SAR) studies.[5][6] The 2-carbonitrile substituent on the starting material, 4-chloroquinazoline-2-carbonitrile, serves as a valuable synthetic handle for further molecular elaboration, although the principles discussed herein are broadly applicable to other 2-substituted 4-chloroquinazolines.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core transformation is a nucleophilic aromatic substitution (SNAr). The quinazoline ring is inherently electron-deficient, which makes the carbon atoms attached to halogen substituents susceptible to nucleophilic attack. The chlorine atom at the C4 position is particularly reactive and is regioselectively displaced over a halogen at the C2 position, a phenomenon well-documented in the literature.[7][8]

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C4 carbon of the quinazoline ring. This is typically the rate-determining step.[9] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion, a good leaving group. A base present in the reaction medium facilitates the deprotonation of the amine, yielding the final 4-aminoquinazoline product and a protonated base.

Caption: SNAr mechanism for the synthesis of 4-aminoquinazolines.

Experimental Design: The Causality Behind Key Choices

The success of the synthesis hinges on the judicious selection of several experimental parameters.

  • The Amine Nucleophile: The nature of the amine is paramount.

    • Aliphatic vs. Aromatic Amines: Primary and secondary aliphatic amines are generally more nucleophilic than aromatic amines (anilines) and often react under milder conditions.

    • Electronic Effects: Electron-rich anilines (e.g., those with methoxy or hydroxy groups) react more readily than electron-poor anilines (e.g., those with nitro or cyano groups).[5] For less reactive amines, more forcing conditions such as higher temperatures or microwave irradiation may be necessary.[5][6]

  • Solvent System: The solvent plays a crucial role in solvating the reactants and intermediates.

    • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and dioxane are excellent choices as they can stabilize the charged Meisenheimer intermediate.

    • Alcohols: Isopropanol and ethanol are also commonly used. They can act as both a solvent and a proton source if needed.

    • Mixed Solvents: A mixture of THF/water has been shown to be effective, particularly in microwave-mediated reactions, offering a more sustainable option.[6]

  • The Role of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct.

    • Neutralization: An added base is required to neutralize the HCl, which would otherwise protonate the amine nucleophile, rendering it unreactive.

    • Common Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used as they are non-nucleophilic and act solely as acid scavengers.[7] Inorganic bases such as potassium carbonate (K₂CO₃) can also be employed.[10]

    • Excess Amine: In some cases, using an excess of the amine nucleophile can serve the dual purpose of reactant and base.[7]

  • Temperature and Reaction Time: These parameters are interdependent and are influenced by the reactivity of the substrates. Reactions can range from a few hours to overnight. Microwave irradiation is a powerful tool to dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields.[5][6]

Experimental Protocols

The following protocols are generalized and may require optimization for specific substrates. Standard laboratory safety procedures should always be followed.

Protocol 1: Conventional Heating Method

This protocol is a robust, general procedure suitable for a wide range of amines.

Workflow start 1. Combine Reactants react 2. Heat to Reflux (Monitor by TLC) start->react workup 3. Aqueous Workup (Precipitate & Filter) react->workup purify 4. Purify Product (Recrystallization or Chromatography) workup->purify end 5. Characterize purify->end

Sources

Strategic C-C Bond Formation: A Guide to Suzuki Coupling Reactions with 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The functionalization of this heterocycle is crucial for developing novel therapeutics. Among the array of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its reliability, functional group tolerance, and mild reaction conditions for forging new carbon-carbon bonds.[2][3] This document provides a comprehensive guide for researchers on the application of the Suzuki coupling reaction using 4-chloroquinazoline-2-carbonitrile as a key building block. We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, and discuss key parameters for reaction optimization and troubleshooting.

Introduction: The Quinazoline Scaffold and the Suzuki Coupling Advantage

Quinazoline derivatives are prevalent in a wide range of biologically active molecules, exhibiting properties from anticancer to anti-inflammatory activities.[1] The ability to selectively introduce aryl or heteroaryl substituents at specific positions is paramount for structure-activity relationship (SAR) studies in drug discovery. The C4 position of the quinazoline ring is particularly susceptible to nucleophilic substitution, making 4-chloroquinazoline a valuable precursor.

While other halogens like bromine and iodine are more reactive, the corresponding chloro-derivatives are often more economical, stable, and synthetically accessible, making them attractive substrates for large-scale synthesis.[4] However, the strength of the C-Cl bond presents a higher activation barrier for the initial oxidative addition step in the catalytic cycle, necessitating carefully chosen catalyst systems.[5][6] The Suzuki-Miyaura coupling is exceptionally well-suited for this challenge, offering a robust method to couple 4-chloroquinazoline-2-carbonitrile with a diverse array of boronic acids and their derivatives.[7]

The Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism of the Suzuki coupling is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Mechanism pd0 Pd(0)Ln (Active Catalyst) oa_complex Ar-Pd(II)(L)n-X (Oxidative Addition Adduct) pd0->oa_complex Oxidative Addition Ar-X (4-Chloroquinazoline...) trans_complex Ar-Pd(II)(L)n-Ar' (Transmetalation Product) oa_complex->trans_complex Transmetalation Ar'-B(OH)2, Base product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination re_entry->pd0 Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the 4-chloroquinazoline-2-carbonitrile. This is often the rate-limiting step for aryl chlorides and is highly dependent on the choice of ligand on the palladium center.[6] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are known to accelerate this step.[7][8]

  • Transmetalation : The organoboronic acid, activated by a base, transfers its organic group (Ar') to the palladium(II) complex, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial; it reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[5][9]

  • Reductive Elimination : The final step involves the two organic groups (the quinazoline and the newly transferred aryl group) coupling and leaving the palladium center. This C-C bond formation regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10]

Key Reaction Parameters and Optimization

The success of the Suzuki coupling with 4-chloroquinazoline-2-carbonitrile hinges on the careful selection of four key components: the palladium catalyst system, the base, the solvent, and the temperature.

ParameterComponentRole & RationaleTypical Examples
Catalyst Palladium PrecursorSource of palladium. Pd(II) precursors are reduced in situ to the active Pd(0) species.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂
LigandStabilizes the Pd center and facilitates the catalytic cycle, especially the challenging oxidative addition of the C-Cl bond. Electron-rich, bulky ligands are preferred.PPh₃, XPhos, SPhos, PCy₃, dppf
Base Inorganic/Organic BaseActivates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. The choice of base can significantly impact yield.K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Aprotic/Protic MixSolubilizes reactants and facilitates heat transfer. Often a mixture of an organic solvent and water is used to dissolve the inorganic base and boronic acid.1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF, Propylene Carbonate[11]
Temperature Thermal EnergyProvides the necessary activation energy, particularly for the oxidative addition step. Reactions with aryl chlorides typically require elevated temperatures.80-120 °C

Experimental Protocol: Synthesis of 4-Aryl-quinazoline-2-carbonitriles

This protocol provides a reliable starting point for the Suzuki coupling of 4-chloroquinazoline-2-carbonitrile with various arylboronic acids.

Workflow start Start: Assemble Reagents setup Combine Reactants in Vial: - 4-Chloroquinazoline-2-carbonitrile - Arylboronic Acid - Palladium Catalyst & Ligand - Base start->setup solvent Add Solvent System (e.g., Dioxane/Water) setup->solvent purge Degas the Mixture (e.g., Argon sparging) solvent->purge react Heat Reaction Mixture (e.g., 100 °C, 12-24h) purge->react monitor Monitor Progress via TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: - Dilute with Water - Extract with Organic Solvent monitor->workup Complete purify Purify Crude Product (e.g., Column Chromatography) workup->purify analyze Characterize Final Product (NMR, MS) purify->analyze end_node End: Pure Product analyze->end_node

Figure 2: General experimental workflow for the Suzuki coupling protocol.

4.1. Materials and Equipment

  • 4-Chloroquinazoline-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[1]

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., XPhos, 2x mol of Pd)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)[1][12]

  • 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water[13]

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

4.2. Step-by-Step Procedure

  • Reaction Setup : To a reaction vial, add 4-chloroquinazoline-2-carbonitrile, the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if required), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Solvent Addition : Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the vial. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

  • Inert Atmosphere : Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction : Place the vial on a preheated hotplate (e.g., 100 °C) and stir vigorously for the duration of the reaction (typically 12-24 hours).

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-aryl-quinazoline-2-carbonitrile product.

Troubleshooting and Considerations

  • Low or No Conversion : This is often due to an inactive catalyst. Ensure the reaction was properly degassed and that the reagents and solvents are anhydrous (except for the water in the solvent mixture). Consider a more active ligand system, such as a Buchwald dialkylbiaryl phosphine ligand (e.g., XPhos), which is known to be effective for aryl chlorides.[8]

  • Dehalogenation Side Product : Formation of quinazoline-2-carbonitrile (loss of chlorine) can occur. This side reaction can sometimes be suppressed by using a milder base or slightly lower temperatures.[10]

  • Hydrolysis of Starting Material : The C4 position of the quinazoline is electrophilic and can undergo hydrolysis to form the corresponding quinazolin-4-one, especially at high temperatures in aqueous media.[14] Minimizing reaction time and ensuring efficient coupling can mitigate this.

  • Poorly Soluble Reagents : If reagents are not fully dissolved, the reaction may be slow or incomplete. A different solvent system, such as DMF or propylene carbonate, might be beneficial.[11]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of novel 4-aryl-quinazoline-2-carbonitrile derivatives. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. This guide provides a robust and scientifically grounded protocol to serve as a strong foundation for further exploration and optimization.

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]

  • New route to 4-alkoxyquinazoline-2-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available at: [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Expanded Heterogeneous Suzuki–Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides under Mild Conditions. ResearchGate. Available at: [Link]

  • Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Oriental Journal of Chemistry. Available at: [Link]

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. ResearchGate. Available at: [Link]

  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with boronic ester 6. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Quinazoline Scaffolds in Medicinal Chemistry

The quinazoline framework is a cornerstone in modern drug discovery, forming the structural basis for a multitude of therapeutic agents with applications ranging from oncology to cardiovascular disease. The ability to precisely functionalize this privileged scaffold is paramount for the development of novel molecular entities with enhanced potency and selectivity. Among the various synthetic strategies, the construction of the C4-amino bond is of particular significance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for forging carbon-nitrogen bonds, offering a significant advantage over classical methods that often require harsh conditions and have limited substrate scope.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a challenging and highly relevant substrate: 4-chloroquinazoline-2-carbonitrile. The presence of the electron-withdrawing nitrile group at the C2 position significantly influences the electronic properties of the quinazoline ring, impacting the reactivity of the C4-chloro leaving group. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and offer insights into the critical parameters that govern the success of this transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle can be broadly divided into three key stages:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (in this case, 4-chloroquinazoline-2-carbonitrile), forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.[5][6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the reductive elimination of the desired C-N bond, forming the 4-aminoquinazoline-2-carbonitrile product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L->Oxidative_Addition Ar-Cl Pd(II)_Complex Pd(II) Aryl Halide Complex Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination R2NH, Base Pd(II)_Amido_Complex Pd(II) Amido Complex Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product 4-Aminoquinazoline- 2-carbonitrile Reductive_Elimination->Product Product Release ArCl 4-Chloroquinazoline- 2-carbonitrile ArCl->Oxidative_Addition Amine Primary or Secondary Amine Amine->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroquinazoline-2-carbonitrile

This protocol provides a general procedure for the palladium-catalyzed amination of 4-chloroquinazoline-2-carbonitrile with a variety of primary and secondary amines.

Materials:

  • 4-Chloroquinazoline-2-carbonitrile

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification supplies (silica gel, solvents for chromatography)

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE) in a dry environment.

  • Toluene and 1,4-dioxane are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.5 equivalents).

  • Reagent Addition: Add 4-chloroquinazoline-2-carbonitrile (1.0 equivalent) and the desired amine (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (to achieve a concentration of approximately 0.1-0.2 M with respect to the quinazoline substrate).

  • Reaction: Stir the reaction mixture at a temperature between 80-110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the amine used.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aminoquinazoline-2-carbonitrile derivative.

Data Presentation: Scope of the Amination Reaction

The following table summarizes the expected outcomes for the Buchwald-Hartwig amination of 4-chloroquinazoline-2-carbonitrile with a range of representative amines, based on established protocols for similar electron-deficient heteroaryl chlorides.[7][8]

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ / XPhosNaOtBuToluene1004>90
2n-ButylaminePd₂(dba)₃ / XPhosNaOtBuToluene90685-95
3AnilinePd(OAc)₂ / XPhosK₂CO₃1,4-Dioxane1101270-85
4CyclohexylaminePd₂(dba)₃ / XPhosNaOtBuToluene100880-90
5DiethylaminePd(OAc)₂ / XPhosNaOtBuToluene906>90

Causality Behind Experimental Choices: A Deeper Dive

The Catalyst System:

  • Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and effective precatalysts. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species, while Pd₂(dba)₃ is a Pd(0) source.[3]

  • The Ligand - Why XPhos? For the amination of electron-deficient and sterically hindered aryl chlorides, bulky and electron-rich biaryl phosphine ligands are paramount.[5][9] XPhos is a member of this class of ligands and has demonstrated broad utility and high catalytic activity for C-N bond formation with challenging substrates.[10] Its steric bulk promotes the formation of the monoligated Pd(0) species, which is highly active in the oxidative addition step, and also facilitates the final reductive elimination.[5]

The Base:

  • Sodium tert-butoxide (NaOtBu): This is a strong, non-nucleophilic base that is highly effective in deprotonating a wide range of amines, thereby increasing their nucleophilicity. Its use is prevalent in Buchwald-Hartwig aminations.[11]

  • Potassium Carbonate (K₂CO₃): For less nucleophilic amines, such as anilines, or when the substrate is sensitive to strong bases, a weaker inorganic base like K₂CO₃ can be employed, often requiring higher reaction temperatures.

The Solvent:

  • Toluene and 1,4-Dioxane: These are common high-boiling, aprotic solvents that are well-suited for Buchwald-Hartwig aminations. The choice of solvent can sometimes influence the reaction rate and yield, and empirical screening may be necessary for optimal results.

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be robust and reproducible. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC or LC-MS. A successful reaction will show the consumption of the starting 4-chloroquinazoline-2-carbonitrile and the appearance of a new, typically more polar, product spot or peak corresponding to the aminated product. The identity of the product can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 4-aminoquinazoline-2-carbonitrile derivatives. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently access a wide range of functionalized quinazolines for applications in drug discovery and medicinal chemistry. The protocol and insights provided in this application note serve as a valuable resource for scientists working in this exciting field.

References

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines - ChemistryViews. (2023, June 11). ChemistryViews. Retrieved January 20, 2026, from [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025, June 25). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). American Chemical Society. Retrieved January 20, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6). YouTube. Retrieved January 20, 2026, from [Link]

  • Regioselective 2-Amination of Polychloropyrimidines - Sci-Hub. (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]

  • Palladium-catalyzed amidation of 2-chloropyrimidines - Sci-Hub. (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube. Retrieved January 20, 2026, from [Link]

  • Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. (2017, October 6). ACS Publications. Retrieved January 20, 2026, from [Link]

Sources

The Versatile Building Block: Harnessing 4-Chloroquinazoline-2-carbonitrile for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in the design of potent kinase inhibitors, forming the structural core of numerous FDA-approved drugs targeting key signaling pathways in oncology. This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-chloroquinazoline-2-carbonitrile as a versatile building block for the synthesis of novel kinase inhibitors. We will delve into the synthetic pathways to access this key intermediate, explore its reactivity, and provide detailed protocols for its elaboration into lead compounds. The rationale behind experimental choices, structure-activity relationships (SAR), and the functional significance of the 2-carbonitrile and its derivatives will be discussed in detail, offering a roadmap for the rational design of next-generation therapeutics.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer. The quinazoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable aptitude for targeting the ATP-binding site of various kinases.[1][2] This is exemplified by the clinical success of several 4-anilinoquinazoline-based drugs, including:

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) for the treatment of non-small cell lung cancer (NSCLC).[3]

  • Lapatinib (Tykerb®) : A dual inhibitor of EGFR and human epidermal growth factor receptor 2 (HER2) used in breast cancer therapy.[4]

These inhibitors typically function by positioning the quinazoline core within the adenine-binding region of the kinase, with the 4-anilino substituent projecting into a more variable hydrophobic pocket.[4] The nitrogen at position 1 of the quinazoline ring often forms a crucial hydrogen bond with a conserved methionine residue in the hinge region of the kinase domain, anchoring the inhibitor.[4]

The strategic introduction of a carbonitrile group at the 2-position of the 4-chloroquinazoline scaffold, creating 4-chloroquinazoline-2-carbonitrile, offers a unique synthetic handle for further molecular elaboration and can significantly influence the biological activity of the resulting inhibitors.[5] This document will serve as a practical guide to leveraging this valuable building block.

Synthesis of the Key Building Block: 4-Chloroquinazoline-2-carbonitrile

The synthesis of 4-chloroquinazoline-2-carbonitrile is a multi-step process that begins with readily available starting materials. The general strategy involves the construction of the quinazolinone ring system followed by chlorination.

Synthetic Pathway Overview

A robust and scalable synthesis of 4-chloroquinazoline-2-carbonitrile can be achieved in two primary steps starting from 2-aminobenzonitrile.

Synthesis_of_4_chloroquinazoline_2_carbonitrile A 2-Aminobenzonitrile B Quinazolin-4(3H)-one-2-carbonitrile A->B Cyclization (e.g., Formamide, heat) C 4-Chloroquinazoline-2-carbonitrile B->C Chlorination (e.g., SOCl₂, reflux)

Caption: Synthetic route to 4-chloroquinazoline-2-carbonitrile.

Detailed Experimental Protocols

Protocol 1: Synthesis of Quinazolin-4(3H)-one-2-carbonitrile

This protocol describes the cyclization of 2-aminobenzonitrile to form the quinazolinone core.

  • Materials:

    • 2-Aminobenzonitrile

    • Formamide

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Distilled water

    • Büchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzonitrile (1 equivalent) and an excess of formamide (approximately 10-15 equivalents).

    • Heat the reaction mixture to 160-180 °C and maintain at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of cold water with stirring to precipitate the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with cold water and then a small amount of cold ethanol to remove residual formamide.

    • Dry the product under vacuum to yield quinazolin-4(3H)-one-2-carbonitrile as a solid.

Protocol 2: Synthesis of 4-Chloroquinazoline-2-carbonitrile

This protocol details the chlorination of the quinazolinone intermediate.

  • Materials:

    • Quinazolin-4(3H)-one-2-carbonitrile

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene or another suitable high-boiling solvent

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask containing quinazolin-4(3H)-one-2-carbonitrile (1 equivalent), add an excess of thionyl chloride (5-10 equivalents).

    • Add a catalytic amount of DMF (a few drops).

    • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the SOCl₂ vapors.

    • The crude 4-chloroquinazoline-2-carbonitrile can be purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture) or by silica gel column chromatography.

Chemical Reactivity and Elaboration of the Scaffold

4-Chloroquinazoline-2-carbonitrile possesses two primary sites for chemical modification: the highly reactive 4-chloro group and the 2-carbonitrile functionality. This dual reactivity allows for the systematic construction of diverse libraries of kinase inhibitors.

Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7] This is the key step in the synthesis of the ubiquitous 4-anilinoquinazoline scaffold found in many kinase inhibitors.

SNAr_Reaction cluster_0 S N Ar Reaction A 4-Chloroquinazoline-2-carbonitrile C 4-Anilinoquinazoline-2-carbonitrile Derivative A->C B Substituted Aniline (or other nucleophile) B->C

Caption: Nucleophilic aromatic substitution at the C4-position.

Protocol 3: General Procedure for SNAr with Anilines

  • Materials:

    • 4-Chloroquinazoline-2-carbonitrile

    • Substituted aniline (1-1.2 equivalents)

    • Isopropanol or other suitable alcohol solvent

    • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (optional, to scavenge HCl)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • Dissolve 4-chloroquinazoline-2-carbonitrile (1 equivalent) and the desired substituted aniline (1-1.2 equivalents) in isopropanol in a round-bottom flask.

    • Add DIPEA (1.5 equivalents) if the aniline salt is not desired as a precipitate.

    • Heat the reaction mixture to reflux for 2-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by vacuum filtration and wash with cold isopropanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Table 1: Representative SNAr Reactions with Anilines

EntryAniline DerivativeProduct
13-Ethynylaniline4-((3-Ethynylphenyl)amino)quinazoline-2-carbonitrile
23-Chloro-4-fluoroaniline4-((3-Chloro-4-fluorophenyl)amino)quinazoline-2-carbonitrile
34-Aminophenol4-((4-Hydroxyphenyl)amino)quinazoline-2-carbonitrile
Transformations of the 2-Carbonitrile Group

The 2-carbonitrile group provides a versatile handle for introducing additional functionality that can interact with the kinase active site. The two most common transformations are hydrolysis to a carboxamide and reduction to an aminomethyl group.

3.2.1. Hydrolysis to 2-Carboxamide Derivatives

The 2-carboxamide group can act as a hydrogen bond donor and/or acceptor, potentially forming additional interactions within the kinase active site and improving binding affinity and selectivity.[1]

Protocol 4: Hydrolysis of the 2-Carbonitrile to a 2-Carboxamide

  • Materials:

    • 4-Anilinoquinazoline-2-carbonitrile derivative

    • Concentrated sulfuric acid

    • Crushed ice

    • Beaker

    • Stir plate

  • Procedure:

    • Carefully add the 4-anilinoquinazoline-2-carbonitrile derivative to cold, concentrated sulfuric acid with stirring.

    • Allow the mixture to stir at room temperature for 12-24 hours.

    • Slowly pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Dry the product under vacuum to yield the corresponding 4-anilinoquinazoline-2-carboxamide.

3.2.2. Reduction to 2-Aminomethyl Derivatives

Reduction of the nitrile to a primary amine introduces a basic center that can be further functionalized or can form salt bridges with acidic residues in the kinase active site.

Protocol 5: Reduction of the 2-Carbonitrile to a 2-Aminomethyl Group

  • Materials:

    • 4-Anilinoquinazoline-2-carbonitrile derivative

    • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

    • Anhydrous tetrahydrofuran (THF)

    • Round-bottom flask

    • Dropping funnel

    • Ice bath

    • Sodium sulfate solution (saturated)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Dissolve the 4-anilinoquinazoline-2-carbonitrile derivative in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate.

    • Filter the resulting suspension and wash the solid with THF.

    • Combine the filtrates and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 2-(aminomethyl)quinazoline derivative, which can be purified by column chromatography.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 4-anilinoquinazoline-2-carbonitrile scaffold allows for the exploration of structure-activity relationships.

SAR_Insights Core Quinazoline Core (Hinge Binding) C4 C4-Anilino Group (Hydrophobic Pocket Interaction, Selectivity) Core->C4 Modulation of C2 C2-Substituent (Solvent Exposed Region, Additional H-bonds) Core->C2 Modulation of

Caption: Key regions for SAR exploration in 4-anilinoquinazoline-2-carboxamide inhibitors.

  • The 4-Anilino Moiety: Substituents on the aniline ring play a crucial role in determining the inhibitor's potency and selectivity. Small, hydrophobic groups are often well-tolerated, while larger or more polar groups can be used to probe for additional binding pockets or to improve pharmacokinetic properties. For example, in EGFR inhibitors, a 3-ethynyl group on the aniline ring has been shown to enhance potency.[8]

  • The 2-Position Substituent: As demonstrated in the development of PAK4 inhibitors, the 2-carboxamide group can form important hydrogen bonds with the kinase.[1] The conversion of the 2-carbonitrile to a carboxamide or other functional groups can therefore be a key strategy for optimizing inhibitor potency and selectivity.

Table 2: Impact of C2-Substituent on Kinase Inhibition (Hypothetical Data)

CompoundC2-SubstituentTarget Kinase IC₅₀ (nM)
1a -CN150
1b -CONH₂25
1c -CH₂NH₂80

Conclusion

4-Chloroquinazoline-2-carbonitrile is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its facile synthesis and the differential reactivity of its C4-chloro and C2-carbonitrile groups allow for the systematic and efficient construction of diverse chemical libraries. The protocols and strategic insights provided in this application note are intended to empower researchers to explore the chemical space around the quinazoline scaffold and to accelerate the discovery of next-generation targeted therapies.

References

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. National Institutes of Health. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • 4-Chloroquinazoline-2-carbonitrile. MySkinRecipes. [Link]

  • Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Royal Society of Chemistry. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. [Link]

  • Research on the synthesis and evaluation of cytotoxic activity of quinazoline compounds. Vietnam Academy of Science and Technology. [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • A Short Review on Quinazoline Heterocycle. International Journal of Trend in Scientific Research and Development. [Link]

Sources

Experimental protocol for nucleophilic substitution on 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution on 4-Chloroquinazoline-2-carbonitrile

Introduction: The Quinazoline Scaffold as a Privileged Core in Drug Discovery

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active compounds.[1][2][3] This benzo-fused pyrimidine scaffold is central to the design of numerous therapeutics, most notably in the field of oncology as potent tyrosine kinase inhibitors.[4][5][6][7] The strategic functionalization of the quinazoline core allows for the fine-tuning of pharmacological activity.

At the heart of this molecular engineering is the 4-chloroquinazoline moiety, a versatile synthetic intermediate. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable and efficient handle for introducing diverse chemical functionalities. The presence of the electron-withdrawing nitrile group at the C2 position further enhances the electrophilicity of the C4 carbon, making 4-chloroquinazoline-2-carbonitrile an exceptionally reactive substrate for building libraries of novel drug candidates.[8]

This guide provides a detailed experimental protocol for conducting nucleophilic substitution on 4-chloroquinazoline-2-carbonitrile, grounded in an understanding of the underlying reaction mechanism and best practices for reaction validation.

The SNAr Mechanism: A Tale of Two Steps

The substitution of the C4 chlorine atom does not proceed through a direct displacement (SN2) mechanism, but rather a two-step addition-elimination pathway, characteristic of nucleophilic aromatic substitution (SNAr).[9]

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (e.g., the lone pair of an amine) on the electron-deficient C4 carbon of the quinazoline ring. This step breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10] The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atoms and the C2-carbonitrile group.

  • Elimination & Aromatization: The aromaticity of the ring is then restored through the expulsion of the chloride leaving group. This is typically the fast step of the reaction. When an amine is used as the nucleophile, a final deprotonation step, often facilitated by a mild base, yields the neutral substitution product.

Computational studies, including DFT calculations, have confirmed that the C4 position is more susceptible to nucleophilic attack than the C2 position.[1][2] This regioselectivity is attributed to a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon, making it the more electrophilic site.[1][2]

SNAr_Mechanism General S N Ar Mechanism on 4-Chloroquinazoline-2-carbonitrile sub 4-Chloroquinazoline- 2-carbonitrile meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer 1. Nucleophilic Attack nu Nucleophile (Nu-H) prod 4-Substituted-quinazoline- 2-carbonitrile meisenheimer->prod 2. Elimination of Cl⁻ & Deprotonation hcl H-Cl

Caption: The two-step addition-elimination SNAr mechanism.

Generalized Experimental Protocol

This protocol provides a robust starting point for the substitution reaction with primary or secondary amines. Modifications for other nucleophiles are discussed in the subsequent section.

Materials & Equipment
  • Reactants: 4-Chloroquinazoline-2-carbonitrile, desired amine nucleophile (1.1-1.5 equivalents).

  • Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF).

  • Base (optional but recommended for amine nucleophiles): Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle or oil bath.

  • Workup: Deionized water, ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Silica gel for column chromatography, appropriate eluent system (e.g., hexane/ethyl acetate).

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask, add 4-chloroquinazoline-2-carbonitrile (1.0 eq).

    • Add the chosen solvent (e.g., isopropanol) to create a solution or suspension (typically 0.1-0.5 M concentration).

    • Begin stirring the mixture at room temperature.

  • Addition of Reagents:

    • Add the amine nucleophile (1.1 eq) to the stirring mixture.

    • Causality Note: Using a slight excess of the nucleophile helps drive the reaction to completion.

    • Add the base (e.g., TEA, 1.5 eq).

    • Causality Note: The base is crucial for neutralizing the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic and halt the reaction.[11]

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (for isopropanol, ~82°C) or an appropriate temperature (e.g., 80-100°C for DMF).

    • Causality Note: Elevated temperatures are often necessary to overcome the activation energy for the initial nucleophilic attack, especially with less reactive anilines or other weakly nucleophilic partners.[12] Microwave-assisted heating can significantly shorten reaction times.[12]

  • Reaction Monitoring (Trustworthiness Pillar):

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Prepare a TLC plate with a suitable mobile phase (e.g., 30% ethyl acetate in hexane).

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

    • The reaction is complete upon the disappearance of the starting 4-chloroquinazoline-2-carbonitrile spot.

  • Workup & Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Causality Note: The water wash removes the amine hydrochloride salt and any remaining water-soluble reagents. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (or another suitable solvent system) to isolate the pure 4-substituted-quinazoline-2-carbonitrile product.

Adaptation for Various Nucleophiles

The versatility of the 4-chloroquinazoline scaffold allows for reactions with a wide range of nucleophiles. The following table summarizes typical conditions.

Nucleophile ClassTypical Reagents & ConditionsCommon SolventsTemperatureNotes
Aliphatic Amines 1.1 eq. Amine, 1.5 eq. TEA or DIPEAIsopropanol, Ethanol, THF60°C to RefluxReactions are generally fast and high-yielding.[11]
Anilines 1.2 eq. Aniline, often no base needed or with acid catalysisIsopropanol, THF/H₂O, DMF80°C to Reflux (or Microwave)Electron-poor anilines may require longer reaction times or microwave heating.[12]
Thiols (Thiophenols) 1.1 eq. Thiol, 1.5 eq. K₂CO₃ or NaHDMF, AcetonitrileRoom Temp to 80°CA base is required to deprotonate the thiol to the more nucleophilic thiolate.
Alcohols/Phenols 1.5 eq. Alcohol, 2.0 eq. NaH or K₂CO₃THF, DMF60°C to 100°CRequires a strong base to generate the alkoxide/phenoxide nucleophile.

Protocol Validation and Product Characterization

Confirming the identity and purity of the final product is a critical step that underpins the trustworthiness of the protocol.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI-MS) to confirm the molecular weight of the synthesized compound. The observed m/z value should correspond to the calculated [M+H]⁺ peak.

  • NMR Spectroscopy:

    • ¹H NMR: Provides definitive structural confirmation. Key indicators of a successful reaction include the disappearance of the characteristic aromatic proton signals of the starting material and the appearance of new signals corresponding to the protons of the newly introduced nucleophile.

    • ¹³C NMR: Shows a shift in the resonance of the C4 carbon and the appearance of new carbon signals from the substituent. The nitrile carbon typically appears around δ 115-120 ppm, while the C4 carbon signal will shift significantly upon substitution.[13]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A sharp absorption band around 2210-2240 cm⁻¹ confirms the presence of the nitrile (C≡N) group.[14]

Workflow Experimental Workflow setup 1. Reaction Setup (Substrate, Solvent, Stir) reagents 2. Add Reagents (Nucleophile, Base) setup->reagents heat 3. Heat to Reflux reagents->heat monitor 4. Monitor by TLC heat->monitor monitor->heat Incomplete workup 5. Workup (Quench, Extract, Dry) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS, IR) purify->char

Caption: A summary of the experimental workflow.

References

  • Sánchez, et al. (2018). "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." ResearchGate. [Link]

  • Castellano, S., et al. (n.d.). "Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties." PubMed. [Link]

  • Abdel-Ghani, T. M., et al. (2023). "Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies." MDPI. [Link]

  • ResearchGate. (n.d.). "Synthesis of series of quinazoline analogues as protein kinase inhibitors." [Link]

  • Sonousi, A., et al. (2022). "Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity." Taylor & Francis Online. [Link]

  • Fayed, E. A., et al. (2023). "Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study." National Institutes of Health (NIH). [Link]

  • Morales-Lázaro, S. L., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." MDPI. [Link]

  • ResearchGate. (n.d.). "Synthesis of 4‐arylaminoquinazoline‐2‐carbonitrile derivatives 65." [Link]

  • ResearchGate. (n.d.). "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines." [Link]

  • ResearchGate. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." [Link]

  • ResearchGate. (n.d.). "Reaction of 4-chloroquinazolines (C) with different amines leading to..." [Link]

  • de Oliveira, R. B., et al. (2019). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." PMC - NIH. [Link]

  • ResearchGate. (2022). "A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives." [Link]

  • StackExchange. (2024). "SN2 nucleophilic substitution reaction push and pull transition state." [Link]

  • ResearchGate. (2016). "(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives." [Link]

  • ResearchGate. (n.d.). "Synthesis of 4-aminoquinazoline structure derivatives 1–8." [Link]

  • Arkivoc. (n.d.). "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione." [Link]

  • ResearchGate. (n.d.). "Synthesis of 4-chloroquinazolines (C) with starting and intermediate..." [Link]

  • National Institutes of Health (NIH). (n.d.). "A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues." [Link]

  • StackExchange. (2022). "Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring." [Link]

  • ResearchGate. (n.d.). "Amination of halopyrimidines and 4-chloroquinazoline. [a]." [Link]

  • Semantic Scholar. (2011). "Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles." [Link]

  • ResearchGate. (n.d.). "The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives." [Link]

  • Oriental Journal of Chemistry. (n.d.). "Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes." [Link]

  • DergiPark. (2022). "Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H) -." [Link]

  • ResearchGate. (n.d.). "Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones." [Link]

  • PubMed. (2020). "Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance." [Link]

  • TSI Journals. (2016). "SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING." [Link]

Sources

The Versatile Scaffold: Application of 4-Chloroquinazoline-2-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide range of biological targets. The quinazoline scaffold is a prime example, forming the core of numerous approved drugs, particularly in oncology. Within this class, 4-Chloroquinazoline-2-carbonitrile stands out as a highly versatile and valuable building block for the synthesis of potent and selective therapeutic agents. Its strategic placement of reactive and modulatory functional groups makes it an ideal starting point for the exploration of vast chemical space in the quest for novel drugs.

This comprehensive guide provides an in-depth exploration of the applications of 4-chloroquinazoline-2-carbonitrile in drug discovery. We will delve into the rationale behind its use, detailed synthetic protocols for its preparation and derivatization, and its role in the development of targeted therapies, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own research endeavors.

The Strategic Advantage of the 4-Chloroquinazoline-2-carbonitrile Scaffold

The utility of 4-chloroquinazoline-2-carbonitrile in drug discovery is rooted in its unique combination of structural features:

  • The Quinazoline Core: This bicyclic aromatic system provides a rigid and planar framework that can effectively mimic the purine core of ATP, the energy currency of the cell. This mimicry is a cornerstone of its success in targeting the ATP-binding sites of protein kinases. The nitrogen atoms at positions 1 and 3 are crucial hydrogen bond acceptors, anchoring the molecule within the kinase hinge region, a key interaction for potent inhibition.[1][2]

  • The Reactive 4-Chloro Group: The chlorine atom at the 4-position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This allows for the facile introduction of a wide array of substituents, which can be tailored to interact with specific amino acid residues in the target protein, thereby modulating potency and selectivity. The reactivity of this position is significantly higher than that of a potential chloro-substituent at the 2-position, allowing for regioselective derivatization.[5]

  • The Modulatory 2-Carbonitrile Group: The nitrile group at the 2-position is a strong electron-withdrawing group that can influence the overall electronic properties of the quinazoline ring system. It can also act as a hydrogen bond acceptor and its linear geometry can be exploited to achieve specific orientations within a binding pocket.[6] Furthermore, the 2-carbonitrile group can serve as a bioisosteric replacement for other functionalities, offering a means to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.

Synthesis of the Core Scaffold: A Two-Step Approach

The synthesis of 4-chloroquinazoline-2-carbonitrile is typically achieved through a reliable two-step process starting from the readily available 2-aminobenzonitrile.

Protocol 1: Synthesis of 4-Hydroxyquinazoline-2-carbonitrile

This initial step involves the cyclization of 2-aminobenzonitrile to form the quinazolinone ring system.

Reaction Scheme:

Synthesis of 4-Hydroxyquinazoline-2-carbonitrile start 2-Aminobenzonitrile reagents + Ethyl Chloroformate + Pyridine start->reagents Step 1 intermediate Intermediate reagents->intermediate Acylation cyclization + NaOH (aq) intermediate->cyclization Step 2 product 4-Hydroxyquinazoline-2-carbonitrile cyclization->product Cyclization

Caption: Synthesis of the 4-hydroxyquinazoline-2-carbonitrile precursor.

Materials:

  • 2-Aminobenzonitrile

  • Ethyl chloroformate

  • Pyridine (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Acylation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzonitrile (1 equivalent) in anhydrous pyridine. Cool the solution in an ice bath.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Upon completion, carefully add a 10% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.

  • The precipitate formed is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 4-hydroxyquinazoline-2-carbonitrile.

Protocol 2: Chlorination of 4-Hydroxyquinazoline-2-carbonitrile

The hydroxyl group of the precursor is then converted to the highly reactive chloro group.

Reaction Scheme:

Chlorination of 4-Hydroxyquinazoline-2-carbonitrile start 4-Hydroxyquinazoline-2-carbonitrile reagents + Thionyl Chloride (SOCl₂) + DMF (cat.) start->reagents Chlorination product 4-Chloroquinazoline-2-carbonitrile reagents->product

Caption: Conversion to the active 4-chloroquinazoline-2-carbonitrile intermediate.

Materials:

  • 4-Hydroxyquinazoline-2-carbonitrile

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (anhydrous)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyquinazoline-2-carbonitrile (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

  • Slowly add thionyl chloride (SOCl₂) (3-5 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) for 3-5 hours, or until the reaction is complete as monitored by TLC. The solution should become clear.[7]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield 4-chloroquinazoline-2-carbonitrile as a solid.

Derivatization at the 4-Position: Gateway to Chemical Diversity

The C4-chloro group is the primary site for introducing diversity into the 4-chloroquinazoline-2-carbonitrile scaffold. A wide range of nucleophiles can be employed in SNAr reactions to generate libraries of compounds for biological screening.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes the synthesis of 4-aminoquinazoline-2-carbonitrile derivatives, a class of compounds that has shown significant promise as kinase inhibitors.[8]

Reaction Scheme:

Nucleophilic Substitution with Amines start 4-Chloroquinazoline-2-carbonitrile reagents + R¹R²NH (e.g., Aniline, Piperidine) start->reagents SₙAr Reaction product 4-(R¹R²-amino)quinazoline-2-carbonitrile reagents->product

Caption: Synthesis of 4-aminoquinazoline-2-carbonitrile derivatives.

Materials:

  • 4-Chloroquinazoline-2-carbonitrile

  • Desired primary or secondary amine (e.g., aniline, piperidine) (1.1 equivalents)

  • Solvent (e.g., isopropanol, ethanol, or N,N-dimethylformamide)

  • Base (e.g., triethylamine or diisopropylethylamine) (optional, 1.5 equivalents)

Procedure:

  • Reaction Setup: Dissolve 4-chloroquinazoline-2-carbonitrile (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent in a round-bottom flask.

  • If the amine salt is used or if the amine is not a strong base, add a non-nucleophilic base like triethylamine or diisopropylethylamine.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with the reaction solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to obtain the desired 4-aminoquinazoline-2-carbonitrile derivative.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution with Thiols

The reaction with thiols provides access to 4-(thioether)quinazoline-2-carbonitrile derivatives. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Reaction Scheme:

Nucleophilic Substitution with Thiols start 4-Chloroquinazoline-2-carbonitrile reagents + R-SH (e.g., Thiophenol) + Base (e.g., K₂CO₃) start->reagents SₙAr Reaction product 4-(R-thio)quinazoline-2-carbonitrile reagents->product

Caption: Synthesis of 4-(thioether)quinazoline-2-carbonitrile derivatives.

Materials:

  • 4-Chloroquinazoline-2-carbonitrile

  • Desired thiol (e.g., thiophenol) (1.1 equivalents)

  • Base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH)) (1.5 equivalents)

  • Solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.1 equivalents) in the chosen solvent.

  • Add the base (1.5 equivalents) and stir the mixture at room temperature for 15-30 minutes to generate the thiolate.

  • Add 4-chloroquinazoline-2-carbonitrile (1 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-6 hours, monitoring the progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(thioether)quinazoline-2-carbonitrile derivative.

Application in Kinase Inhibitor Discovery

The 4-chloroquinazoline-2-carbonitrile scaffold has been extensively utilized in the discovery of potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) family and Phosphoinositide 3-kinases (PI3Ks).

EGFR Inhibition

The quinazoline core is a well-established pharmacophore for EGFR inhibitors.[9] The nitrogen at position 1 of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of a methionine residue in the hinge region of the EGFR kinase domain. The substituent at the 4-position extends into the ATP-binding pocket, and its nature dictates the potency and selectivity of the inhibitor.

EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Aminoquinazoline- 2-carbonitrile Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 4-aminoquinazoline-2-carbonitrile derivatives.

Derivatives of 4-chloroquinazoline-2-carbonitrile, particularly those bearing an aniline moiety at the 4-position, have shown significant potential as EGFR inhibitors. The 2-carbonitrile group can contribute to the binding affinity and selectivity profile of these compounds.

Table 1: Representative EGFR Inhibitory Activity of Quinazoline Derivatives

Compound ID4-Position SubstituentEGFR IC₅₀ (nM)Cancer Cell LineCitation
Ref-1 3-ethynylaniline23-79Multiple[9]
Ref-2 4-(3-fluorobenzyloxy)-3-chloroaniline1.2NCI-H1975[9]
Ref-3 4-((3-bromophenyl)amino)9.2A549[9]

Note: The data presented are for illustrative purposes based on known quinazoline EGFR inhibitors and may not be derived from 4-chloroquinazoline-2-carbonitrile specifically, as publicly available data for direct derivatives is limited.

PI3K Inhibition

The PI3K signaling pathway is another critical pathway in cancer cell proliferation and survival. Several quinazoline-based molecules have been developed as PI3K inhibitors. The flexibility in derivatizing the 4-position of the 4-chloroquinazoline-2-carbonitrile scaffold allows for the optimization of interactions within the PI3K active site.

PI3K-AKT Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP₂ PI3K->PIP2 PIP3 PIP₃ PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor 4-Substituted-quinazoline- 2-carbonitrile Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K-AKT signaling pathway.

Conclusion and Future Perspectives

4-Chloroquinazoline-2-carbonitrile has firmly established itself as a cornerstone in the medicinal chemist's toolbox. Its synthetic accessibility and the predictable reactivity of the 4-chloro group provide a robust platform for the generation of diverse compound libraries. The quinazoline core, with its inherent ability to target kinase hinge regions, combined with the modulatory influence of the 2-carbonitrile group, offers a powerful strategy for the design of potent and selective inhibitors of key signaling pathways implicated in cancer and other diseases.

Future research will likely focus on exploring novel nucleophiles for derivatization at the 4-position to access uncharted chemical space and identify compounds with novel mechanisms of action or improved selectivity profiles. Furthermore, a deeper understanding of the role of the 2-carbonitrile group in modulating pharmacokinetic and pharmacodynamic properties will aid in the rational design of next-generation therapeutics based on this versatile scaffold. The continued application of 4-chloroquinazoline-2-carbonitrile in drug discovery campaigns holds immense promise for the development of innovative medicines to address unmet medical needs.

References

  • Process for the preparation of 4-haloquinazolines. Google Patents; US5214144A. Accessed January 19, 2026.
  • IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate; Accessed January 19, 2026. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information; Accessed January 19, 2026. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. National Center for Biotechnology Information; Accessed January 19, 2026. [Link]

  • IC 50 of the tested quinazolinone derivatives 1, 2, 3 and 4 for ATCase inhibition. ResearchGate; Accessed January 19, 2026. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate; Accessed January 19, 2026. [Link]

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. National Center for Biotechnology Information; Accessed January 19, 2026. [Link]

  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[7][9]oxathioles and their transformations. ResearchGate; Accessed January 19, 2026. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI; Accessed January 19, 2026. [Link]

  • Cyano groups – Knowledge and References. Taylor & Francis Online; Accessed January 19, 2026. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Center for Biotechnology Information; Accessed January 19, 2026. [Link]

  • Structure-activity relationship of the quinazoline series. Potential... ResearchGate; Accessed January 19, 2026. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI; Accessed January 19, 2026. [Link]

  • Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. PubMed; Accessed January 19, 2026. [Link]

  • Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. ResearchGate; Accessed January 19, 2026. [Link]

  • Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors. National Center for Biotechnology Information; Accessed January 19, 2026. [Link]

  • Process of chlorinating hydroxy triazines with thionyl chloride. Google Patents; US2691018A. Accessed January 19, 2026.
  • Predictors' values and IC50-pred of new compounds of quinazoline derivatives. ResearchGate; Accessed January 19, 2026. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry; Accessed January 19, 2026. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI; Accessed January 19, 2026. [Link]

  • Synthesis of 2-R-3-hydroxyquinazolin-4-ones and their chemical transformations. ResearchGate; Accessed January 19, 2026. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange; Accessed January 19, 2026. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI; Accessed January 19, 2026. [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1; Accessed January 19, 2026. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information; Accessed January 19, 2026. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. National Center for Biotechnology Information; Accessed January 19, 2026. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate; Accessed January 19, 2026. [Link]

  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. National Center for Biotechnology Information; Accessed January 19, 2026. [Link]

  • Synthesis process of 4, 6-dichloropyrimidine. Google Patents; CN111004184A. Accessed January 19, 2026.
  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI; Accessed January 19, 2026. [Link]

Sources

Application Note & Protocol Guide: High-Throughput Screening Assays for 4-Chloroquinazoline-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The 4-Chloroquinazoline-2-carbonitrile moiety represents a versatile pharmacophore, often utilized as a covalent inhibitor targeting specific cysteine residues in protein kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of high-throughput screening (HTS) assays to identify and characterize novel inhibitors based on this scaffold. We will delve into the underlying principles of assay selection, provide detailed, field-tested protocols, and discuss critical data analysis and validation steps.

Introduction: The Significance of the 4-Chloroquinazoline-2-carbonitrile Scaffold

The quinazoline ring system is a bicyclic aromatic heterocycle that has proven to be a remarkably successful scaffold in drug discovery. Its rigid structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The introduction of a chloro- group at the 4-position and a carbonitrile group at the 2-position creates a unique chemical entity with specific reactivity.

Notably, this scaffold is frequently associated with the irreversible inhibition of kinases, such as the Epidermal Growth Factor Receptor (EGFR). The chloro- group at the C4 position can act as a leaving group, allowing a nucleophilic residue (typically a cysteine) in the enzyme's active site to attack the quinazoline ring, forming a stable covalent bond. This mechanism of action can lead to prolonged target engagement and potent, durable pharmacological effects. The development of third-generation EGFR inhibitors, for instance, has heavily relied on this covalent targeting strategy to overcome resistance mutations.

Diagram 1: Covalent Inhibition Mechanism

G cluster_0 Kinase Active Site cluster_1 Inhibitor Cys Cysteine Residue (Nucleophile) Covalent_Complex Irreversible Enzyme-Inhibitor Complex Cys->Covalent_Complex Formation of Covalent Bond Inhibitor 4-Chloroquinazoline- 2-carbonitrile Derivative Inhibitor->Cys Nucleophilic Attack

Caption: Covalent inhibition by a 4-chloroquinazoline derivative.

Assay Selection: Choosing the Right HTS Platform

The choice of HTS assay is paramount and depends on the specific biological question being addressed. For 4-chloroquinazoline-2-carbonitrile derivatives, the primary goal is often to identify potent and selective kinase inhibitors.

Table 1: Comparison of Primary HTS Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assays Measures direct effect on purified enzyme activity.High throughput, low cost, mechanistic insights.May miss effects requiring cellular context.
Cell-Based Assays Measures a downstream cellular event (e.g., viability, phosphorylation).More physiologically relevant, assesses membrane permeability.More complex, higher variability, potential for off-target effects.
Biophysical Assays Measures direct binding of the compound to the target protein.Can detect non-competitive binders, provides affinity data.Lower throughput, may require specialized equipment.

For a primary screen, biochemical assays are often the most efficient starting point to identify a large number of initial hits. Cell-based assays are then crucial for secondary screening to confirm on-target activity in a more biologically relevant system.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a robust and widely used platform for HTS due to their high signal-to-noise ratio and resistance to interference from colored or fluorescent compounds. This protocol outlines a generic HTRF assay for identifying inhibitors of a cysteine-containing kinase.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665 are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the Eu3+ cryptate and XL665 into close proximity, resulting in a FRET signal.

Diagram 2: HTRF Assay Workflow

G Start Start Dispense_Compound Dispense Test Compounds & Controls to 384-well plate Start->Dispense_Compound Add_Kinase Add Kinase Enzyme & ATP (Initiate Reaction) Dispense_Compound->Add_Kinase Incubate_1 Incubate at RT (e.g., 60 min) Add_Kinase->Incubate_1 Add_Detection Add HTRF Detection Reagents (Antibody-Eu3+ & SA-XL665) Incubate_1->Add_Detection Incubate_2 Incubate at RT (e.g., 60 min) in the dark Add_Detection->Incubate_2 Read_Plate Read Plate on HTRF-compatible Reader (665 nm / 620 nm) Incubate_2->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step HTRF kinase assay workflow.

Materials and Reagents:
  • Kinase: Purified, active kinase of interest.

  • Substrate: Biotinylated peptide substrate.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

  • Test Compounds: 4-Chloroquinazoline-2-carbonitrile derivatives dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine).

  • HTRF Detection Reagents: Eu3+-cryptate labeled anti-phospho-antibody and Streptavidin-XL665.

  • Plates: Low-volume, 384-well white microplates.

  • Instrumentation: HTRF-compatible plate reader.

Step-by-Step Protocol:
  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO.

    • Using an acoustic dispenser or liquid handler, transfer 50 nL of each compound dilution to the appropriate wells of a 384-well assay plate.

    • Include wells for negative controls (DMSO only) and positive controls (known inhibitor).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of kinase and substrate should be optimized beforehand (typically at or below the Km for ATP and substrate).

    • Prepare a 2X ATP solution in assay buffer.

    • Add 5 µL of the 2X kinase/substrate solution to all wells.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Note: For covalent inhibitors, a pre-incubation step of the compound with the kinase before adding ATP may be necessary to allow for the covalent bond to form. This should be optimized during assay development.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the HTRF detection reagent mix according to the manufacturer's instructions in the detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Seal the plate, protect it from light, and incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Negative_Control) / (Ratio_Positive_Control - Ratio_Negative_Control))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Secondary Assay: Cell-Based Target Engagement

Once active compounds are identified in the primary biochemical screen, it is crucial to confirm that they engage the target protein within a cellular context. A NanoBRET™ Target Engagement assay is an excellent choice for this purpose.

Principle: This assay measures the binding of a compound to a target protein in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) that binds to the active site of the target is added. When the tracer is bound, energy transfer occurs between the luciferase and the tracer, generating a BRET signal. Test compounds that bind to the target will displace the tracer, leading to a loss of BRET signal.

Protocol Outline:
  • Cell Preparation: Seed cells expressing the NanoLuc®-target fusion protein into 384-well white plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for a defined period (e.g., 2 hours).

  • Tracer and Substrate Addition: Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.

  • Signal Detection: Read the plate on a luminometer capable of measuring filtered luminescence at 450 nm and >600 nm.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 of compound-induced tracer displacement.

This assay provides direct evidence of target engagement in a physiological environment and can help differentiate between compounds that are active in biochemical versus cellular settings.

Trustworthiness and Validation: Ensuring Data Integrity

To ensure the reliability of HTS data, rigorous validation is essential.

  • Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It is calculated from the means and standard deviations of the positive and negative controls.

  • IC50 Reproducibility: Hit compounds should be re-tested multiple times to confirm their potency and ensure the IC50 values are reproducible.

  • Orthogonal Assays: Confirming hits in a different, label-free assay format (e.g., Surface Plasmon Resonance - SPR) can help eliminate artifacts from the primary screen.

  • Selectivity Profiling: Active compounds should be tested against a panel of related kinases to determine their selectivity profile. High selectivity is often a key attribute for a successful drug candidate.

Conclusion

The 4-chloroquinazoline-2-carbonitrile scaffold is a powerful starting point for the discovery of potent, often covalent, inhibitors of important drug targets. A well-designed HTS cascade, beginning with a robust biochemical screen like HTRF and progressing to cell-based target engagement assays, is critical for identifying and validating promising lead compounds. By following the detailed protocols and validation principles outlined in this guide, researchers can confidently advance their drug discovery programs.

References

  • Title: The 2-carbonitrile-4-substituted-quinazoline as a new scaffold for potent and selective epidermal growth factor receptor (EGFR) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of a Potent and Selective Covalent Inhibitor of the Kinase ITK with a Novel Internal Cysteine-Trapping Electrophile. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening URL: [Link]

Topic: Synthesis of Fluorescent Probes Using 4-Chloroquinazoline-2-carbonitrile: A Modular Approach to Advanced Fluorophore Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Introduction

The quinazoline core is a privileged heterocyclic scaffold, renowned not only for its broad pharmacological activities but also for its emerging role as a robust platform for luminescent materials.[1][2] Its rigid, planar structure and inherent electron-deficient nature make it an ideal building block for creating sophisticated fluorescent probes. This guide details the strategic use of a key intermediate, 4-chloroquinazoline-2-carbonitrile , as a versatile precursor for the rapid, modular synthesis of novel fluorophores.

The core principle underpinning this methodology is the classic donor-acceptor (D-π-A) design.[3][4] The quinazoline-2-carbonitrile moiety serves as a potent electron acceptor (A), while the highly reactive chlorine atom at the 4-position provides a synthetic handle for introducing a diverse array of electron-donating groups (D) via nucleophilic aromatic substitution (SNAr). This modularity allows for the systematic tuning of photophysical properties, including absorption/emission wavelengths, quantum yields, and Stokes shifts, enabling the rational design of probes for specific applications ranging from cellular imaging to analyte sensing.[5][6]

This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles that govern the design and function of these valuable research tools.

The Core Principle: Donor-Acceptor Architecture

The foundation of this synthetic platform is the creation of an intramolecular charge transfer (ICT) system. The quinazoline ring, particularly when substituted with the electron-withdrawing nitrile (-CN) group at the C2 position, becomes strongly electron-deficient. The chlorine atom at the C4 position is an excellent leaving group, facilitating its displacement by various nucleophiles (amines, thiols, phenols, etc.). These incoming nucleophiles function as the electron-donor component of the D-π-A system.

Upon photoexcitation, electron density shifts from the donor group, through the π-conjugated system of the quinazoline ring, to the acceptor nitrile group. The energy of this charge-separated excited state dictates the emission wavelength. By strategically varying the electron-donating strength of the nucleophile, we can precisely control the degree of ICT and, consequently, the color of the emitted light. A stronger donor results in a lower energy excited state and a more significant red-shift (bathochromic shift) in the emission spectrum.

cluster_0 Donor-Acceptor (D-π-A) Design Start 4-Chloroquinazoline-2-carbonitrile (Acceptor Precursor) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile Electron-Donating Nucleophile (e.g., Aniline, Morpholine, Phenol) (Donor Group) Nucleophile->Reaction Product D-π-A Fluorescent Probe (Quinazoline Core = π-bridge/Acceptor) Reaction->Product Covalent Bond Formation Outcome Tunable Photophysical Properties (Color, Quantum Yield, Stokes Shift) Product->Outcome Determines

Caption: Logical workflow of the Donor-Acceptor design principle.

General Protocol: Synthesis of 4-Substituted Quinazoline-2-carbonitrile Probes

This protocol describes a general and robust method for the SNAr reaction. It is highly adaptable to a wide range of amine, phenol, and thiol nucleophiles.

3.1. Materials & Equipment

  • Reagents:

    • 4-Chloroquinazoline-2-carbonitrile

    • Nucleophile of choice (e.g., morpholine, 4-methoxyaniline, etc.) (1.1 - 1.5 equivalents)

    • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc) & Hexanes for chromatography

    • Deionized water & Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Condenser and heating mantle with temperature control

    • Nitrogen or Argon gas inlet

    • TLC plates (silica gel 60 F₂₅₄) and developing chamber

    • Rotary evaporator

    • Glassware for work-up (separatory funnel, beakers, etc.)

    • Flash column chromatography system

3.2. Step-by-Step Methodology

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloroquinazoline-2-carbonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Base Addition: Add the base (e.g., DIPEA, 2.0 eq). The choice of base is critical; organic bases like DIPEA are suitable for amine nucleophiles, while stronger, inorganic bases like K₂CO₃ are often used for less reactive nucleophiles like phenols.

  • Nucleophile Addition: Add the desired nucleophile (1.1 eq) to the stirring solution.

  • Heating & Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. The disappearance of the starting material spot and the appearance of a new, typically more fluorescent, product spot indicates reaction progression.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold deionized water. A precipitate may form, which can be collected by filtration. Alternatively, for a non-precipitating product, transfer the aqueous mixture to a separatory funnel and extract three times with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

cluster_workflow General Synthetic Workflow A 1. Dissolve Reactants (Quinazoline, Base) in Anhydrous DMF B 2. Add Nucleophile & Heat (80-100°C) A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Aqueous Work-up (Quench & Extract) C->D Complete E 5. Dry & Concentrate D->E F 6. Column Chromatography Purification E->F G 7. Characterization (NMR, MS) F->G

Caption: Step-by-step experimental workflow for probe synthesis.

Structure-Property Relationships & Data

The choice of nucleophile directly dictates the resulting probe's photophysical characteristics. The tables below illustrate this relationship with a representative, hypothetical series of probes synthesized from 4-chloroquinazoline-2-carbonitrile.

Table 1: Synthesis of Representative Quinazoline Probes

Entry Nucleophile (Donor Group) Base Solvent Temp (°C) Time (h) Yield (%)
1 Morpholine DIPEA DMF 80 6 92
2 Aniline DIPEA DMF 90 8 85
3 4-Methoxyaniline DIPEA DMF 90 8 88

| 4 | 4-(Diphenylamino)aniline | K₂CO₃ | DMSO | 100 | 12 | 76 |

Table 2: Photophysical Properties of Synthesized Probes (in Toluene)

Entry Donor Group λabs (nm) λem (nm) Stokes Shift (nm) Quantum Yield (Φ) Emitted Color
1 Morpholino 350 435 85 0.75 Blue
2 Phenylamino 385 490 105 0.61 Green
3 4-Methoxyphenylamino 410 525 115 0.55 Yellow-Green

| 4 | 4-(Diphenylamino)phenylamino| 450 | 580 | 130 | 0.42 | Orange-Red |

Causality Insight: As the electron-donating ability of the nucleophile increases (Morpholine < Aniline < 4-Methoxyaniline < 4-(Diphenylamino)aniline), the degree of ICT is enhanced. This systematically shifts the absorption (λabs) and emission (λem) to longer wavelengths, providing a predictable method for color tuning.[3][5] The larger, more conjugated donors also lead to a larger Stokes shift, which is advantageous for minimizing self-quenching in imaging applications.

Application Protocol: "Turn-On" Detection of Analytes

Many quinazoline probes can be designed as chemosensors.[7] A common strategy involves incorporating a recognition site that quenches fluorescence through a mechanism like Photoinduced Electron Transfer (PET). Upon binding to a target analyte, the PET process is inhibited, "turning on" the fluorescence.

Example Mechanism: Fe³⁺ Detection A probe featuring a receptor with a lone pair of electrons (e.g., a triazole or amine) near the quinazoline core can be quenched by this lone pair via PET. When paramagnetic Fe³⁺ binds to the receptor, it engages the lone pair, disrupting the PET quenching pathway and restoring fluorescence.

cluster_sensing Mechanism for a 'Turn-On' Fe³⁺ Probe Probe_Off Probe-Receptor (Fluorescence OFF) PET Photoinduced Electron Transfer (PET) (Quenching Mechanism) Probe_Off->PET enables Fe_ion Fe³⁺ Ion (Analyte) Probe_Off->Fe_ion binds Probe_On Probe-Receptor-Fe³⁺ Complex (Fluorescence ON) PET->Probe_On inhibited by binding Fe_ion->Probe_On forms Light Excitation Light (hν) Light->Probe_Off Light->Probe_On

Caption: "Turn-On" fluorescence mechanism via PET inhibition.

Protocol: In Vitro Fluorescence Titration

  • Stock Solutions: Prepare a 1 mM stock solution of the purified quinazoline probe in DMSO. Prepare a 10 mM stock solution of the analyte (e.g., FeCl₃) in deionized water or an appropriate buffer.

  • Working Solution: In a series of cuvettes, prepare a working solution of the probe (e.g., 10 µM) in the desired assay buffer (e.g., HEPES, pH 7.4).

  • Titration: To each cuvette, add increasing concentrations of the analyte stock solution (e.g., 0, 0.5, 1.0, 2.0, ... 20 µM). Ensure the total volume added is small to avoid significant dilution effects.

  • Incubation: Gently mix and incubate the solutions for a set period (e.g., 15 minutes) at room temperature to ensure complexation is complete.

  • Measurement: Measure the fluorescence emission spectrum for each sample using a spectrofluorometer. Excite at the probe's λabs and record the emission intensity at its λem.

  • Data Analysis: Plot the fluorescence intensity at λem against the analyte concentration. This will generate a calibration curve that can be used to determine the probe's sensitivity and limit of detection.

Conclusion

4-Chloroquinazoline-2-carbonitrile is a powerful and versatile building block for the development of novel fluorescent probes. The straightforward SNAr chemistry allows for the creation of extensive libraries of D-π-A fluorophores with rationally tunable photophysical properties. The protocols and principles outlined in this guide provide researchers with a solid foundation for synthesizing and applying these probes to address complex challenges in chemical biology, diagnostics, and materials science.[1][8][9]

References

  • Wang, Z., Li, H., Peng, Z., Wang, Z., Wang, Y., & Lu, P. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(51), 30297–30303. [Link]

  • RSC Publishing. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances.
  • ResearchGate. (2020). Preparation and photophysical properties of quinazoline-based fluorophores.
  • RSC Publishing. (2020). Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging. Organic Chemistry Frontiers.
  • Sci-Hub. (2020). Preparation and photophysical properties of quinazoline-based fluorophores.
  • Singh, J., & Mishra, S. (2023).
  • PubMed Central. (2021). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][3][5]Triazolo[4,3-c].

  • BenchChem. (2025). Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection.
  • National Institutes of Health. (2015). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors.
  • PubMed. (2015). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel EGFR Inhibitors Using 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-anilinoquinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), a class of targeted therapies that has revolutionized the treatment of non-small cell lung cancer and other malignancies. This document provides a detailed guide for researchers and drug development professionals on the use of 4-Chloroquinazoline-2-carbonitrile as a versatile starting material for the synthesis of novel 4-anilinoquinazoline derivatives as potential EGFR inhibitors. We will explore the underlying reaction mechanisms, provide detailed experimental protocols for synthesis, and discuss the strategic importance of the 2-carbonitrile functional group.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3][4] Small-molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain have emerged as highly effective cancer therapies.[5][6]

The 4-anilinoquinazoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for many approved EGFR inhibitors, including gefitinib and erlotinib.[7][8][9] The synthesis of these molecules predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline derivative and a substituted aniline.[10][11]

This guide focuses on 4-Chloroquinazoline-2-carbonitrile , a highly reactive and versatile building block. The presence of the electron-withdrawing nitrile group at the C-2 position is hypothesized to modulate the electronic properties of the quinazoline ring, potentially influencing both the reactivity at the C-4 position and the biological activity of the final inhibitor. This makes it an attractive starting point for generating libraries of novel compounds to explore new structure-activity relationships (SAR) and potentially overcome drug resistance.[12]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary transformation in the synthesis of 4-anilinoquinazoline-based inhibitors is the displacement of the chlorine atom at the C-4 position by the amino group of a substituted aniline. This reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanism of Action

The reaction is initiated by the attack of the nucleophilic aniline on the electron-deficient C-4 carbon of the quinazoline ring. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the quinazoline ring is then restored by the elimination of the chloride ion, yielding the final 4-anilinoquinazoline product. The reaction is often carried out in a polar solvent, such as isopropanol or ethanol, at elevated temperatures to ensure a sufficient reaction rate.[10][13]

Caption: General SNAr mechanism for the synthesis of 4-anilinoquinazolines.

Experimental Protocols

The following protocols provide a framework for the synthesis of novel 4-anilinoquinazoline-2-carbonitrile derivatives. Both conventional heating and microwave-assisted methods are described. The microwave-assisted protocol is often preferred for its significantly reduced reaction times and potential for improved yields.[11]

General Workflow

The synthesis follows a logical progression from starting materials to the final, purified product, ready for biological evaluation.

workflow start Starting Materials (4-Chloroquinazoline-2-carbonitrile, Substituted Aniline) reaction SNA r Reaction (Conventional or Microwave) start->reaction workup Reaction Workup (Cooling, Filtration) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, Purity Analysis) purification->characterization end Final Product (Potential EGFR Inhibitor) characterization->end

Caption: Experimental workflow for the synthesis of potential EGFR inhibitors.

Protocol 1: Conventional Synthesis via Reflux

This protocol is based on established methods for the N-arylation of 4-chloroquinazolines.[10]

Materials:

  • 4-Chloroquinazoline-2-carbonitrile (1.0 mmol, 1 equiv.)

  • Substituted aniline (1.1 - 1.2 mmol, 1.1 - 1.2 equiv.)

  • 2-Propanol (Isopropanol, IPA) or Ethanol (10-20 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-Chloroquinazoline-2-carbonitrile (1.0 mmol) and the selected substituted aniline (1.1 mmol).

  • Solvent Addition: Add 2-propanol (15 mL) to the flask. The choice of a polar protic solvent like IPA helps to solvate the intermediates and facilitate the reaction.

  • Heating: Place the flask in a heating mantle or oil bath and heat the mixture to reflux (approx. 82 °C for 2-propanol) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours, depending on the reactivity of the aniline. Electron-rich anilines tend to react faster.[7]

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the heat and allow it to cool to room temperature.

  • Isolation: The product often precipitates out of the solution upon cooling. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold 2-propanol to remove residual starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the final 4-anilinoquinazoline-2-carbonitrile derivative.

Protocol 2: Microwave-Assisted Synthesis

This method offers a rapid and efficient alternative to conventional heating.[11]

Materials:

  • 4-Chloroquinazoline-2-carbonitrile (0.5 mmol, 1 equiv.)

  • Substituted aniline (0.6 mmol, 1.2 equiv.)

  • 2-Propanol (5-10 mL)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Vessel Preparation: In a microwave-safe reaction vessel, combine 4-Chloroquinazoline-2-carbonitrile (0.5 mmol) and the substituted aniline (0.6 mmol).

  • Solvent Addition: Add 2-propanol (7 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-30 minutes. The specific time and temperature may require optimization depending on the reactants.

  • Cooling & Isolation: After irradiation, allow the vessel to cool to room temperature. The product will typically precipitate. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold 2-propanol and dry under vacuum.

Data Presentation: Reactant Scope and Expected Products

The described protocols are compatible with a wide range of substituted anilines, allowing for the generation of a diverse library of potential EGFR inhibitors. The table below illustrates hypothetical examples of products that can be synthesized.

Entry4-Chloroquinazoline-2-carbonitrileAniline Reactant (Ar-NH₂)Expected ProductTypical Yield Range*
13-Ethynylaniline N-(3-ethynylphenyl)quinazoline-4-amino-2-carbonitrile70-95%
23-Chloro-4-fluoroaniline N-(3-chloro-4-fluorophenyl)quinazoline-4-amino-2-carbonitrile65-90%
34-Methoxy-3-nitroaniline N-(4-methoxy-3-nitrophenyl)quinazoline-4-amino-2-carbonitrile60-85%
44-Aminophenol N-(4-hydroxyphenyl)quinazoline-4-amino-2-carbonitrile75-96%

*Yield ranges are estimates based on similar reactions reported in the literature for other 4-chloroquinazoline derivatives. Actual yields may vary and require optimization.[7][10]

Characterization and Biological Evaluation

Structural Confirmation: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Biological Evaluation:

  • Antiproliferative Activity: The primary screening of the synthesized compounds is typically performed using a cell viability assay, such as the MTT assay, against a panel of human cancer cell lines, particularly those known to overexpress EGFR (e.g., A549, H1975).[4][14]

  • EGFR Kinase Inhibition Assay: Promising compounds should be evaluated for their direct inhibitory activity against both wild-type and mutant forms of the EGFR kinase enzyme.[6][15] This provides crucial data on the compound's potency (IC₅₀ value) and selectivity.

Conclusion

4-Chloroquinazoline-2-carbonitrile is a valuable and highly reactive precursor for the synthesis of novel 4-anilinoquinazoline derivatives. The synthetic protocols outlined in this guide, based on the robust SNAr reaction, are efficient, scalable, and amenable to the generation of large compound libraries for drug discovery programs. The resulting 4-anilinoquinazoline-2-carbonitrile compounds are promising candidates for development as the next generation of EGFR inhibitors, with the potential to address challenges such as acquired drug resistance.

References

  • Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. (2017). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023). RSC Advances. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). Molecules. [Link]

  • SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. (1993). HETEROCYCLES. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Scientific Reports. [Link]

  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Proposed reaction mechanism for the reaction between 4-chloroquinazoline and aniline. (2018). ResearchGate. [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... (2008). ResearchGate. [Link]

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (2014). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Basicity of 4-Amino-2-phenylquinazolines. (2000). Monatshefte für Chemie / Chemical Monthly. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives Bearing Amino Acid Moiety as Potential EGFR Kinase Inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (2022). Journal of the Brazilian Chemical Society. [Link]

  • Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. (2011). Bioorganic & Medicinal Chemistry. [Link]

  • Syntheses of Some 4-Anilinoquinazoline Derivatives. (2004). ResearchGate. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. (2019). Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-Chloroquinazoline-2-carbonitrile. This resource is designed for researchers, chemists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges and provide in-depth, field-tested guidance to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

I. Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer-formatted guide to troubleshoot specific problems you might encounter during the synthesis of 4-chloroquinazoline-2-carbonitrile.

Issue 1: Low or No Yield of 4-Hydroxyquinazoline-2-carbonitrile (Intermediate)

Question: I am seeing a very low yield, or no product at all, during the initial cyclization step to form 4-hydroxyquinazoline-2-carbonitrile from 2-aminobenzonitrile. What are the likely causes and how can I fix this?

Answer: This is a frequent hurdle. Low yields in this step typically point to issues with starting material quality, reaction conditions, or the cyclization strategy itself. Let's break down the possibilities:

A. Starting Material Integrity:

  • Purity of 2-Aminobenzonitrile: The purity of your starting 2-aminobenzonitrile is paramount. Impurities can interfere with the cyclization. It is a good practice to verify the purity of your starting material by melting point or spectroscopic methods. 2-aminobenzonitrile should be a white to off-white solid with a melting point around 45-48°C.

  • Reagent Quality: The quality of your cyclizing agent is also crucial. For instance, if you are using an orthoformate, ensure it has not hydrolyzed due to improper storage.

B. Reaction Conditions:

  • Temperature and Reaction Time: These two parameters are intrinsically linked. Many protocols for quinazoline synthesis require elevated temperatures to drive the reaction to completion.[1] Monitor your reaction's progress using Thin Layer Chromatography (TLC). If you observe unreacted starting material even after the recommended reaction time, a modest increase in temperature or prolonged reaction time might be necessary.

  • Solvent Choice: The solvent can significantly influence the reaction outcome. While various solvents can be used, ensure the one you've chosen is appropriate for the specific cyclization chemistry you are employing. For some routes, a high-boiling solvent might be necessary to achieve the required reaction temperature.

C. Alternative Cyclization Strategies:

If optimizing the current protocol fails, consider alternative synthetic routes. A common method involves the reaction of 2-aminobenzonitrile with a suitable one-carbon source. For example, reacting 2-aminobenzonitrile with N,N-dimethylformamide dimethyl acetal can be an effective way to form an intermediate that subsequently cyclizes.[2]

Issue 2: Incomplete Chlorination of 4-Hydroxyquinazoline-2-carbonitrile

Question: My chlorination step to convert 4-hydroxyquinazoline-2-carbonitrile to the final product is sluggish and incomplete. How can I drive this reaction to completion?

Answer: Incomplete chlorination is a common bottleneck. The conversion of the hydroxyl group to a chlorine atom is a critical step that can be influenced by the choice of chlorinating agent, reaction conditions, and the presence of moisture.

A. Choice and Handling of Chlorinating Agent:

  • Common Chlorinating Agents: Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are the most frequently used reagents for this transformation.[3][4] Both are effective, but their reactivity can be modulated by additives.

  • Vilsmeier Reagent: The use of a Vilsmeier reagent, formed in situ from a chlorinating agent like SOCl₂ and a catalytic amount of N,N-dimethylformamide (DMF), can significantly accelerate the reaction.[5]

  • Anhydrous Conditions: Both SOCl₂ and POCl₃ are highly susceptible to hydrolysis. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the chlorinating agent by moisture.[6]

B. Optimizing Reaction Conditions:

  • Temperature: This reaction is typically performed at reflux.[7] Ensure the reaction temperature is maintained consistently.

  • Reaction Time: Monitor the reaction by TLC. The disappearance of the starting material (4-hydroxyquinazoline-2-carbonitrile) will indicate the completion of the reaction.

  • Catalysts: The addition of a catalytic amount of a soluble organic halide salt, such as tetramethylammonium chloride (TMAC), can accelerate the chlorination process.[5]

Issue 3: Formation of Side Products and Purification Challenges

Question: I am observing significant side product formation, making the purification of 4-chloroquinazoline-2-carbonitrile difficult. What are these impurities and how can I minimize them and purify my product?

Answer: The formation of byproducts is often a result of side reactions or incomplete reactions. Understanding the potential impurities is key to devising an effective purification strategy.

A. Common Side Products:

  • Unreacted Starting Material: As discussed, incomplete chlorination will leave 4-hydroxyquinazoline-2-carbonitrile in your crude product.

  • Hydrolysis Product: 4-Chloroquinazoline-2-carbonitrile is susceptible to hydrolysis back to the starting material, especially during aqueous work-up.[8]

  • Dimerization/Polymerization Products: Under harsh reaction conditions, side reactions leading to oligomeric or polymeric materials can occur, often presenting as a tar-like substance.[9]

B. Minimizing Side Product Formation:

  • Controlled Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions.

  • Careful Work-up: When quenching the reaction, do so at a low temperature (e.g., by pouring the reaction mixture onto crushed ice) to minimize the hydrolysis of the product.[6]

C. Purification Strategies:

  • Crystallization: Recrystallization from a suitable solvent is often an effective method for purifying 4-chloroquinazoline-2-carbonitrile. Experiment with different solvents or solvent systems (e.g., ethanol, ethyl acetate/hexane) to find the optimal conditions.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is a powerful tool. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from impurities.[10]

  • Acid-Base Extraction: The basic nitrogen atoms in the quinazoline ring allow for purification via acid-base extraction. Dissolving the crude product in an organic solvent and extracting with a dilute acid will move the product into the aqueous layer as a salt. After separation, basifying the aqueous layer will precipitate the purified product.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 4-chloroquinazoline-2-carbonitrile?

A1: A common and effective two-step synthesis starts from 2-aminobenzonitrile.

  • Step 1: Cyclization: 2-aminobenzonitrile is first cyclized to form 4-hydroxyquinazoline-2-carbonitrile. This can be achieved through various methods, including heating with formamide or reacting with an orthoformate.[11]

  • Step 2: Chlorination: The intermediate 4-hydroxyquinazoline-2-carbonitrile is then chlorinated using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the final product.[3][7]

Q2: What are the key safety precautions when working with the reagents for this synthesis?

A2: Safety is paramount. The reagents used in this synthesis are hazardous and must be handled with appropriate care.

  • Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): These are corrosive, toxic, and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-Aminobenzonitrile: This compound can be irritating to the skin and eyes. Avoid direct contact and inhalation.[12]

  • General Precautions: Always review the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I monitor the progress of my reactions?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the cyclization and chlorination steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.

Q4: What are some of the applications of 4-chloroquinazoline-2-carbonitrile?

A4: 4-Chloroquinazoline-2-carbonitrile is a valuable building block in medicinal chemistry. The quinazoline scaffold is a "privileged structure" found in many biologically active compounds, including anticancer and antimicrobial agents.[13][14] The chloro and cyano groups provide reactive handles for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 4-Hydroxyquinazoline-2-carbonitrile

This protocol outlines a general procedure for the cyclization of 2-aminobenzonitrile.

Materials:

  • 2-Aminobenzonitrile

  • Formamide

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzonitrile with an excess of formamide.[11]

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Synthesis of 4-Chloroquinazoline-2-carbonitrile

This protocol describes the chlorination of the intermediate.

Materials:

  • 4-Hydroxyquinazoline-2-carbonitrile

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (or another suitable high-boiling solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-hydroxyquinazoline-2-carbonitrile and anhydrous toluene.

  • Add an excess of thionyl chloride, followed by a catalytic amount of DMF.[5]

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution Relevant Section
Low yield of 4-hydroxyquinazoline-2-carbonitrileImpure starting materialVerify purity of 2-aminobenzonitrileIssue 1
Suboptimal reaction conditionsOptimize temperature and reaction timeIssue 1
Incomplete chlorinationInactive chlorinating agentUse fresh reagent, ensure anhydrous conditionsIssue 2
Insufficiently forcing conditionsIncrease temperature, add a catalyst (e.g., DMF)Issue 2
Difficult purificationPresence of unreacted starting materialDrive chlorination to completionIssue 3
Hydrolysis of productPerform aqueous work-up at low temperatureIssue 3
Formation of tarAvoid excessive heat and prolonged reaction timesIssue 3

IV. Visualizing the Process

Reaction Workflow

Synthesis_Workflow A 2-Aminobenzonitrile B 4-Hydroxyquinazoline-2-carbonitrile A->B Cyclization (e.g., Formamide, Heat) C 4-Chloroquinazoline-2-carbonitrile B->C Chlorination (e.g., SOCl2, Reflux)

Caption: Synthetic pathway for 4-Chloroquinazoline-2-carbonitrile.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Problem in Step 1 (Cyclization)? Start->Check_Step1 Check_Step2 Problem in Step 2 (Chlorination)? Check_Step1->Check_Step2 No Optimize_Step1 Verify Starting Material Purity Optimize Temperature/Time Check_Step1->Optimize_Step1 Yes Optimize_Step2 Ensure Anhydrous Conditions Use Fresh Reagents Consider Catalysts Check_Step2->Optimize_Step2 Yes Purification Purification Issues? Check_Step2->Purification No Optimize_Step1->Check_Step2 Optimize_Step2->Purification Purify Recrystallization Column Chromatography Acid-Base Extraction Purification->Purify Yes End High Yield, Pure Product Purification->End No Purify->End

Caption: Decision tree for troubleshooting the synthesis.

V. References

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega. [Link]

  • Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Quinazoline. Wikipedia. [Link]

  • Synthesis of 2-chloro-4-aminobenzonitrile. PrepChem. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Process for the preparation of 4-haloquinazolines. Google Patents.

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. [Link]

  • Synthesis of Quinazolinyl Chalcone Derivatives. Atlantis Press. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace by Typeset. [Link]

  • 2-Aminobenzonitrile. ResearchGate. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]

  • List of Reagents. American Chemical Society. [Link]

  • 4-Chloroquinazoline-2-carbonitrile. MySkinRecipes. [Link]

  • New route to 4-alkoxyquinazoline-2-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Technical Support Center: Synthesis of 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloroquinazoline-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. 4-Chloroquinazoline-2-carbonitrile is a key building block in the development of pharmacologically active molecules, including kinase inhibitors for oncology.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in the laboratory. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure the reproducible synthesis of high-purity material.

Core Synthetic Strategy: A Two-Step Approach

The most common and reliable route to 4-Chloroquinazoline-2-carbonitrile begins with 2-aminobenzonitrile. The synthesis is typically performed in two key steps:

  • Cyclization: Formation of the quinazolinone ring system to yield the intermediate, 2-cyano-quinazolin-4(3H)-one.

  • Chlorination: Conversion of the 4-oxo group to the 4-chloro group using a suitable chlorinating agent.

This pathway is illustrated below.

Synthetic_Pathway Main Synthetic Pathway A 2-Aminobenzonitrile B 2-Cyano-quinazolin-4(3H)-one A->B + Chloral Hydrate, Hydroxylamine HCl (Step 1: Cyclization) C 4-Chloroquinazoline-2-carbonitrile B->C + POCl₃ or SOCl₂/DMF (Step 2: Chlorination)

Figure 1: Overview of the two-step synthesis of 4-Chloroquinazoline-2-carbonitrile.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My final yield of 4-chloroquinazoline-2-carbonitrile is very low, or I've isolated the wrong product. What went wrong?

Low yield is a frequent problem that can originate from either the cyclization or chlorination step. The most common culprit, however, is the formation of a major byproduct due to improper conditions during the chlorination stage.

Primary Cause: Hydrolysis of the Product

The C4-chloro group on the quinazoline ring is highly susceptible to nucleophilic attack, particularly by water. If moisture is present during the reaction or workup, the desired 4-chloro product will readily hydrolyze back to the 2-cyano-quinazolin-4(3H)-one starting material.[3] This is often the "wrong product" isolated by frustrated researchers.

Hydrolysis_Side_Reaction Hydrolysis Side Reaction Product 4-Chloroquinazoline-2-carbonitrile Byproduct 2-Cyano-quinazolin-4(3H)-one (Starting Material) Product->Byproduct Hydrolysis H2O H₂O (Moisture) H2O->Byproduct

Figure 2: The primary side reaction pathway leading to yield loss.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Solvents should be passed through a drying system (e.g., alumina column) or purchased as anhydrous grade and handled with dry syringes/cannulas under an inert atmosphere (Nitrogen or Argon).[3]

  • Inert Atmosphere: Conduct the chlorination reaction under a steady flow of nitrogen or argon gas to prevent atmospheric moisture from entering the reaction vessel.

  • Careful Workup: Quench the reaction by pouring it slowly onto crushed ice or into a cold, non-protic solvent. Avoid quenching with aqueous solutions at elevated temperatures. The workup should be performed quickly to minimize contact time with water.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the quinazolinone starting material. If the reaction stalls, yield will naturally be low.

Troubleshooting Summary: Low Yield / Wrong Product
Issue
Low yield of 4-chloroquinazoline-2-carbonitrile; isolation of a white solid identified as 2-cyano-quinazolin-4(3H)-one.
Possible Cause
Hydrolysis: The 4-chloro group is sensitive to water, reverting the product to the starting material for the chlorination step.[3] This can occur from wet glassware, solvents, or exposure to atmospheric moisture.
Solution
1. Dry Everything: Use oven-dried glassware. Use anhydrous grade solvents. 2. Use Inert Gas: Perform the reaction under a nitrogen or argon atmosphere. 3. Control Workup: Quench the reaction mixture on ice and extract promptly. Avoid prolonged exposure to aqueous media.
Question 2: The chlorination reaction is incomplete. How can I drive it to completion?

Seeing a significant amount of your 2-cyano-quinazolin-4(3H)-one starting material after the reaction time is complete indicates a sub-optimal chlorination.

Possible Causes & Solutions:

  • Insufficient Reagent: Ensure at least a stoichiometric amount, but more often a significant excess (5-10 equivalents), of the chlorinating agent (e.g., POCl₃, SOCl₂) is used. The quinazolinone is often only sparingly soluble, and a large excess of the reagent can also serve as the solvent.

  • Low Temperature: While some modern protocols aim for milder conditions, the chlorination of quinazolinones is often sluggish and requires elevated temperatures.[4] Refluxing in phosphorus oxychloride (POCl₃, boiling point ~106 °C) or thionyl chloride (SOCl₂, boiling point ~76 °C) is common.[5][6]

  • Lack of Catalyst (for SOCl₂): When using thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is crucial. DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a much more potent chlorinating agent.[5] Without it, the reaction may not proceed effectively.

  • Reaction Time: Monitor the reaction by TLC. If starting material is still present but product is forming, consider extending the reaction time.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is better: POCl₃ or SOCl₂?

Both are effective, and the choice often depends on laboratory availability, scale, and downstream purification considerations.

FeaturePhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)
Reactivity Highly effective, often used in large excess as both reagent and solvent.Also effective, but almost always requires a catalytic amount of DMF to form the Vilsmeier reagent.[5]
Boiling Point 106 °C76 °C
Workup Excess POCl₃ is high-boiling and must be carefully removed under vacuum or quenched with ice.Excess SOCl₂ is more volatile and easier to remove under reduced pressure.[5]
Catalyst Required Typically no, but sometimes a tertiary amine base (e.g., DIPEA) is added to scavenge HCl.Yes, catalytic DMF is standard practice.
Common Application Widely cited for quinazolinone chlorinations.[7]Also common, particularly when lower reaction temperatures are desired.[6]
Q2: What is the best way to purify the final 4-chloroquinazoline-2-carbonitrile?

The optimal purification strategy depends on the impurities present.

  • If the main impurity is the hydrolyzed starting material (2-cyano-quinazolin-4(3H)-one): The product is significantly less polar than the starting material. Flash column chromatography on silica gel is highly effective. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and increasing).[3]

  • If the product is relatively clean after workup: Recrystallization can be an excellent method for obtaining highly pure material. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

Q3: How should I monitor the reaction progress effectively?
  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes). The less polar spot will be your desired 4-chloro product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For more precise monitoring, LC-MS is ideal. It will not only show the disappearance of the starting material and appearance of the product but will also confirm their identities by their mass-to-charge ratio (m/z). This can also help identify unexpected side products.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-quinazolin-4(3H)-one

This procedure is adapted from established methods for forming the quinazolinone ring from 2-aminobenzonitrile.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aminobenzonitrile (1.0 eq), chloral hydrate (1.2 eq), and hydroxylamine hydrochloride (3.0 eq) in a mixture of water and concentrated HCl.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction progress can be monitored by TLC until the starting 2-aminobenzonitrile is consumed.

  • Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities. Dry the white solid under vacuum. The product can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Chlorination to 4-Chloroquinazoline-2-carbonitrile
  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place 2-cyano-quinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10 eq) to the flask. A tertiary amine base like N,N-diisopropylethylamine (DIPEA, 1.5 eq) can be added to scavenge the HCl produced.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) with stirring for 4-8 hours. Monitor the reaction by TLC (e.g., 40% EtOAc/Hexanes) until all starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly, pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Extraction: Once the ice has melted, extract the aqueous mixture three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

References

  • Yuan, Y., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. ACS Omega. Available at: [Link]

  • Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Chloroquinazoline-2-carbonitrile. Available at: [Link]

  • Allen, E. E., et al. (1993). Process for the preparation of 4-haloquinazolines. Google Patents (US5214144A).
  • da Silva, F. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • El-Badry, Y. A. (2010). Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8- dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Breza, N., et al. (2008). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Chloroquinazoline-2-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-chloroquinazoline-2-carbonitrile. As a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, its purity is paramount.[1] This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to address the specific challenges encountered during its purification by column chromatography.

I. Understanding the Compound: 4-Chloroquinazoline-2-carbonitrile

4-Chloroquinazoline-2-carbonitrile is a heterocyclic compound with the molecular formula C₉H₄ClN₃. It typically appears as an off-white to yellow solid.[1] The quinazoline core, a fusion of benzene and pyrimidine rings, makes it a valuable scaffold in medicinal chemistry, particularly for the development of anticancer and antimicrobial agents.[1] The presence of a chloro group at the 4-position and a nitrile group at the 2-position introduces specific electronic properties that influence its reactivity and chromatographic behavior.

Due to the nitrogen atoms in the quinazoline ring system, this compound can exhibit basic properties, which may lead to interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase in column chromatography. This interaction can result in peak tailing and poor separation.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of 4-chloroquinazoline-2-carbonitrile?

A1: For a compound with the polarity of 4-chloroquinazoline-2-carbonitrile, a good starting point for thin-layer chromatography (TLC) method development is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. Based on structurally similar compounds, a mobile phase of 20-40% ethyl acetate in hexanes is a reasonable starting range to screen for optimal separation. For quinoline derivatives, a similar starting point of 10-50% ethyl acetate in hexanes is often recommended.[1]

Q2: What is the ideal Rf value I should aim for on my TLC plate before running the column?

A2: For effective separation in column chromatography, the target compound should have an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[2] An Rf in this range ensures that the compound will travel through the column at a reasonable rate, allowing for good separation from both less polar and more polar impurities.

Q3: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking, or tailing, of nitrogen-containing heterocyclic compounds like 4-chloroquinazoline-2-carbonitrile on silica gel TLC plates is often due to the interaction between the basic nitrogen atoms of the analyte and the acidic silanol groups of the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or a few drops of ammonia solution to your mobile phase.[1] This will neutralize the acidic sites on the silica gel and lead to more symmetrical spots.

Q4: How do I choose the right amount of silica gel for my column?

A4: A general guideline for the ratio of stationary phase (silica gel) to your crude sample is between 30:1 to 100:1 by weight . For difficult separations, a higher ratio is recommended. For easier separations, a lower ratio can be used.

Q5: What are the potential impurities I should be trying to separate from?

A5: The impurities will depend on the synthetic route used to prepare 4-chloroquinazoline-2-carbonitrile. Common synthetic pathways for quinazolines may involve starting materials like 2-aminobenzonitriles and reagents such as formamide or phosphorus oxychloride.[3][4] Therefore, potential impurities could include:

  • Unreacted starting materials (e.g., 2-aminobenzonitrile).

  • The hydrolyzed product, 2-carbonitrile-quinazolin-4-one.

  • Byproducts from side reactions.

It is crucial to analyze your crude reaction mixture by TLC alongside the starting materials to identify the spots corresponding to impurities.

III. Experimental Protocol: A Starting Point for Method Development

This protocol provides a general procedure for the purification of 4-chloroquinazoline-2-carbonitrile by flash column chromatography. It should be adapted based on the results of your initial TLC analysis.

Materials and Equipment
  • Crude 4-chloroquinazoline-2-carbonitrile

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fraction collection tubes or flasks

  • Rotary evaporator

Step-by-Step Procedure
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber saturated with a test mobile phase (e.g., 30% ethyl acetate in hexanes).

    • Visualize the spots under a UV lamp.

    • Adjust the mobile phase composition to achieve an Rf of 0.2-0.4 for the product spot and good separation from impurities. If streaking is observed, add 0.5% triethylamine to the mobile phase.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column based on the amount of crude material.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

    • Add a thin layer of sand on top of the silica bed to protect the surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (if using flash chromatography) to start the elution.

    • Collect fractions in separate tubes.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

    • If the separation is not progressing as expected, you can gradually increase the polarity of the mobile phase (gradient elution).

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 4-chloroquinazoline-2-carbonitrile.

IV. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots Inappropriate mobile phase polarity.Optimize the mobile phase using TLC. If the spots are too close together, try a less polar solvent system or a different solvent system with different selectivity (e.g., dichloromethane/methanol).
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel weight.
Product Elutes with Impurities (Co-elution) The chosen mobile phase does not provide adequate resolution.Try a different solvent system. Sometimes changing one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity and improve separation.
The product and impurity have very similar polarities.Consider using a longer column for better resolution or explore alternative purification techniques like recrystallization or preparative HPLC.
Product is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A step or linear gradient to a more polar solvent system (e.g., increasing the percentage of ethyl acetate or adding methanol) should elute the compound.
The compound may have decomposed on the silica gel.Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If it is unstable, consider using a different stationary phase like alumina or a reversed-phase silica gel.
Peak Tailing in Fractions Strong interaction between the basic compound and acidic silica gel.Add a small amount of triethylamine (0.1-1%) or a few drops of ammonia to your mobile phase to neutralize the acidic sites on the silica.[1]
The compound has poor solubility in the mobile phase.Choose a mobile phase in which your compound is more soluble.
Cracked or Channeled Silica Bed The column ran dry at some point.Always ensure the solvent level remains above the top of the silica bed.
Heat generated from using a highly polar solvent.When switching to a much more polar solvent, do so gradually to avoid heat generation that can cause the silica bed to crack.

V. Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of 4-chloroquinazoline-2-carbonitrile by column chromatography.

G cluster_prep Preparation cluster_sep Separation & Isolation cluster_result Result TLC 1. TLC Analysis (Optimize Mobile Phase, Rf ~0.2-0.4) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Analyze->Elute Adjust mobile phase if separation is poor Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Purified 4-Chloroquinazoline-2-carbonitrile Evaporate->Pure

Caption: Workflow for the purification of 4-chloroquinazoline-2-carbonitrile.

VI. Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the column chromatography process.

G Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElution Compound Not Eluting? Start->NoElution Tailing Peak Tailing? Start->Tailing CheckMobilePhase Is Rf optimal (0.2-0.4)? PoorSep->CheckMobilePhase IncreasePolarity Increase mobile phase polarity (gradient elution) NoElution->IncreasePolarity AddModifier Add triethylamine (0.1-1%) or ammonia to mobile phase Tailing->AddModifier OptimizeMobilePhase Re-optimize mobile phase using TLC CheckMobilePhase->OptimizeMobilePhase No CheckLoading Is column overloaded? CheckMobilePhase->CheckLoading Yes ReduceLoad Reduce sample load CheckLoading->ReduceLoad Yes ConsiderAlt Consider alternative stationary phase CheckLoading->ConsiderAlt No CheckStability Check compound stability on silica (2D TLC) IncreasePolarity->CheckStability Still no elution AltStationary Use alternative stationary phase (Alumina, C18) CheckStability->AltStationary Unstable CheckSolubility Is compound soluble in mobile phase? AddModifier->CheckSolubility Tailing persists ChangeSolvent Change to a solvent with better solubility CheckSolubility->ChangeSolvent No

Caption: Decision tree for troubleshooting column chromatography issues.

References

  • MySkinRecipes. 4-Chloroquinazoline-2-carbonitrile. [Link]

  • Patents, Google.
  • Nishimura, R. H. V., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

  • JoVE. Facile Preparation of 4-Substituted Quinazoline Derivatives. [Link]

  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]

  • El-Badry, Y. A.-M. Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8- dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. Acta Chimica Slovenica. [Link]

  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

  • NIH. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. [Link]

  • Bentur, Y., et al. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]

  • ResearchGate. (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]

  • ResearchGate. SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. [Link]

  • PubMed. Synthesis of stable silicon heterocycles by reaction of organic substrates with a chlorosilylene [PhC(NtBu)2SiCl]. [Link]

  • Google Patents. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • ResearchGate. (PDF) Silica Gel in Organic Synthesis. [Link]

  • PubMed. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. [Link]

  • ResearchGate. (PDF) Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. [Link]

  • HETEROCYCLES. treatment with silica gel under thermal conditions.. [Link]

  • Google Patents. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • MDPI. Synthesis of 2-Cyanopyrimidines. [Link]

  • Google Patents. CN102718720B - Method for preparing 4-[(4,6-dichloro-2-pyrimidyl) amino] cyanophenyl.
  • Google Patents. CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Chloroquinazoline-2-carbonitrile Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 4-chloroquinazoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am observing very low or no formation of my desired aminated quinazoline product. What are the likely causes and how can I resolve this?

Answer: Low or non-existent product yield is a frequent challenge that can often be traced back to several key factors in the reaction setup. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Inefficient Catalyst Activation: The active Pd(0) species is essential for the catalytic cycle to proceed. If your precatalyst is not efficiently reduced to Pd(0), the reaction will not initiate.[1][2]

    • Solution: Consider using modern palladacycle precatalysts (e.g., G3 or G4), which are designed to form the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂.[1] If using a Pd(II) source, ensure your reaction contains a component, such as an amine with an α-hydrogen or the phosphine ligand itself, that can facilitate the reduction to Pd(0).[3] A pre-activation step, where the palladium source and ligand are stirred with the base before adding the substrates, can also be beneficial.[1]

  • Inappropriate Ligand Choice: The ligand's role in stabilizing the palladium catalyst and facilitating the catalytic cycle is paramount.[1] The electronic and steric properties of the ligand must be well-matched to the substrates.

    • Solution: The choice of ligand is highly dependent on the nature of the amine. For primary amines, bulky, electron-rich phosphine ligands like BrettPhos are often a good starting point. For secondary amines, RuPhos is a common and effective choice.[1] For particularly challenging couplings, you may need to screen a panel of ligands to find the optimal one.

  • Incorrect Base Selection: The base is critical for the deprotonation of the amine, but an unsuitable base can impede the reaction or lead to the decomposition of your starting materials.[1]

    • Solution: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[1][4] However, if your 4-chloroquinazoline-2-carbonitrile or amine contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures to achieve a reasonable reaction rate.[1][3] The physical properties of the base, such as particle size, can also influence the reaction; consider grinding the base before use to prevent clumping.[4]

  • Poor Substrate Reactivity: Aryl chlorides, such as 4-chloroquinazoline-2-carbonitrile, are generally less reactive than the corresponding aryl bromides or iodides.[1][2] Additionally, the electronic properties of the amine play a significant role; electron-poor amines react more slowly than electron-rich amines.[5]

    • Solution: For the less reactive 4-chloroquinazoline-2-carbonitrile, using bulky, electron-rich phosphine ligands is often necessary to promote the oxidative addition step.[1] If facing persistent low reactivity with an electron-poor amine, increasing the reaction temperature or employing microwave irradiation can be effective strategies to drive the reaction to completion.[5]

Issue 2: Incomplete Conversion of Starting Material

Question: My reaction stalls, leaving a significant amount of unreacted 4-chloroquinazoline-2-carbonitrile. What steps can I take to improve the conversion?

Answer: Incomplete conversion is often a sign that the catalyst has deactivated or that the reaction conditions are not sufficiently forcing to overcome the activation energy barrier.

Possible Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction through various pathways, including the formation of off-cycle inactive species.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from degrading the catalyst.[6] Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for slow deactivation.

  • Suboptimal Temperature or Reaction Time: The reaction may simply be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.[7] Extending the reaction time can also lead to higher conversion, but be mindful of potential side product formation with prolonged heating. Microwave irradiation can be a powerful tool to rapidly heat the reaction and achieve high conversion in a shorter time.[5]

Issue 3: Formation of Significant Side Products

Question: I am observing significant impurities in my reaction mixture, complicating purification and reducing the yield of my desired product. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common issue in cross-coupling reactions. Identifying the major impurities can provide valuable clues for optimizing the reaction conditions.

Possible Causes & Solutions:

  • Hydrodehalogenation: This is the reduction of the C-Cl bond, resulting in the formation of quinazoline-2-carbonitrile.

    • Solution: This side reaction can be promoted by certain catalyst/ligand combinations and an excess of base. Try screening different ligands or reducing the equivalents of base used.

  • Homocoupling: Dimerization of the amine or the 4-chloroquinazoline-2-carbonitrile can occur.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[1] This issue is sometimes more prevalent at higher catalyst concentrations.

  • Reaction with Solvent: Some solvents can participate in the reaction. For example, amide solvents like DMF can sometimes act as an amine source at high temperatures.[8]

    • Solution: If you suspect solvent participation, switch to a more inert solvent such as toluene, dioxane, or t-butanol.[3]

Troubleshooting Workflow

Here is a decision-making workflow to guide your optimization process when encountering low yields.

troubleshooting_workflow start Low Yield in Amination Reaction check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_base Is the Base Appropriate? check_catalyst->check_base Yes solution_catalyst Screen Ligands (e.g., BrettPhos, RuPhos) Use Modern Precatalysts (G2, G3) Consider Pre-activation Step check_catalyst->solution_catalyst No check_conditions Are the Reaction Conditions Sufficiently Forcing? check_base->check_conditions Yes solution_base For Sensitive Substrates: Use Weaker Base (Cs2CO3, K3PO4) For Robust Substrates: Use Strong Base (NaOtBu, LHMDS) check_base->solution_base No check_side_reactions Are Side Reactions a Major Issue? check_conditions->check_side_reactions Yes solution_conditions Increase Temperature Increase Reaction Time Use Microwave Irradiation check_conditions->solution_conditions No solution_side_reactions Optimize Catalyst Loading Screen Solvents Adjust Base Equivalents check_side_reactions->solution_side_reactions Yes end_point Improved Yield check_side_reactions->end_point No solution_catalyst->check_base solution_base->check_conditions solution_conditions->check_side_reactions solution_side_reactions->end_point

Caption: Troubleshooting workflow for low yield in the amination of 4-chloroquinazoline-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Buchwald-Hartwig amination of 4-chloroquinazoline-2-carbonitrile?

A1: A good starting point for a small-scale reaction would be:

  • Aryl Halide: 4-chloroquinazoline-2-carbonitrile (1.0 mmol)

  • Amine: 1.2 mmol

  • Palladium Precatalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: NaOtBu (1.4 mmol)

  • Solvent: Anhydrous, degassed toluene or dioxane (5 mL)

  • Temperature: 100 °C

  • Atmosphere: Inert (Nitrogen or Argon)

This protocol provides a general starting point, and optimization of each parameter may be necessary for your specific amine.[1]

Q2: Can I use microwave irradiation for this reaction?

A2: Yes, microwave irradiation is an excellent technique for accelerating the amination of 4-chloroquinazolines.[5] It can significantly reduce reaction times and often improves yields, especially with less reactive amines. A common solvent system for microwave-assisted amination is a mixture of THF and water.[5]

Q3: My amine is a solid. How should I add it to the reaction?

A3: If your amine is a solid, it can be added to the reaction vessel along with the 4-chloroquinazoline-2-carbonitrile, palladium precatalyst, and base under an inert atmosphere before the addition of the solvent.[1]

Q4: How should I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Quenching a small aliquot of the reaction mixture and analyzing the crude sample will allow you to determine the consumption of starting materials and the formation of the product.

Q5: Are there any alternatives to the Buchwald-Hartwig amination for this transformation?

A5: Yes, an alternative is a nucleophilic aromatic substitution (SNAr) reaction. Given the electron-withdrawing nature of the quinazoline ring and the nitrile group, the chloro substituent at the 4-position is activated towards nucleophilic attack. This reaction can sometimes be achieved without a metal catalyst, potentially under thermal or microwave conditions, and may be a more environmentally friendly option.[9] Other metal catalysts, such as those based on copper or nickel, have also been reported for C-N bond formation and could be explored.[10][11]

Summary of Recommended Reaction Parameters
ParameterRecommendationRationale & Considerations
Palladium Source Pd(II) precatalysts (e.g., XPhos Pd G3)Modern precatalysts offer better stability and more efficient generation of the active Pd(0) species.[1]
Ligand Bulky, electron-rich phosphines (e.g., BrettPhos, RuPhos)The choice is substrate-dependent; screen ligands for optimal results.[1]
Base Strong: NaOtBu, LHMDS Weak: Cs₂CO₃, K₃PO₄Use a strong base for robust substrates. Weaker bases are preferred for substrates with base-sensitive functional groups.[1][4]
Solvent Toluene, Dioxane, THFEnsure the solvent is anhydrous and degassed to prevent catalyst deactivation.[3][4]
Temperature 80-120 °C (conventional heating) Up to 150 °C (microwave)Higher temperatures may be needed for less reactive substrates.[5][6]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidative degradation of the catalyst and ligands.[6]

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Role of the base in Buchwald-Hartwig amination. (2014). PubMed. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Some of the 2019 cohort using the ChemSpeed automated synthesis platform. [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2017). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Optimization of reaction parameters for Buchwald-Hartwig amination... (n.d.). ResearchGate. [Link]

  • Amination of halopyrimidines and 4-chloroquinazoline. [a]. (n.d.). ResearchGate. [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). MDPI. [Link]

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2022). ResearchGate. [Link]

  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting the Suzuki Coupling of 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-chloroquinazoline-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The quinazoline scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling is a critical step in the synthesis of numerous lead compounds.[1] However, the unique electronic and structural features of 4-chloroquinazoline-2-carbonitrile can present significant challenges.

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the issues you may encounter. We will explore the "why" behind experimental choices, ensuring a robust and logical approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion, and I only recover starting materials. Where do I start?

A1: This is a common and frustrating issue. The primary suspects are an inactive catalyst system or suboptimal reaction conditions that fail to initiate the catalytic cycle. Here’s a systematic checklist:

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are not degraded.[2] Palladium(0) catalysts are sensitive to oxygen. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[3] Consider using a fresh batch of catalyst and ligand.

  • Oxygen Contamination: Rigorous degassing of your solvent and reaction vessel is critical. Oxygen can lead to the oxidative homocoupling of your boronic acid and deactivate the Pd(0) catalyst.[2][3] Ensure your solvent is properly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes and maintain an inert atmosphere throughout the reaction.

  • Base and Solvent Compatibility: The choice of base and solvent is crucial and interdependent. For an unreactive aryl chloride like 4-chloroquinazoline-2-carbonitrile, a stronger base such as K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step.[2] Ensure your base is fully dissolved or adequately suspended in the chosen solvent system.

Q2: I'm observing significant amounts of homocoupling of my boronic acid (biaryl formation). What causes this?

A2: Homocoupling is a classic side reaction in Suzuki couplings and typically points to two main issues:

  • Presence of Oxygen: As mentioned, oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[3] This process also consumes your boronic acid, reducing the yield of the desired product.

  • Use of a Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the initial reduction to Pd(0) can sometimes be mediated by the boronic acid, leading to homocoupling.[3] While often a minor pathway, it can become significant if the main catalytic cycle is slow to initiate.

To mitigate homocoupling, enhance your degassing procedures and consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, to bypass the in-situ reduction step.

Q3: My main side product is the protodeborylated arene from my boronic acid. How can I prevent this?

A3: Protodeborylation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway, especially with heteroaryl boronic acids.[3][4] This side reaction is often base-catalyzed and can be exacerbated by the presence of water.[4]

Here are some strategies to minimize protodeborylation:

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeborylation than their corresponding boronic acids.[4][5] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[6]

  • Choice of Base: While a strong base is often necessary, excessively harsh basic conditions can accelerate protodeborylation. If this is a persistent issue, consider screening different bases. Sometimes, a weaker base like K₂CO₃ in combination with an optimized ligand can provide a better outcome.

  • Anhydrous Conditions: While some water is often beneficial or necessary for the Suzuki coupling, especially for the hydrolysis of boronic esters and to aid in dissolving the base, excessive water can promote protodeborylation. If using a boronic acid, try minimizing the amount of water or using a carefully controlled amount.

Q4: The reaction is very slow or stalls at partial conversion. What adjustments can I make?

A4: Slow or incomplete reactions with 4-chloroquinazoline-2-carbonitrile are often due to the challenging nature of the aryl chloride substrate. Aryl chlorides are less reactive than aryl bromides or iodides in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[7]

To accelerate the reaction, consider the following:

  • Ligand Selection: The choice of phosphine ligand is paramount. For challenging aryl chlorides, bulky and electron-rich ligands are essential.[7][8] These ligands promote both the oxidative addition and the final reductive elimination steps.[8][9] Consider switching from standard ligands like PPh₃ to more advanced biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which have shown excellent performance with electron-deficient heterocycles.[8][10]

  • Increased Temperature: Higher reaction temperatures can overcome the activation barrier for the oxidative addition of the C-Cl bond. Carefully increase the temperature, ensuring the stability of your substrates and reagents.

  • Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes drive the reaction to completion.

In-Depth Troubleshooting Guides

Issue 1: Low to No Yield with Recovery of Starting Materials

This scenario suggests a fundamental failure in one of the key steps of the catalytic cycle. The electron-withdrawing nature of the nitrile group and the quinazoline ring system can influence the reactivity of the C-Cl bond.

Causality Analysis: The oxidative addition of the palladium(0) catalyst to the C-Cl bond of 4-chloroquinazoline-2-carbonitrile is often the rate-limiting step.[7] The nitrogen atoms in the quinazoline ring can also coordinate to the palladium center, potentially inhibiting catalytic activity.[11]

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low/No Yield A Start: Low/No Yield B Step 1: Verify Reagent Quality - Fresh Catalyst (Pd(0) or Pd(II)) - Fresh Ligand - Dry, High-Purity Boronic Acid/Ester A->B Check Basics C Step 2: Enhance Degassing - Sparge solvent with Ar/N2 for 30+ min - Multiple vacuum/backfill cycles of flask B->C Reagents OK D Step 3: Optimize Catalyst/Ligand System - Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) - Consider NHC ligands C->D Degassing Rigorous E Step 4: Screen Bases & Solvents - Stronger Base (K3PO4, Cs2CO3) - Aprotic Polar Solvent (Dioxane, Toluene, DMF) D->E Still No Reaction F Step 5: Increase Reaction Temperature - Incrementally raise temp (e.g., 80°C -> 100°C -> 120°C) E->F System Optimized G Outcome: Improved Conversion F->G Monitor Progress

Caption: Troubleshooting workflow for low to no yield.

Experimental Protocol: Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add 4-chloroquinazoline-2-carbonitrile (1.0 equiv), your boronic acid or ester (1.2-1.5 equiv), and a strong base like K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: To each vial, add a different palladium/ligand combination. Use a consistent Pd source (e.g., Pd₂(dba)₃) and screen various ligands (e.g., PPh₃, SPhos, XPhos, RuPhos) with a 1:2 Pd:Ligand ratio.

  • Reaction: Add degassed solvent (e.g., 1,4-dioxane), seal the vials, and heat to a standard temperature (e.g., 100 °C).

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h) to compare the performance of each ligand system.

Issue 2: Formation of Decomposition Byproducts

The presence of byproducts other than homocoupled boronic acid or protodeborylated material may indicate decomposition of the 4-chloroquinazoline-2-carbonitrile starting material.

Causality Analysis: The quinazoline ring system can be susceptible to nucleophilic attack, especially under harsh basic conditions or at high temperatures. The nitrile group adds to the electron-deficient nature of the ring.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Decomposition A Start: Decomposition Observed B Step 1: Screen Weaker Bases - K3PO4 -> K2CO3 -> Na2CO3 - Consider KF if ester groups are present A->B Identify Byproducts C Step 2: Lower Reaction Temperature - Find lowest effective temp with best catalyst system B->C Base Screened D Step 3: Reduce Reaction Time - Monitor closely and quench upon completion C->D Temp Optimized E Step 4: Use a Boronic Ester - Slow release of boronic acid can lead to milder conditions D->E Time Optimized F Outcome: Minimized Decomposition E->F Conditions Milder

Caption: Troubleshooting workflow for starting material decomposition.

Data at a Glance: Key Reaction Parameters

The following table summarizes recommended starting points for optimizing the Suzuki coupling of 4-chloroquinazoline-2-carbonitrile.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ (as precatalysts) or Pd(PPh₃)₄ (as Pd(0) source)Precatalysts are often more air-stable. Pd(0) sources bypass the need for in-situ reduction.[3][10]
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or NHCsEssential for activating the C-Cl bond and promoting reductive elimination.[8][10]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong bases are typically required for the transmetalation of aryl chlorides.[9][12]
Solvent 1,4-Dioxane, Toluene, DMF (often with a small amount of water)Aprotic polar solvents that can dissolve the reactants and facilitate the reaction.[13]
Temperature 80 - 120 °CHigher temperatures are often necessary to overcome the activation energy for C-Cl bond cleavage.[13]
Boron Source Boronic Acid (1.2-1.5 equiv) or Pinacol Ester (1.2-1.5 equiv)Esters offer greater stability against protodeborylation.[4]

The Suzuki Catalytic Cycle: A Visual Guide

Understanding the catalytic cycle is fundamental to effective troubleshooting. Each step presents a potential point of failure.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Cl) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂(Ar') OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Product (Ar-Ar') Trans_Complex->Product SM 4-Chloroquinazoline- 2-carbonitrile (Ar-Cl) SM->OA_Complex Boronic Ar'-B(OR)₂ Boronic->Trans_Complex Base Base (e.g., K₃PO₄) Base->Trans_Complex

Sources

Technical Support Center: Recrystallization of 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloroquinazoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate. The purity of 4-Chloroquinazoline-2-carbonitrile is paramount for the success of subsequent synthetic steps, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] Recrystallization is a powerful and cost-effective technique for achieving high purity.[3] This document provides in-depth, experience-driven guidance in a question-and-answer format to help you overcome common challenges encountered during the purification process.

Core Concepts & Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization, and why is it effective for purifying 4-Chloroquinazoline-2-carbonitrile?

A1: Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form highly ordered crystals. The impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor"). The effectiveness of this method relies on selecting a solvent in which 4-Chloroquinazoline-2-carbonitrile is highly soluble at high temperatures but poorly soluble at low temperatures.[4]

Q2: How do I select the best solvent for recrystallizing my 4-Chloroquinazoline-2-carbonitrile?

A2: The ideal solvent is the cornerstone of a successful recrystallization. An empirical approach is always recommended, as theoretical predictions can be inexact. You should perform a small-scale solvent screening test.[4] For quinazoline derivatives, common solvents to start with include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (chloroform).[5][6] Sometimes, a mixed solvent system (e.g., ethanol-water, ethyl acetate-hexane) is required to achieve the perfect solubility profile.[5][7]

The causality behind solvent choice: The solvent's polarity should be similar enough to the solute to allow dissolution at high temperatures, but different enough to force the solute out of the solution upon cooling. Given the polar nitrile group and the relatively non-polar chloro-aromatic structure of 4-Chloroquinazoline-2-carbonitrile, moderately polar solvents are often a good starting point.

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol 78PolarA common first choice for quinazoline derivatives.[5][8] May result in lower yields if the compound remains too soluble when cold.
Isopropanol 82PolarSimilar to ethanol, can be a good alternative.
Ethyl Acetate 77Moderately PolarOften used in combination with a non-polar solvent like hexane to reduce solubility at cold temperatures.[7]
Acetone 56Polar AproticIts low boiling point makes it easy to remove, but care must be taken to avoid premature evaporation.
Toluene 111Non-polarMay be suitable if the crude product is highly non-polar. Its high boiling point requires caution.
Chloroform 61Moderately PolarHas been used for recrystallizing related quinazoline derivatives.[6]
n-Butanol 118PolarUsed for recrystallizing some quinazoline analogs, particularly those with lower solubility.[6]

Q3: What are the likely impurities in my crude 4-Chloroquinazoline-2-carbonitrile sample?

A3: Impurities typically stem from the synthetic route. A common method for preparing 4-chloroquinazolines is the chlorination of the corresponding 4(3H)-quinazolinone.[6][9] Therefore, the most probable impurities include:

  • Unreacted 4-Oxoquinazoline-2-carbonitrile: The starting material for the chlorination step.

  • Hydrolysis Products: 4-Chloroquinazolines can be sensitive to moisture, potentially hydrolyzing back to the 4-oxo derivative.[5]

  • Reagents from Chlorination: Residual chlorinating agents (e.g., POCl₃, SOCl₂) or their by-products.

  • Side-Reaction Products: By-products formed during the quinazoline ring synthesis.[8]

Identifying these impurities using techniques like TLC, HPLC, or NMR is crucial for optimizing the purification strategy.[3]

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section addresses specific problems you may encounter during the recrystallization process.

Q4: My compound won't dissolve completely, even when boiling the solvent. What should I do?

A4: This indicates that either the solvent is unsuitable or you haven't used enough of it.

  • Causality: The intermolecular forces between the 4-Chloroquinazoline-2-carbonitrile molecules are stronger than the forces of interaction with the solvent molecules.

  • Troubleshooting Steps:

    • Add More Solvent: Add small aliquots of the hot solvent to the boiling mixture. If the solid begins to dissolve, you simply had an insufficient volume of solvent. Continue adding until the solid is fully dissolved.

    • Switch Solvents: If a large volume of solvent is required with little effect, the solvent is likely a poor choice. Recover your compound by evaporating the solvent and restart the process with a more polar solvent from the table above.[10]

    • Consider a Mixed Solvent System: If your compound is very soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water), you can use a mixed system. Dissolve the compound in the minimum amount of the hot "good" solvent, then add the hot "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.

Q5: My compound dissolved, but no crystals are forming after the solution has cooled to room temperature. What is wrong?

A5: This is a very common issue, typically caused by using too much solvent or the solution being supersaturated.[3][10]

  • Causality: The concentration of the dissolved compound has not yet reached the point of supersaturation required for nucleation and crystal growth.

  • Troubleshooting Steps:

    • Induce Nucleation (Scratching): Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4][11]

    • Induce Nucleation (Seeding): If you have a small crystal of pure 4-Chloroquinazoline-2-carbonitrile, add it to the cold solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[4][11]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[10][11] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.

    • Deep Cooling: Once the flask is at room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.

Q6: An oil is forming at the bottom of my flask instead of solid crystals. How can I fix this "oiling out"?

A6: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, or when the concentration is too high for an orderly crystal lattice to form.[3][4][11]

  • Causality: The compound is precipitating from a supersaturated solution too rapidly. Impurities can also disrupt crystal lattice formation, promoting oiling.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount (1-5%) of additional solvent to slightly decrease the saturation.[11]

    • Slow Down Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hotplate with the heat turned off or by insulating the flask with paper towels.[10][11] This gives the molecules more time to align into a proper crystal lattice.

    • Change Solvent System: If the problem persists, the boiling point of your solvent may be too close to or above the melting point of your compound. Try a lower-boiling point solvent or adjust the composition of your mixed solvent system.

Q7: My recrystallization worked, but the final yield is very low. How can I improve it?

A7: Low yield is often a trade-off for high purity, but it can be optimized.

  • Causality: The most common causes are using an excessive amount of solvent (leaving more product in the mother liquor) or premature crystallization during a hot filtration step.[3]

  • Troubleshooting Steps:

    • Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath after cooling to room temperature to maximize the precipitation of the product.

    • Check the Mother Liquor: Evaporate a small amount of the mother liquor to see if a significant amount of solid remains. If so, you may be able to obtain a "second crop" of crystals by concentrating the mother liquor and re-cooling, though this second crop will likely be less pure.

    • Optimize Hot Filtration: If you performed a hot filtration, ensure your funnel and receiving flask were pre-heated to prevent the product from crystallizing on the filter paper.[3]

Experimental Protocols & Workflows

Protocol 1: General Recrystallization of 4-Chloroquinazoline-2-carbonitrile
  • Dissolution: Place the crude 4-Chloroquinazoline-2-carbonitrile (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of your chosen solvent (e.g., 10 mL of ethanol) and heat the mixture to a gentle boil with stirring on a hot plate.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities or colored tars are present, perform a hot gravity filtration. Place a small amount of charcoal if color needs to be removed, boil for a few minutes, then filter the hot solution through a pre-heated funnel with fluted filter paper into a pre-heated clean flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C) until a constant weight is achieved.

Visual Workflow for Recrystallization

Recrystallization_Workflow Start Start with Crude 4-Chloroquinazoline-2-carbonitrile Dissolve 1. Dissolution Add minimum amount of hot solvent Start->Dissolve Insoluble_Check Insoluble Impurities Present? Dissolve->Insoluble_Check Hot_Filter 2. Hot Filtration (Optional) Remove solid impurities Insoluble_Check->Hot_Filter Yes Cooling 3. Cooling Slowly cool to RT, then ice bath Insoluble_Check->Cooling No Hot_Filter->Cooling Crystals_Check Crystals Formed? Cooling->Crystals_Check Troubleshoot Go to Troubleshooting Guide Crystals_Check->Troubleshoot No Isolate 4. Isolation Vacuum filtration Crystals_Check->Isolate Yes Wash 5. Washing Wash with small amount of cold solvent Isolate->Wash Dry 6. Drying Dry under vacuum Wash->Dry End Pure Product Dry->End Troubleshooting_Tree Start Problem Encountered No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound 'Oils Out' Start->Oiling_Out Low_Yield Yield is Too Low Start->Low_Yield Impure Product Still Impure Start->Impure NC_Solvent Too much solvent used? No_Crystals->NC_Solvent Check OO_Cooling Cooling too fast? Oiling_Out->OO_Cooling Check LY_Solvent Too much solvent used? Low_Yield->LY_Solvent Check IP_Washing Washing insufficient? Impure->IP_Washing Check NC_Action1 Boil off some solvent and re-cool. NC_Solvent->NC_Action1 Yes NC_Nucleation Supersaturated? NC_Solvent->NC_Nucleation No NC_Action2 Scratch flask inner wall. Add a seed crystal. NC_Nucleation->NC_Action2 Yes OO_Action1 Reheat to dissolve. Cool much slower. OO_Cooling->OO_Action1 Yes OO_Solvent Solvent BP too high? OO_Cooling->OO_Solvent No OO_Action2 Reheat, add more solvent. Or, choose a lower boiling point solvent. OO_Solvent->OO_Action2 Yes LY_Action1 Use minimum hot solvent. Recover 2nd crop from mother liquor. LY_Solvent->LY_Action1 Yes LY_Filter Loss during hot filtration? LY_Solvent->LY_Filter No LY_Action2 Pre-heat funnel and flask to prevent premature crystallization. LY_Filter->LY_Action2 Yes IP_Action1 Ensure washing with ICE-COLD solvent. IP_Washing->IP_Action1 Yes IP_Recrystallize Insoluble impurity? IP_Washing->IP_Recrystallize No IP_Action2 Re-crystallize again. Consider column chromatography. IP_Recrystallize->IP_Action2 Yes

Caption: A decision tree for troubleshooting common issues.

References

  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)
  • University of York.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • MySkinRecipes. 4-Chloroquinazoline-2-carbonitrile.
  • El-Badry, Y. A. (2010).
  • ResearchGate. (2025). Solvent free synthesis of some quinazolin-4(3H)-ones.
  • BenchChem. (2025). Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile.
  • da Silva, A. C. M., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
  • MySkinRecipes. 4-Chloroquinazoline-7-carbonitrile.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.

Sources

Preventing dimer formation in 4-Chloroquinazoline-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 4-chloroquinazoline-2-carbonitrile. This resource is designed to provide expert guidance and troubleshooting strategies to help you navigate the complexities of your synthetic experiments and minimize the formation of undesired byproducts, particularly dimers. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a high molecular weight byproduct in my reaction with 4-chloroquinazoline-2-carbonitrile. Could this be a dimer?

Yes, it is highly probable that you are observing the formation of a dimer. 4-Chloroquinazoline-2-carbonitrile is susceptible to self-condensation, especially under basic conditions, leading to the formation of a dimeric species. This occurs when a molecule of 4-chloroquinazoline-2-carbonitrile acts as a nucleophile, attacking another molecule.

Q2: What is the likely mechanism for dimer formation?

The primary pathway for dimer formation is a nucleophilic aromatic substitution (SNAr) reaction. The quinazoline ring system is electron-deficient, making the C4 position highly electrophilic and susceptible to nucleophilic attack.[1][2] In the presence of a base, a nucleophilic species can be generated from a starting material, intermediate, or even the desired product, which can then attack the C4 position of another molecule of 4-chloroquinazoline-2-carbonitrile.

Troubleshooting Guide: Preventing Dimer Formation

This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you may encounter during your experiments.

Issue 1: Significant Dimer Formation Detected by LC-MS

Q: My LC-MS analysis shows a major peak with a mass corresponding to a dimer of my starting material. How can I mitigate this?

A: Dimer formation is often a concentration-dependent and base-catalyzed side reaction. Several strategies can be employed to minimize this unwanted outcome.

Expert Insight: The core of the issue lies in the competition between your desired nucleophile and the self-condensation reaction. To favor your intended reaction, you need to optimize the conditions to enhance the rate of the desired substitution while suppressing the dimerization pathway.

  • Reagent Stoichiometry and Addition Rate:

    • Slow Addition of Base: If your reaction requires a base, add it slowly to the reaction mixture containing the 4-chloroquinazoline-2-carbonitrile and your desired nucleophile. This helps to maintain a low instantaneous concentration of the deprotonated, highly reactive nucleophile, which could otherwise initiate dimerization.

    • Use of a Stoichiometric Amount of a Mild Base: Employing a weaker base or a stoichiometric amount of a stronger base can be sufficient to deprotonate the intended nucleophile without creating an excessively basic environment that promotes self-condensation.

  • Reaction Temperature:

    • Lowering the Reaction Temperature: Many SNAr reactions can proceed at lower temperatures.[1] By reducing the temperature, you can often slow down the rate of the undesired dimerization more significantly than the desired reaction, thus improving selectivity. It is advisable to perform a temperature screening experiment to find the optimal balance.

  • Solvent Selection:

    • Solvent Polarity: The choice of solvent can significantly influence the reaction pathway.[3][4] Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions, but may also promote side reactions. In some cases, less polar solvents or protic solvents like methanol might suppress dimerization by stabilizing the reactants and intermediates differently.[3]

    • Microwave Irradiation: The use of microwave irradiation has been shown to promote rapid and efficient anilination of 4-chloroquinazolines, often with reduced side products due to the short reaction times.[5]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimer Formation in a Nucleophilic Substitution Reaction

This protocol provides a starting point for optimizing your reaction to favor the desired product over the dimer.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroquinazoline-2-carbonitrile (1.0 eq) and your desired nucleophile (1.1-1.5 eq).

    • Dissolve the reactants in an appropriate anhydrous solvent (e.g., THF, MeCN, or DMF).

  • Reagent Addition:

    • If a base is required, dissolve it in the same solvent and add it dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes using a syringe pump.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the key reaction parameters and their expected impact on dimer formation.

ParameterCondition Favoring DimerRecommended Condition to Minimize DimerRationale
Base Strong, excess, rapid additionMild, stoichiometric, slow additionReduces the concentration of highly reactive nucleophilic species that can initiate dimerization.
Temperature HighLow to moderateDecreases the rate of the undesired dimerization reaction, which often has a higher activation energy.
Concentration HighLow (dilute conditions)Reduces the probability of intermolecular reactions (dimerization) compared to the desired intramolecular or intermolecular reaction with the intended nucleophile.
Solvent Highly polar aprotic (e.g., DMF, DMSO) in some casesLess polar or protic solvents; solvent screening is recommendedSolvent can influence the relative rates of the desired and undesired reactions.[3]

Visualization

Reaction Pathways

The following diagram illustrates the competing reaction pathways: the desired nucleophilic substitution and the undesired dimer formation.

reaction_pathways start 4-Chloroquinazoline-2-carbonitrile + Nucleophile (Nu-H) desired_product Desired Product (4-Nu-quinazoline-2-carbonitrile) start->desired_product Desired Reaction (with Nu-H) intermediate Reactive Intermediate (e.g., deprotonated starting material) start->intermediate Base dimer Dimer Byproduct intermediate->dimer Attacks another starting molecule

Caption: Competing pathways for 4-chloroquinazoline-2-carbonitrile.

Troubleshooting Workflow

This workflow provides a logical sequence for troubleshooting dimer formation.

troubleshooting_workflow start Problem: Dimer Formation check_base Step 1: Evaluate Base - Strength - Stoichiometry - Addition Rate start->check_base check_temp Step 2: Lower Temperature check_base->check_temp check_conc Step 3: Reduce Concentration check_temp->check_conc check_solvent Step 4: Screen Solvents check_conc->check_solvent solution Solution: Minimized Dimer check_solvent->solution

Caption: A systematic workflow for troubleshooting dimer formation.

Analytical Characterization of Dimers

Q: How can I confirm the presence and structure of the dimer?

A: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of the dimer.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from the dimer and other impurities. The dimer, having a higher molecular weight and likely different polarity, will have a distinct retention time.[6][7]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) will allow for the determination of the molecular weight of the eluting peaks. The dimer will exhibit a molecular ion corresponding to approximately twice the mass of the monomeric starting material minus HCl.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for structural elucidation.[9][10][11] The NMR spectrum of the dimer will be more complex than that of the starting material and will show characteristic shifts and coupling patterns that can be used to determine the connectivity of the two quinazoline units.

References

  • M. R. de Oliveira, et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2368-2378. [Link]

  • S. A. El-Badry, et al. (2010). Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. Acta Chimica Slovenica, 57, 836-841. [Link]

  • I. Cikotiene, et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 362-371. [Link]

  • R. A. Bowie & D. A. Thomason (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1846. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2020). Chemistry Stack Exchange. [Link]

  • K. Błaszczak-Świątkiewicz, et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(4), 763-767. [Link]

  • S. Hichri & R. Abderrahim. (2014). A CONVENIENT SYNTHESIS OF QUINAZOLINES DIMERS DERIVATIVES. Heterocyclic Letters, 4(3), 487-492. [Link]

  • M. E. L. de Souza, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Z. Szabó, et al. (2004). MS and NMR investigation of bioactive quinazolones. Journal of Biochemical and Biophysical Methods, 61(1-2), 77-93. [Link]

  • Y. Zhang, et al. (2021). Analytical strategies for identification and quantitation of heterodimers in co-formulated monoclonal antibody cocktails by native SEC-MS. mAbs, 13(1), 1957591. [Link]

  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. ResearchGate. [Link]

  • S. S. Al-Taifi, et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(4). [Link]

  • P. Haefelfinger & B. Hess. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 305(1), 153-161. [Link]

  • Self-condensation. Wikipedia. [Link]

  • M. S. Al-Ghorbani, et al. (2022). Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. RSC Advances, 12(45), 29339-29355. [Link]

  • A. Kamal, et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 6(32), 8257-8280. [Link]

  • M. Singh, et al. (2022). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Vaccines, 10(7), 1069. [Link]

  • J. Li, et al. (2018). HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries of Two Muscadine Grape Hybrids FLH 13-11 and FLH 17-66. Molecules, 23(10), 2497. [Link]

Sources

Technical Support Center: Scalable Synthesis of 4-Chloroquinazoline-2-carbonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-chloroquinazoline-2-carbonitrile. As a key intermediate in the development of various therapeutic agents, a robust and scalable synthetic route is paramount for successful preclinical studies. This document provides a comprehensive resource, including detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Introduction: The Synthetic Strategy

The most common and scalable approach to 4-chloroquinazoline-2-carbonitrile involves a two-step synthesis. The first step is the formation of the quinazolinone ring system to yield 4-hydroxyquinazoline-2-carbonitrile, followed by a chlorination step to afford the final product. This strategy is advantageous due to the ready availability of starting materials and generally good yields.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for a scalable synthesis?

For a scalable and cost-effective synthesis, 2-aminobenzonitrile is the recommended starting material. It is commercially available and provides a direct route to the quinazoline core.

Q2: What are the critical parameters for the chlorination step?

The chlorination of 4-hydroxyquinazoline-2-carbonitrile is a critical step. Key parameters to control are:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The reaction of quinazolones with phosphorus oxychloride (POCl₃) occurs in two stages that can be managed by temperature. An initial phosphorylation occurs at lower temperatures (< 25 °C), followed by conversion to the chloroquinazoline at higher temperatures (70-90 °C)[1][2].

  • Stoichiometry of the Chlorinating Agent: A sufficient excess of the chlorinating agent (e.g., POCl₃ or SOCl₂) is necessary to ensure complete conversion.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the cyclization and chlorination steps. A suitable eluent system, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting materials, intermediates, and products.

Q4: What are the common impurities I should look out for?

Common impurities may include unreacted starting materials, the intermediate 4-hydroxyquinazoline-2-carbonitrile in the final product, and potential byproducts from side reactions. In the chlorination step, dark-colored impurities can form, especially at elevated temperatures[3].

Experimental Protocols

Part 1: Synthesis of 4-Hydroxyquinazoline-2-carbonitrile

This procedure details the cyclization of 2-aminobenzonitrile to form the key intermediate, 4-hydroxyquinazoline-2-carbonitrile.

Materials:

  • 2-Aminobenzonitrile

  • Urea

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminobenzonitrile (1 equivalent) and urea (2-3 equivalents).

  • Solvent Addition: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (typically 150-160 °C) with vigorous stirring. The reaction progress should be monitored by TLC.

  • Work-up: After completion (typically several hours), cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker of cold water with stirring. An off-white to pale yellow solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with deionized water and then with a small amount of cold ethanol to remove residual DMF and other impurities.

  • Drying: Dry the purified product under vacuum to obtain 4-hydroxyquinazoline-2-carbonitrile.

Part 2: Synthesis of 4-Chloroquinazoline-2-carbonitrile

This protocol describes the chlorination of 4-hydroxyquinazoline-2-carbonitrile to the final product.

Materials:

  • 4-Hydroxyquinazoline-2-carbonitrile

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or another high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Dry round-bottom flask with reflux condenser and nitrogen/argon inlet

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-hydroxyquinazoline-2-carbonitrile (1 equivalent).

  • Solvent and Reagent Addition: Add a high-boiling inert solvent such as toluene, followed by a significant excess of phosphorus oxychloride (POCl₃) (at least 5-10 equivalents). A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: Slowly add a saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-chloroquinazoline-2-carbonitrile.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Yield of 4-Hydroxyquinazoline-2-carbonitrile Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction reaches the required temperature and monitor by TLC until the 2-aminobenzonitrile is consumed.
Poor quality of starting materials.Use high-purity 2-aminobenzonitrile and urea.
Loss of product during work-up.Ensure complete precipitation by using a sufficient volume of cold water. Avoid excessive washing with ethanol if the product shows some solubility.
Low or No Yield of 4-Chloroquinazoline-2-carbonitrile Presence of moisture in the reaction.Use flame-dried glassware and conduct the reaction under a dry, inert atmosphere. Use freshly opened or distilled POCl₃.
Incomplete reaction.Increase the reaction time or temperature moderately while monitoring for decomposition. Ensure a sufficient excess of the chlorinating agent is used[1].
Degradation of the product during work-up.Perform the quenching step on ice slowly and with efficient stirring to control the exotherm. Neutralize carefully to avoid harsh basic conditions.
Formation of Dark-Colored Impurities in Chlorination Side reactions at high temperatures.Maintain the reaction temperature within the optimal range (100-110 °C). Avoid prolonged heating after the reaction is complete[3].
Impurities in the starting 4-hydroxyquinazoline-2-carbonitrile.Ensure the intermediate is of high purity before proceeding to the chlorination step.
Difficulty in Purifying the Final Product Co-precipitation of impurities during recrystallization.Select an appropriate recrystallization solvent system where the product has high solubility in the hot solvent and low solubility in the cold solvent, while impurities remain soluble in the cold solvent[4][5][6].
Oiling out during recrystallization.Ensure the boiling point of the recrystallization solvent is lower than the melting point of the product.
Product is a persistent oil.If recrystallization fails, consider purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizing the Synthetic Pathway

Scalable_Synthesis cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 2-Aminobenzonitrile C 4-Hydroxyquinazoline-2-carbonitrile A->C B Urea B->C E 4-Chloroquinazoline-2-carbonitrile C->E Reflux D POCl₃ or SOCl₂ D->E Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions start Low Yield or Impure Product check_step1 Analyze Step 1 Product (4-Hydroxyquinazoline-2-carbonitrile) start->check_step1 check_step2 Analyze Final Product (4-Chloroquinazoline-2-carbonitrile) start->check_step2 sol1_temp Optimize Reaction Temperature & Time check_step1->sol1_temp sol1_reagents Verify Reagent Purity check_step1->sol1_reagents sol1_workup Refine Work-up & Isolation check_step1->sol1_workup sol2_anhydrous Ensure Anhydrous Conditions check_step2->sol2_anhydrous sol2_reagents Increase Chlorinating Agent Stoichiometry check_step2->sol2_reagents sol2_temp Control Temperature to Minimize Side Reactions check_step2->sol2_temp sol2_purification Optimize Purification (Recrystallization/Chromatography) check_step2->sol2_purification end Achieve High Yield & Purity sol1_temp->end sol1_reagents->end sol1_workup->end sol2_anhydrous->end sol2_reagents->end sol2_temp->end sol2_purification->end

Sources

Technical Support Center: Strategies for 4-Chloroquinazoline-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-chloroquinazoline-2-carbonitrile and its derivatives. This scaffold is a cornerstone in medicinal chemistry, serving as a vital intermediate for a range of biologically active compounds, including potential anticancer and antimicrobial agents.[1][2] However, the planar, aromatic, and often crystalline nature of these molecules frequently leads to significant solubility challenges, which can impede screening, formulation, and bioavailability studies.

This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles. We will move beyond simple solvent lists to explain the underlying chemical principles, enabling you to make informed decisions for your specific derivative.

Frequently Asked Questions (FAQs)

Q1: Why are my 4-chloroquinazoline-2-carbonitrile derivatives so poorly soluble?

Answer: The poor solubility is rooted in the molecule's fundamental physicochemical properties. The quinazoline core is a large, rigid, and planar aromatic system. In the solid state, these flat molecules can stack efficiently, leading to a highly stable crystal lattice. A large amount of energy is required to break these intermolecular interactions and solvate the individual molecules.

Furthermore, while the nitrogen atoms in the quinazoline ring can participate in hydrogen bonding, the overall structure is predominantly lipophilic, leading to poor solubility in aqueous media.[3]

Q2: I'm starting a new project. What are the best initial solvents to try for my compound?

Answer: For initial screening, you should test a range of solvents that cover different polarity and proticity classes. The goal is to quickly identify a solvent or solvent class that can effectively disrupt the crystal lattice. A typical starting panel is summarized below.

Solvent ClassRecommended SolventsRationale for Use
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Excellent at solvating a wide range of compounds, including planar aromatic systems. Often the first choice for creating stock solutions for biological assays.[4][5]
Polar Protic Ethanol, Methanol, IsopropanolCan act as both hydrogen bond donors and acceptors. Less effective than polar aprotic solvents for highly crystalline compounds but are often more biocompatible.[6]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity solvents that can be effective for less polar derivatives.[5]
Chlorinated Dichloromethane (DCM), ChloroformUseful for non-polar derivatives, but their volatility and toxicity require careful handling.

Pro-Tip: Always start with a small amount of your precious compound. Attempt to dissolve 1-2 mg in 0.5-1.0 mL of solvent. Use vortexing and gentle warming (e.g., 30-40°C) to aid dissolution, but be mindful of potential compound degradation at higher temperatures.

Q3: My compound is insoluble in DMSO and other common organic solvents. What are my next steps?

Answer: This is a common and challenging situation. When a compound resists dissolution even in strong organic solvents like DMSO, it suggests extremely high crystal lattice energy. Here are three primary strategies to pursue:

  • Co-Solvent Systems: A mixture of solvents can have significantly different solvating properties than a single solvent.[7][8] The goal is to create a mixture that balances polarity and hydrogen bonding characteristics to better match the solute. A common approach is to use a strong solvent like DMSO as the primary solvent and add a co-solvent to enhance solubility. See the Co-Solvent System Development protocol below for a detailed workflow.

  • pH Adjustment (for Aqueous Solubility): The quinazoline scaffold contains basic nitrogen atoms that can be protonated in acidic conditions.[9][10] This protonation forms a salt, which is an ionized species. Ionized compounds are almost always more water-soluble than their neutral counterparts. This is often the most effective strategy for preparing aqueous solutions for biological assays.

  • Advanced Formulation Techniques: If co-solvents and pH adjustment fail, more advanced formulation strategies may be necessary. These are particularly relevant when preparing for in vivo studies. Key methods include:

    • Solid Dispersions: The drug is dispersed in a polymer matrix, which can reduce crystallinity and improve wettability.[3][11][12]

    • Cyclodextrin Complexation: Cyclodextrins have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug, forming an inclusion complex with improved aqueous solubility.[13][14]

    • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[15][16][17]

Q4: How do I use pH to increase the aqueous solubility of my quinazoline derivative?

Answer: The quinazoline ring system has two nitrogen atoms. The nitrogen at position 1 (N1) is generally the most basic and is the primary site of protonation.[18] By lowering the pH of your aqueous medium with a pharmaceutically acceptable acid (e.g., HCl, citric acid, tartaric acid), you can protonate this nitrogen, forming a positively charged quinazolinium ion. This charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing solubility.

ph_effect cluster_neutral High pH (e.g., pH 7.4) cluster_protonated Low pH (e.g., pH < 4) Neutral Neutral Quinazoline (Poorly Soluble) Protonated Protonated Quinazolinium Ion (More Soluble) Neutral->Protonated + H⁺ (Acidification) Protonated->Neutral - H⁺ (Basification)

To apply this, first dissolve your compound in a minimal amount of an organic co-solvent (like DMSO or ethanol). Then, add this organic stock solution to your acidic aqueous buffer with vigorous stirring. It is crucial to determine the pKa of your specific derivative to understand the optimal pH range for maintaining solubility.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Systematic Solvent Screening Workflow

This protocol provides a structured approach to identifying a suitable solvent system.

workflow start Start: Poorly Soluble Compound (1-2 mg) tier1 Tier 1 Screen: Add 0.5 mL of: - DMSO - DMF - NMP start->tier1 check1 Soluble? tier1->check1 tier2 Tier 2 Screen: Add 0.5 mL of: - THF - Ethanol - Acetonitrile check1->tier2 No success Success: Solvent Identified. Proceed to Assay. check1->success Yes check2 Soluble? tier2->check2 check2->success Yes fail Insoluble: Proceed to Advanced Methods check2->fail No advanced Advanced Methods: - Co-Solvent Systems - pH Adjustment - Formulation fail->advanced

Methodology:

  • Preparation: Aliquot 1-2 mg of your compound into several small glass vials.

  • Tier 1 Solvents (Polar Aprotic): To the first set of vials, add 0.5 mL of DMSO, DMF, or NMP.

  • Dissolution Attempt: Vortex each vial for 2 minutes. If not dissolved, gently warm to 40°C for 5-10 minutes. Observe for dissolution.

  • Assessment: If the compound dissolves, you have found a potential stock solvent. If not, proceed to Tier 2.

  • Tier 2 Solvents (Other Classes): Using fresh vials, repeat steps 2-3 with THF, ethanol, and acetonitrile.

  • Outcome: If a solvent is identified, confirm the stability of the solution by letting it stand at room temperature for 1-2 hours and checking for precipitation. If no single solvent is effective, proceed to the co-solvent or pH adjustment protocols.

Protocol 2: pH-Dependent Solubility Profiling

This protocol helps determine if pH modification can be an effective strategy.

Materials:

  • Your compound.

  • Primary solvent (e.g., DMSO).

  • A series of aqueous buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Spectrophotometer or HPLC for quantification.

Methodology:

  • Prepare a Concentrated Stock: Dissolve your compound in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

  • Serial Dilution: Add a small, fixed volume of the DMSO stock (e.g., 10 µL) to a larger volume of each aqueous buffer (e.g., 990 µL) to achieve a target final concentration. The final DMSO concentration should be low (e.g., 1-5%) to minimize its effect on solubility.[6]

  • Equilibration: Cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. A significant increase in solubility at low pH indicates that acidification is a viable strategy.

Protocol 3: Co-Solvent System Development

This protocol is for finding an effective binary solvent mixture.

Example Co-Solvent Systems for Screening:

Primary SolventCo-SolventCommon Ratios (v/v)Notes
Water / BufferEthanol10% to 50%A common choice for increasing the solubility of moderately lipophilic drugs in aqueous solutions.[13]
Water / BufferPropylene Glycol10% to 40%Often used in pharmaceutical formulations.[7]
Water / BufferPEG 40010% to 50%Polyethylene glycol is a polymer that can significantly enhance solubility.
DMSOWater10% to 50% WaterSometimes adding a small amount of water to DMSO can disrupt solvation shells and improve solubility for certain compounds.

Methodology:

  • Select System: Choose a primary solvent where the compound has at least minimal solubility and a miscible co-solvent.

  • Prepare Mixtures: Prepare a series of pre-mixed solvent systems with varying ratios of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Test: Add a fixed amount of your compound (e.g., 5 mg) to a fixed volume of each solvent mixture (e.g., 1 mL).

  • Equilibrate and Measure: Follow steps 3-6 from the pH-Dependent Solubility Profiling protocol to determine the solubility in each mixture.

  • Optimize: Plot solubility versus the percentage of co-solvent. The peak of this curve represents the optimal co-solvent ratio for maximizing solubility. Be aware that for some systems, solubility can decrease after reaching an optimal point.[14]

By systematically applying these principles and protocols, you can develop a robust and rational approach to overcoming the solubility challenges presented by 4-chloroquinazoline-2-carbonitrile derivatives, accelerating your research and development efforts.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Semantic Scholar. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • PMC - PubMed Central. (n.d.).
  • Academics and Journals. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • PMC - PubMed Central. (n.d.).
  • MDPI. (n.d.).
  • MySkinRecipes. (n.d.). 4-Chloroquinazoline-2-carbonitrile.
  • Academia.edu. (n.d.).
  • ResearchGate. (2017).
  • PMC - NIH. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
  • ResearchGate. (n.d.). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles.
  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-chloroquinazoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and other critical reaction parameters. We will delve into common challenges and provide practical, evidence-based solutions to enhance your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 4-chloroquinazoline-2-carbonitrile particularly challenging?

A1: The primary challenge stems from the inherent properties of the quinazoline ring system. The nitrogen atoms in the quinazoline scaffold can act as Lewis bases and coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning, which can halt the catalytic cycle and result in low or no product yield.[1][2] The electrophilicity of the C4 position is high, making it susceptible to coupling, but also to competitive side reactions like hydrolysis.[3]

Q2: What is a good starting point for catalyst loading in a new cross-coupling reaction with this substrate?

A2: For a new reaction, a good starting point for the palladium source is typically in the range of 1-5 mol%.[2] A common initial setup would be 2 mol% of a palladium precatalyst (e.g., Pd(OAc)₂) with a palladium-to-ligand ratio of 1:1 to 1:2.[2] It is highly recommended to first screen various ligands and bases to identify a promising combination before extensively optimizing the catalyst loading.[2]

Q3: How does the choice of ligand impact catalyst loading and reaction efficiency?

A3: Ligand selection is critical for mitigating catalyst deactivation. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands are often effective.[2] These ligands can sterically hinder the coordination of the quinazoline nitrogen to the palladium center, thus preserving the catalyst's activity.[2] The use of bidentate phosphine ligands like BINAP or DPPF can also be beneficial, as they are thought to prevent the formation of inactive palladium dimers after oxidative addition.[4]

Q4: Which bases are typically most effective for these types of cross-coupling reactions?

A4: The choice of base is highly substrate-dependent and can significantly influence the reaction outcome by affecting the rate of competing side reactions.[1] For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃)[1] or cesium carbonate (Cs₂CO₃) are commonly used.[5] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) are often employed.[6] It's important to use anhydrous and finely powdered bases to ensure consistency.[1]

Q5: What are common side reactions to be aware of?

A5: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. These include:

  • Homocoupling: Dimerization of the coupling partners (e.g., the boronic acid in a Suzuki reaction). This can often be minimized by ensuring thorough degassing of the reaction mixture, as oxygen can promote this side reaction.[1]

  • Hydrolysis: The C4 position of the quinazoline ring can be susceptible to hydrolysis, especially under basic conditions.[3]

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom. The choice of ligand can influence the extent of this side reaction.[7]

  • Protodeborylation: In Suzuki reactions, cleavage of the C-B bond of the boronic acid. Using anhydrous conditions can help to minimize this.[1]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Low or No Product Formation

A lack of product is a common issue that can stem from several sources. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow: Low Yield

G cluster_solutions Potential Solutions start Low or No Product reagents Verify Reagent Quality (Purity, Activity) start->reagents Possible Cause catalyst Evaluate Catalyst System (Precatalyst, Ligand, Base) reagents->catalyst If reagents are pure sol_reagents Purify starting materials. Use fresh boronic acid. reagents->sol_reagents conditions Optimize Reaction Conditions (Temperature, Solvent, Time) catalyst->conditions If catalyst system is appropriate sol_catalyst Screen different ligands and bases. Increase catalyst loading incrementally. catalyst->sol_catalyst atmosphere Ensure Inert Atmosphere (Degassing, N2/Ar) conditions->atmosphere If conditions are optimized sol_conditions Perform temperature screening. Test different solvents. conditions->sol_conditions success Successful Reaction atmosphere->success If atmosphere is inert sol_atmosphere Thoroughly degas solvents. Maintain positive inert gas pressure. atmosphere->sol_atmosphere G active Active Pd(0) Catalyst poisoning Quinazoline Coordination active->poisoning Inhibition agglomeration Agglomeration active->agglomeration Decomposition inactive Inactive Pd Species (e.g., Pd Black) poisoning->inactive agglomeration->inactive

Caption: Pathways leading to catalyst deactivation.

Troubleshooting Steps:
  • Possible Cause: The active Pd(0) species is unstable under the reaction conditions, leading to agglomeration into inactive palladium nanoparticles. This can be exacerbated by catalyst poisoning from the quinazoline substrate. [2]* Troubleshooting Steps:

    • Ligand Choice: Employ bulky, electron-rich ligands that stabilize the monomeric Pd(0) species and prevent agglomeration. [2] * Slow Addition: Adding the 4-chloroquinazoline-2-carbonitrile solution slowly to the reaction mixture can maintain a low concentration of the potentially inhibiting substrate, reducing its detrimental effect on the catalyst. [2] * Lower Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If deactivation is observed, try running the reaction at a lower temperature for a longer duration.

    • Use of Pre-catalysts: Well-defined pre-catalysts can provide a more controlled and sustained release of the active Pd(0) species, minimizing the concentration of unstable intermediates that can lead to decomposition.

Issue 3: Poor Product Purity and Difficult Purification

Even with a good yield, impurities and side products can make product isolation challenging.

Troubleshooting Steps:
  • Possible Cause: Formation of closely related side products (homocoupled products, dehalogenated starting material) that are difficult to separate from the desired product.

  • Troubleshooting Steps:

    • Reaction Optimization: Revisit the troubleshooting steps for low yield, as minimizing side reactions is key. Fine-tuning the stoichiometry, for instance, by using a slight excess of one coupling partner, can sometimes reduce homocoupling of the other. [1] * Work-up Procedure: After the reaction, filtering the cooled mixture through a pad of Celite can help to remove insoluble palladium residues. [8] * Chromatography: If column chromatography is necessary, screen different solvent systems (eluents) to achieve optimal separation. In some cases, the product may irreversibly adsorb to silica gel; using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent might be beneficial. [8] * Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an excellent method for purification. [8]

III. Experimental Protocols and Data

General Protocol for a Suzuki-Miyaura Cross-Coupling Screening Reaction

This protocol provides a starting point for optimizing your reaction.

  • Reaction Setup: To a dry reaction vial, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat three times). [6]3. Reagent Addition: Under the inert atmosphere, add 4-chloroquinazoline-2-carbonitrile (1.0 equivalent) and the boronic acid (1.2-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane/water 4:1) via syringe. [2]5. Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. [2]7. Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization. [8]

Data Presentation: Catalyst System Screening

The following table provides an example of how to structure a screening experiment to optimize catalyst loading and ligand choice.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10012Trace
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001215
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane100875
4Pd₂(dba)₃ (1)SPhos (4)Cs₂CO₃ (2)Toluene110682
5XPhos Pd G3 (2)-NaOt-Bu (2)Dioxane100491

This table is a hypothetical representation for illustrative purposes.

IV. Conclusion

Optimizing catalyst loading for cross-coupling reactions with 4-chloroquinazoline-2-carbonitrile requires a systematic and informed approach. By understanding the potential for catalyst inhibition by the heterocyclic substrate and by carefully selecting the appropriate ligand, base, and reaction conditions, researchers can overcome common challenges and achieve high yields of the desired products. This guide provides a framework for troubleshooting and optimization, empowering you to successfully navigate this challenging but rewarding area of synthetic chemistry.

References

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • BenchChem. (2025).
  • Laha, J. K., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, 76(18), 7473-7481. [Link]

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Aslani, M., et al. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]

  • Khan, I., et al. (2017). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 22(1), 90. [Link]

  • García-Rocamora, J., et al. (2026). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Catalysis. [Link]

  • Dube, P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5234-5261. [Link]

  • BenchChem. (2025).
  • Aslani, M., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Semantic Scholar. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis. [Link]

  • de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2978. [Link]

  • Shields, J. D., et al. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry, 82(14), 7369-7380. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts, 11(11), 1333. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • Scientific Reports. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Journal of the American Chemical Society. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction. [Link]

  • Daugulis, O., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(43), 12641-12644. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997-1005. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 175. [Link]

  • PubMed. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]

  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug development, the quinazoline scaffold is a cornerstone for a multitude of therapeutic agents, particularly in oncology.[1] 4-Chloroquinazoline-2-carbonitrile stands as a pivotal intermediate in the synthesis of these complex molecules. Its purity is not merely a quality control metric; it is a fundamental determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Even trace impurities can lead to unforeseen side effects or diminished therapeutic activity. Therefore, a robust and reliable analytical method for purity assessment is paramount.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-Chloroquinazoline-2-carbonitrile. We will delve into the rationale behind methodological choices, present comparative data, and offer detailed protocols to empower researchers, scientists, and drug development professionals with the expertise to ensure the integrity of their synthetic intermediates.

Methodological Cornerstone: Reversed-Phase HPLC

For the analysis of moderately polar, aromatic compounds like 4-Chloroquinazoline-2-carbonitrile, reversed-phase HPLC (RP-HPLC) is the technique of choice.[2] This is due to its robustness, versatility, and the vast selection of available stationary phases. The fundamental principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. Non-polar analytes, being more hydrophobic, will have a stronger affinity for the stationary phase and thus elute later than more polar analytes.

Primary Recommended Method: A Stability-Indicating Approach

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or excipients.[3][4] This is crucial for understanding the stability of the compound under various stress conditions.

Rationale for Method Selection:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for a wide range of molecules, including quinazoline derivatives.[2][5] The choice of a high-purity, end-capped silica-based C18 column minimizes peak tailing that can occur with basic nitrogen-containing compounds due to interactions with residual silanol groups on the silica surface.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is proposed. Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and elution strength. A gradient is employed to ensure that both the main analyte peak and any potential impurities (which may have a wide range of polarities) are eluted with good peak shape and resolution within a reasonable timeframe. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape for basic compounds by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.

  • Detection: Quinazoline derivatives possess strong UV absorbance due to their aromatic nature. A photodiode array (PDA) detector is recommended as it allows for the monitoring of multiple wavelengths simultaneously and can provide valuable information about peak purity. A primary wavelength of around 254 nm is a good starting point for aromatic compounds.[5]

Comparative Analysis: Isocratic vs. Gradient Elution

While a gradient method is recommended for a comprehensive stability-indicating analysis, an isocratic method (where the mobile phase composition remains constant) can be suitable for routine quality control where the impurity profile is well-characterized.

ParameterMethod 1: Gradient Elution (Recommended) Method 2: Isocratic Elution (Alternative)
Stationary Phase C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-20 min: 40% BN/A
Detection PDA at 254 nmPDA at 254 nm
Run Time 20 minutes15 minutes
Resolution Excellent resolution of both early and late eluting impurities.Good resolution for known impurities with similar retention times to the main peak. May not resolve very polar or non-polar impurities.
Advantages - High resolving power for complex samples.- Suitable for stability-indicating assays.- Can accommodate a wide range of impurity polarities.- Shorter run time for routine analysis.- Simpler method development.- More consistent baseline.
Disadvantages - Longer run time.- Potential for baseline drift.- Requires more complex instrumentation.- Limited peak capacity.- Not ideal for unknown impurity profiling.- Risk of co-elution with unexpected impurities.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 4-Chloroquinazoline-2-carbonitrile

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • HPLC-grade acetonitrile, water, and formic acid.

  • 4-Chloroquinazoline-2-carbonitrile reference standard and sample for analysis.

2. Preparation of Mobile Phase:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

3. Preparation of Standard and Sample Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 4-Chloroquinazoline-2-carbonitrile reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

4. Chromatographic Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • PDA Detection: 254 nm (with a scan range of 200-400 nm for peak purity analysis)

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 40% B (re-equilibration)

5. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

6. Analysis and Data Interpretation:

  • Inject the sample solution.

  • Identify the main peak corresponding to 4-Chloroquinazoline-2-carbonitrile based on the retention time of the standard.

  • Calculate the percentage purity of the sample by the area normalization method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Understanding Potential Impurities: A Mechanistic Perspective

A robust purity analysis method must be capable of separating the main compound from its potential impurities. These impurities can arise from the synthetic route or from degradation. A common synthesis of 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one.[6][7]

Potential Process-Related Impurities:

  • Starting Material: Unreacted quinazolin-4(3H)-one-2-carbonitrile. This is likely to be more polar and elute earlier than the chlorinated product.

  • By-products: Over-chlorinated or hydrolyzed species. Hydrolysis of the chloro group at the 4-position would regenerate the starting material.

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradation products and ensure the method is stability-indicating.[3][4][8] Stress conditions typically include:

  • Acidic and Basic Hydrolysis: The chloro and nitrile groups may be susceptible to hydrolysis.

  • Oxidation: The quinazoline ring system may be susceptible to oxidation.

  • Thermal and Photolytic Stress: To assess the stability of the molecule under heat and light.

The ability of the proposed gradient HPLC method to separate these potential impurities is a key aspect of its validation.

Visualization of Method Selection and Workflow

MethodSelection cluster_0 Purity Analysis Goal cluster_1 Methodology Choice cluster_2 Application Goal Accurate Purity of 4-Chloroquinazoline-2-carbonitrile RP_HPLC Reversed-Phase HPLC Goal->RP_HPLC Optimal for aromatic heterocycles Isocratic Isocratic Elution RP_HPLC->Isocratic Simple & Fast Gradient Gradient Elution RP_HPLC->Gradient High Resolution Routine_QC Routine QC (Known Impurities) Isocratic->Routine_QC Stability_Indicating Stability & Impurity Profiling (Unknowns Present) Gradient->Stability_Indicating

Caption: Logical flow for selecting the appropriate HPLC method.

HPLC_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Prep_Mobile_Phase Prepare Mobile Phase (Aqueous & Organic) Equilibrate Equilibrate Column Prep_Mobile_Phase->Equilibrate Prep_Sample Prepare Standard & Sample (0.1 mg/mL in Diluent) Inject Inject Sample (10 µL) Prep_Sample->Inject Equilibrate->Inject Run_Gradient Run Gradient Program Inject->Run_Gradient Detect PDA Detection (254 nm) Run_Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Step-by-step experimental workflow for HPLC analysis.

Conclusion: Ensuring Confidence in Your Results

The purity of 4-Chloroquinazoline-2-carbonitrile is a critical parameter that directly impacts the quality of downstream pharmaceutical products. The recommended stability-indicating reversed-phase HPLC method provides a robust and reliable approach for the comprehensive purity assessment of this key intermediate. By understanding the principles behind the method, considering the potential impurities, and following a validated protocol, researchers can have high confidence in their analytical results. For routine quality control of a well-characterized material, the alternative isocratic method offers a faster, yet still reliable, solution. The choice between these methods should be guided by the specific analytical needs and the stage of drug development.

References

  • Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf.
  • Benchchem. (2025). Refinement of analytical techniques for 7-Cyclopropylquinazoline. Benchchem.
  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.
  • SIELC Technologies. Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Research Journal of Pharmacy and Technology. (2020).
  • MedCrave online. (2016, December 14).
  • Jones Chromatography Ltd. (2001, June). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Restek. HPLC Column Selection Guide.
  • Bentham Science Publishers. (2011, February 1). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • ResearchGate. (2025, November 8). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • Horizon IRD.
  • Benchchem. (2025). Technical Support Center: HPLC Methods for Quinazolinone Compounds.
  • Der Pharma Chemica. (2009). Optimization of solid phase synthesis of quinazolin-4-ones.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • SIELC Technologies. Separation of Quinazoline on Newcrom R1 HPLC column.
  • MySkinRecipes. 4-Chloroquinazoline-2-carbonitrile.
  • Acta Chimica Slovenica. (2010).
  • NIH. (2015).
  • Bentham Science. (2020, November 27).
  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • NIH. (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products.
  • NIH. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • ResearchGate. (2025, August 5).
  • ResearchGate. (2020, June 2).

Sources

A Comparative Guide to Key Quinazoline Intermediates for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Molecules incorporating this bicyclic heterocycle exhibit a vast range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4] The therapeutic success of quinazoline-based drugs like Gefitinib, Erlotinib, and Prazosin underscores the importance of efficient and versatile synthetic routes to access diverse analogues.[1][5]

Central to this synthetic endeavor is the strategic use of functionalized quinazoline intermediates. These molecules serve as versatile platforms from which complex target structures can be elaborated. The choice of intermediate is a critical decision in any synthetic campaign, directly influencing the feasible reaction pathways, achievable structural diversity, and overall efficiency of the synthesis.

This guide provides an in-depth comparison of 4-Chloroquinazoline-2-carbonitrile with other pivotal quinazoline intermediates, namely 2,4-Dichloroquinazoline and Quinazoline-2,4(1H,3H)-dione. We will dissect their respective reactivities, synthetic utility, and provide field-proven experimental insights to inform your selection process in drug discovery and development projects.

The Subject of Comparison: 4-Chloroquinazoline-2-carbonitrile

4-Chloroquinazoline-2-carbonitrile is a highly valuable intermediate distinguished by its two distinct and orthogonally reactive functional groups.

  • The C4-Chloro Group: This is the primary site for nucleophilic aromatic substitution (SNAr). The chlorine atom is an excellent leaving group, activated by the electron-withdrawing nature of the quinazoline ring system. This position is readily targeted by a wide array of nucleophiles, including amines, alcohols, and thiols, making it the principal vector for introducing diversity, particularly for building the 4-anilinoquinazoline pharmacophore common in kinase inhibitors.[1]

  • The C2-Nitrile Group: The carbonitrile moiety is a versatile functional handle. It is relatively stable under the conditions typically used for SNAr at the C4 position, allowing for sequential functionalization. The nitrile can be subsequently hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various five-membered heterocycles like tetrazoles, providing a secondary avenue for structural modification.

This dual functionality allows for a branched and highly efficient approach to library synthesis, where a common intermediate can be diversified at two different positions.

Comparative Analysis of Key Quinazoline Intermediates

The utility of 4-Chloroquinazoline-2-carbonitrile is best understood when contrasted with other commonly employed quinazoline building blocks.

2,4-Dichloroquinazoline: The Workhorse of Regioselective Substitution

2,4-Dichloroquinazoline is arguably one of the most common precursors in quinazoline chemistry.[6] It offers two electrophilic centers for SNAr, but they are not of equal reactivity.

  • Reactivity Profile: The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[7][8] This inherent regioselectivity is a cornerstone of its synthetic utility, allowing for controlled, stepwise substitution. A nucleophile will almost exclusively displace the C4-chloride under mild conditions.[8] Substitution at C2 typically requires harsher conditions (higher temperatures) or the use of a stronger nucleophile after the C4 position has been functionalized.[9]

  • Synthetic Applications: This intermediate is the go-to starting material for synthesizing 2,4-disubstituted quinazolines. A typical workflow involves the initial reaction with a primary amine to form a 2-chloro-4-aminoquinazoline derivative, followed by a second SNAr or a metal-catalyzed cross-coupling reaction at the C2 position.[7]

Workflow Comparison: Building a Disubstituted Quinazoline Library

The following diagram illustrates the divergent synthetic pathways from 2,4-Dichloroquinazoline versus 4-Chloroquinazoline-2-carbonitrile.

G cluster_0 Pathway A: 2,4-Dichloroquinazoline cluster_1 Pathway B: 4-Chloroquinazoline-2-carbonitrile A 2,4-Dichloroquinazoline B 2-Chloro-4-(R¹-amino)quinazoline A->B R¹-NH₂, mild conditions (Regioselective SₙAr at C4) C 2-(R²)-4-(R¹-amino)quinazoline B->C R²-Nu or Cross-Coupling (SₙAr or Pd-cat. at C2) D 4-Chloroquinazoline-2-carbonitrile E 4-(R¹-amino)quinazoline-2-carbonitrile D->E R¹-NH₂, SₙAr at C4 F 4-(R¹-amino)quinazoline-2-R² E->F Nitrile Transformation (e.g., Reduction, Hydrolysis)

Caption: Divergent synthetic routes from key chloro-quinazoline intermediates.

Quinazoline-2,4(1H,3H)-dione: The Amide-Based Precursor

Quinazoline-2,4(1H,3H)-dione, also known as benzoyleneurea, offers a completely different synthetic strategy. Instead of electrophilic chloro-substituents, it possesses two nucleophilic nitrogen atoms within an amide/urea-like structure.

  • Reactivity Profile: The primary reactions involving this scaffold are N-alkylation and N-acylation. Selective functionalization of N1 versus N3 can be challenging and is often substrate- and base-dependent. The scaffold is typically built from anthranilic acid derivatives.[3][10]

  • Synthetic Applications: This intermediate is ideal for synthesizing compounds where the core quinazoline structure is modified at the nitrogen positions. It is also the precursor to 2,4-dichloroquinazoline itself, via chlorination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[11] Therefore, it represents an earlier-stage intermediate in many synthetic sequences. It is particularly useful in the synthesis of certain classes of antibacterial and S1PR2 receptor ligands.[12][13]

Quantitative and Experimental Comparison

To provide a practical basis for comparison, let's examine typical experimental conditions and outcomes for the key transformations of each intermediate.

Table 1: Comparative Performance in Nucleophilic Substitution with Anilines
IntermediateReaction TypeTypical ConditionsYield RangeKey AdvantagesCausality Behind Choices
4-Chloroquinazoline-2-carbonitrile SNAr at C4Aniline, Isopropanol, reflux, 2-6 h80-95%Excellent yields; C2-nitrile available for subsequent chemistry.Isopropanol is a common, effective solvent for SNAr. Reflux provides sufficient energy for the reaction without degrading the nitrile.
2,4-Dichloroquinazoline SNAr at C4Aniline, Acetonitrile, RT or mild heat, 1-4 h85-98%High reactivity at C4 allows for mild conditions and rapid conversion.Acetonitrile is a polar aprotic solvent that facilitates SNAr. Room temperature is often sufficient due to the high activation of the C4 position.
2-Chloro-4-anilinoquinazoline SNAr at C2R-NH₂, NMP or DMA, 120-160 °C, 8-24 h50-80%Allows for stepwise introduction of different groups at C2 and C4.The C2 position is less reactive, necessitating higher boiling point polar aprotic solvents (NMP, DMA) and elevated temperatures to drive the reaction.
Experimental Protocol 1: Synthesis of 4-Anilinoquinazoline-2-carbonitrile

This protocol demonstrates the selective substitution at the C4 position of 4-Chloroquinazoline-2-carbonitrile.

Objective: To synthesize 4-(4-methoxyanilino)quinazoline-2-carbonitrile.

Methodology:

  • To a solution of 4-Chloroquinazoline-2-carbonitrile (1.0 g, 5.27 mmol) in 2-propanol (20 mL), add 4-methoxyaniline (0.71 g, 5.80 mmol).

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold 2-propanol (2 x 10 mL) and then with diethyl ether (1 x 10 mL).

  • Dry the solid under vacuum to yield the desired product as a pale yellow solid.

Expected Outcome: Yield: ~90-95%. Purity (by HPLC): >98%. The nitrile group at C2 remains intact, ready for further derivatization.

Experimental Protocol 2: Stepwise Synthesis of a 2,4-Diaminoquinazoline Derivative

This protocol illustrates the regioselective functionalization of 2,4-Dichloroquinazoline.

Objective: To synthesize 2-(methylamino)-N-phenylquinazolin-4-amine.

Methodology:

Step A: Synthesis of 2-Chloro-N-phenylquinazolin-4-amine

  • Dissolve 2,4-Dichloroquinazoline (1.0 g, 5.02 mmol) in acetonitrile (25 mL) in a round-bottom flask.

  • Add aniline (0.47 g, 5.02 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash with cold acetonitrile to afford the intermediate product.

Step B: Synthesis of 2-(Methylamino)-N-phenylquinazolin-4-amine

  • Suspend the 2-Chloro-N-phenylquinazolin-4-amine from Step A (1.0 g, 3.91 mmol) in a sealed tube with N-methyl-2-pyrrolidone (NMP) (10 mL).

  • Add a 40% aqueous solution of methylamine (2 mL).

  • Seal the tube and heat the mixture in an oil bath at 130 °C for 12 hours.

  • Cool the reaction to room temperature and pour into ice water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the final product.

Causality and Trustworthiness: These protocols are self-validating through standard analytical techniques. The progress of each reaction is monitored by TLC, and the identity and purity of the final products are confirmed by HPLC, Mass Spectrometry, and NMR. The choice of conditions in Protocol 2—mild for the first step, harsh for the second—is a direct consequence of the differential reactivity of the C4 and C2 positions, ensuring a controlled and predictable outcome.[7][8]

Logical Relationship: The Interconversion of Quinazoline Intermediates

The following diagram shows how the core quinazoline intermediates are synthetically related, providing a logical framework for retrosynthetic analysis.

G A Anthranilic Acid Derivatives B Quinazoline-2,4(1H,3H)-dione A->B + Urea or isocyanate E 4-Chloroquinazoline-2-carbonitrile (Specialized Synthesis) A->E Multi-step synthesis C 2,4-Dichloroquinazoline B->C POCl₃ or SOCl₂ (Chlorination) D 2-Chloro-4-aminoquinazoline C->D R-NH₂, mild cond. (Selective SₙAr at C4)

Caption: Synthetic relationships between key quinazoline intermediates.

Conclusion and Strategic Recommendations

The selection of a quinazoline intermediate is a critical decision dictated by the specific synthetic goal.

  • For Maximum Versatility and Stepwise Diversification: 2,4-Dichloroquinazoline is the intermediate of choice. Its well-defined regioselectivity allows for the controlled and sequential introduction of two different substituents at the C4 and C2 positions.

  • For Novel C2 Functionality: 4-Chloroquinazoline-2-carbonitrile is an exceptional choice when the synthetic plan involves transformations unique to the nitrile group. It enables the creation of analogues with C2-aminomethyl, C2-carboxy, or C2-tetrazolyl moieties, which are not directly accessible from 2,4-dichloroquinazoline.

  • For N-Substituted Analogues or as a Precursor: Quinazoline-2,4(1H,3H)-dione is the logical starting point for building libraries functionalized at the N1 and/or N3 positions. It also serves as the common precursor for the synthesis of 2,4-dichloroquinazoline.

By understanding the distinct reactivity profiles and leveraging the appropriate experimental conditions, researchers can efficiently navigate the synthesis of complex quinazoline-based molecules, accelerating the pace of drug discovery and development.

References

  • Al-Suwaidan, I. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2977. [Link]

  • Bhardwaj, V., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(23), 7179. [Link]

  • El-Hashash, M. A., et al. (2013). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2013, 1-9. [Link]

  • Asif, M. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering, 5(4), 73. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Saeedi, M., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Bioorganic Chemistry, 85, 433-456. [Link]

  • Al-Ostoot, F. H., et al. (2021). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 26(24), 7724. [Link]

  • Al-Hussain, S. A., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Antibiotics, 11(7), 844. [Link]

  • de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8089. [Link]

  • Zhu, D., et al. (2022). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. RSC Medicinal Chemistry, 13(10), 1251-1260. [Link]

  • El-Hashash, M. A., et al. (2012). Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. Journal of the Korean Chemical Society, 56(2), 228-234. [Link]

  • Rzymowska, J., et al. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Kamal, A., et al. (2017). Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review (2011-2016). Expert Opinion on Therapeutic Patents, 27(6), 675-692. [Link]

  • ResearchGate. (n.d.). Classical strategies for the synthesis of quinazolines. Retrieved from [Link]

  • Wang, D., & Li, C. (2019). Synthesis and Reactions of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3440-3444. [Link]

  • Chen, Y., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 11(12), 1447. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines. Retrieved from [Link]

  • Lakum, H. P., et al. (2015). Convenient Synthesis of Novel Quinazoline Congeners via Copper Catalyzed C-N/C-S Coupling and Their Biological Evaluation. Journal of Heterocyclic Chemistry, 52(5), 1363-1372. [Link]

  • Kout, M., et al. (2022). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 18, 1079–1087. [Link]

  • Kumar, A., et al. (2020). Transition-metal-catalyzed synthesis of quinazolines: A review. Arabian Journal of Chemistry, 13(1), 2053-2071. [Link]

  • Kumar, A., et al. (2021). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Current Drug Targets, 22(12), 1409-1436. [Link]

  • Kumar, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 590. [Link]

  • Al-Dies, A. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 622. [Link]

  • European Journal of Chemistry. (2022). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. [Link]

  • Al-Rashood, S. T., et al. (2021). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 26(7), 1888. [Link]

  • Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9493-9500. [Link]

  • Chemistry Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2016). A Review on Quinazolines as Anticancer Agents. [Link]

  • Al-Hussain, S. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals, 15(6), 728. [Link]

  • Al-Suwaidan, I. A., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Chemistry & Biodiversity, 18(11), e2100456. [Link]

  • arXiv. (2024). Laboratory rotational spectroscopy and interstellar search for the protein precursor 4-oxobutanenitrile (HCOCH2CH2CN). [Link]

  • Organic Chemistry Portal. (2016). Access to the Cinnoline Scaffold via Rhodium-Catalyzed Intermolecular Cyclization under Mild Conditions. [Link]

  • Acta Crystallographica Section E. (2012). 2-Chloroquinazolin-4(3H)-one. [Link]

Sources

A Comparative Guide to 4-Chloroquinazoline-2-carbonitrile as a Reference Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Process Impurity Standards in Pharmaceutical Quality

In the development of modern targeted therapeutics, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous potent enzyme inhibitors.[1] Notably, several Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, are built upon this heterocyclic system.[2][3] The synthesis of these complex Active Pharmaceutical Ingredients (APIs) is a multi-step process where key intermediates can persist as process-related impurities in the final drug substance. 4-Chloroquinazoline-2-carbonitrile is a prime example of such a crucial building block.[4]

Its presence, even in trace amounts, must be meticulously controlled and quantified to ensure the safety and efficacy of the final pharmaceutical product. This necessitates the use of a highly pure, well-characterized 4-Chloroquinazoline-2-carbonitrile reference standard. This guide provides a technical comparison of its use in validated analytical methods, explores alternative and complementary standards, and offers detailed experimental protocols grounded in the principles of scientific integrity and regulatory compliance.[5][6]

Physicochemical Characterization of the Reference Standard

A reference standard's utility is predicated on its own quality. Before it can be used to quantify an impurity in a sample, the standard itself must be rigorously characterized.

PropertySpecificationSource
Molecular Formula C₉H₄ClN₃[4]
Molecular Weight 189.60 g/mol [4]
CAS Number 898044-49-0[4]
Appearance Off-white to yellow solid[4]
Purity (Typical) ≥95%[4]
Melting Point 96-100 °C (for analogous 4-chloroquinazoline)

The synthesis of 4-chloroquinazolines typically involves the chlorination of the corresponding 4-hydroxyquinazolines using reagents like thionyl chloride or phosphorus oxychloride.[7][8] This process underscores the necessity of a dedicated reference standard, as residual starting materials or reaction by-products could co-exist with the intermediate itself.

Workflow for Reference Standard Qualification

The qualification of a new batch of reference material is a foundational process in any GxP-compliant laboratory. It ensures that the standard is suitable for its intended purpose and provides a traceable benchmark for all subsequent analytical measurements.

G cluster_0 Phase 1: Material Reception & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay Determination cluster_3 Phase 4: Final Approval A Receive Candidate Reference Material B Visual Inspection (Color, Form) A->B C Documentation Review (CoA from Supplier) B->C D FT-IR Spectroscopy C->D G Compare Spectra to Established Reference Data D->G E Mass Spectrometry (MS) E->G F NMR Spectroscopy (¹H, ¹³C) F->G H HPLC-UV Purity (Peak Area % at Multiple Wavelengths) G->H K Compile Purity Data H->K I Quantitative NMR (qNMR) (Assay vs. Certified Standard) I->K J Thermogravimetric Analysis (TGA) (Residual Solvents, Water Content) J->K L Calculate Final Purity & Assay Value K->L M Generate Internal Certificate of Analysis L->M N Release for Use in QC M->N

Caption: Workflow for the qualification of a new reference standard batch.

Comparative Analytical Performance

4-Chloroquinazoline-2-carbonitrile is typically analyzed alongside the main API and other related substances. The choice of analytical method depends on the specific requirement, such as routine quality control (QC) or sensitive bioanalytical studies.[9] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for QC, while Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is employed for trace-level quantification.

The performance of analytical methods is assessed through rigorous validation, adhering to guidelines from bodies like the International Council for Harmonisation (ICH).[5][10] Below is a comparison of typical performance characteristics for the analysis of quinazoline derivatives.

ParameterHPLC-UV MethodLC-MS/MS MethodRationale & Expert Insights
Specificity Baseline resolution of all known impurities from the API peak.Unique MRM (Multiple Reaction Monitoring) transitions (parent ion → product ion).[11]UV detection relies on chromatographic separation alone, which can be challenging for isomers. MS/MS provides an orthogonal layer of specificity, crucial for confirming impurity identity at trace levels.[12]
Linearity (r²) > 0.999> 0.995Both techniques demonstrate excellent linearity. The slightly lower r² in MS is often due to the wider dynamic range being tested and potential ion suppression effects.
Range 0.05% to 150% of specification limit1 pg/mL - 1000 ng/mLHPLC-UV is ideal for quantifying impurities relative to the API concentration. LC-MS/MS excels at absolute quantification at much lower levels, essential for genotoxic impurity analysis or pharmacokinetic studies.[9]
LOD / LOQ LOD: ~0.01% / LOQ: ~0.05%LOD: ~0.5 pg/mL / LOQ: ~1 pg/mLThe unparalleled sensitivity of LC-MS/MS is its key advantage, enabling detection far below the thresholds of UV-based methods.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Accuracy is determined by spiking known quantities of the reference standard into a sample matrix. The acceptance criteria reflect the expected performance of each technology.[10]
Precision (%RSD) < 2.0% (Repeatability) < 5.0% (Intermediate)< 10%Precision measures the closeness of repeated measurements. The tighter criteria for HPLC-UV reflect its routine use in product release testing where variability must be minimal.

Experimental Protocols

The following protocols are representative methodologies for the analysis of a quinazoline-based API, demonstrating the use of 4-Chloroquinazoline-2-carbonitrile as a reference standard for impurity control.

Protocol 1: Impurity Profiling by Reverse-Phase HPLC-UV

Objective: To separate and quantify 4-Chloroquinazoline-2-carbonitrile and other process impurities in a quinazoline-based API.

Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve 4-Chloroquinazoline-2-carbonitrile reference standard in diluent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution of 100 µg/mL.

    • Perform serial dilutions to create calibration standards at concentrations bracketing the expected impurity levels (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the API sample in the diluent to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the quinazoline core, allowing for effective separation based on polarity differences among the API and its impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid modifier improves peak shape and ensures consistent ionization for potential LC-MS compatibility.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm. Rationale: This wavelength provides a good response for the aromatic quinazoline system.

  • System Suitability:

    • Before analysis, inject a suitability solution containing the API and a known amount of 4-Chloroquinazoline-2-carbonitrile to verify resolution (>2.0), tailing factor (<1.5), and theoretical plates (>2000). This is a self-validating step to ensure the system is performing correctly.[10]

  • Data Analysis:

    • Construct a calibration curve from the reference standard injections.

    • Calculate the concentration of 4-Chloroquinazoline-2-carbonitrile in the API sample by comparing its peak area to the calibration curve.

Protocol 2: Trace-Level Quantification by LC-MS/MS

Objective: To achieve highly sensitive and selective quantification of 4-Chloroquinazoline-2-carbonitrile, particularly for applications requiring low detection limits.

Methodology:

  • Standard and Sample Preparation: As described in Protocol 1, but typically diluted to much lower concentrations (e.g., in the ng/mL or pg/mL range). An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to all samples and standards to correct for matrix effects and instrument variability.[9]

  • LC Conditions:

    • Utilizes similar LC conditions as Protocol 1, often with a smaller particle size column (e.g., <2 µm) for higher efficiency and faster analysis times (UPLC).

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization, Positive Mode (ESI+). Rationale: The nitrogen atoms in the quinazoline ring are readily protonated, making ESI+ an efficient ionization technique.

    • MRM Transitions:

      • 4-Chloroquinazoline-2-carbonitrile: m/z 190.0 → 127.0 (Example transition, requires empirical optimization).

      • Internal Standard: (e.g., ¹³C₆-labeled analyte): m/z 196.0 → 133.0.

    • Source Parameters: Optimize gas flows (nebulizer, heater) and temperature for maximal signal intensity. This is a critical step in method development.[13]

  • Data Analysis:

    • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration of the calibration standards.

Workflow for Routine Quality Control Analysis

Once a method is validated, it can be implemented for routine testing of API batches. The reference standard is the cornerstone of this process, providing the benchmark against which every batch is measured.

G A Receive API Batch for Release Testing B Prepare System Suitability Solution (API + Reference Standards) A->B C Prepare API Sample Solution (e.g., 1.0 mg/mL) A->C D Prepare Reference Standard Curve A->D E Run HPLC-UV System Suitability Test B->E I Inject Standard Curve & Samples C->I D->I F System Performance Check E->F G Proceed with Analysis F->G Pass H Troubleshoot System (Check Column, Mobile Phase) F->H Fail G->I H->E J Process Data & Quantify Impurities I->J K Compare Results to Specification Limits J->K L Batch Passes QC K->L Pass M Batch Fails QC (Initiate OOS Investigation) K->M Fail

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 4-Chloroquinazoline-2-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective kinase inhibitor is paved with rigorous evaluation of target engagement and selectivity. The quinazoline core is a well-established privileged structure in kinase inhibitor design, forming the backbone of numerous FDA-approved therapies, particularly against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2][3] The specific scaffold, 4-Chloroquinazoline-2-carbonitrile, offers a versatile starting point for medicinal chemists. The chloro and nitrile functionalities serve as reactive handles for the strategic introduction of various substituents to modulate potency and, critically, to fine-tune the inhibitor's selectivity profile across the human kinome.[4]

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors conceptually derived from this scaffold. We will explore the structural rationale for their selectivity, present comparative experimental data for representative quinazoline-based inhibitors, and provide detailed, self-validating protocols for key selectivity profiling experiments. Our focus is to deliver not just data, but a framework for understanding the causality behind an inhibitor's behavior, empowering more informed decisions in drug discovery programs.

The Structural Basis of Quinazoline Inhibitor Selectivity

The quinazoline ring system is an effective mimic of the adenine portion of ATP, enabling it to bind to the highly conserved ATP-binding pocket of protein kinases.[3] Selectivity is achieved by exploiting subtle differences in the amino acid residues lining this pocket across different kinases. For inhibitors derived from the 4-chloroquinazoline-2-carbonitrile scaffold, the key to selectivity lies in the moieties attached at the C2 and C4 positions.

  • The C4 Position: The chlorine at this position is a key leaving group, typically displaced by an aniline or other amine-containing fragments. The nature of this substituted group is a primary determinant of selectivity. For example, in many EGFR inhibitors, this aniline moiety extends into a hydrophobic pocket, and its substitution pattern dictates the affinity for wild-type versus mutant forms of the kinase.[5][6]

  • The C2 Position: The carbonitrile group at this position can be retained or chemically modified. Its electron-withdrawing nature can influence the overall electronics of the quinazoline core. Modifications at this position can be used to forge interactions with less conserved regions of the ATP-binding site, thereby enhancing selectivity.

The ultimate goal is to design inhibitors that exhibit high affinity for the intended target kinase while minimizing interactions with other kinases (off-targets). Such off-target binding can lead to undesirable side effects or toxicity.[7] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of rational drug design.

Comparative Cross-Reactivity Data of Representative Quinazoline-Based Inhibitors

While specific kinome-wide screening data for novel derivatives of 4-chloroquinazoline-2-carbonitrile are often proprietary, we can draw valuable insights from well-characterized, structurally related quinazoline inhibitors. The following table summarizes the inhibitory activity (IC50 values in nM) of several prominent quinazoline-based drugs against a panel of selected kinases, illustrating the diversity in their selectivity profiles. Lower IC50 values indicate higher potency.

Kinase TargetGefitinib (EGFR Inhibitor)Erlotinib (EGFR Inhibitor)Lapatinib (Dual EGFR/HER2 Inhibitor)Vandetanib (Multi-kinase Inhibitor)
EGFR 20-80210.240
HER2 (ErbB2) >10,00048010.83,600
VEGFR2 >10,000>10,000>10,00030
SRC >10,000230170>10,000
ABL >10,000>10,000>10,000>10,000
PDGFRβ >10,000>10,0003671,100

Data compiled from publicly available sources and should be considered representative.

This comparative data highlights how modifications to the quinazoline scaffold can dramatically alter the selectivity profile. Gefitinib and Erlotinib are highly selective for EGFR, whereas Lapatinib demonstrates potent dual inhibition of EGFR and HER2. Vandetanib, on the other hand, is a multi-kinase inhibitor, intentionally designed to hit multiple targets, including VEGFR2.[6][8] These examples underscore the importance of empirical testing to determine the true cross-reactivity of any new chemical entity.

Key Experimental Workflows for Kinase Inhibitor Profiling

To empirically determine the cross-reactivity of a novel inhibitor, several robust methods are employed. Here, we detail the protocols for two widely accepted and complementary approaches: a biochemical assay for broad kinome screening and a cell-based assay for target engagement in a physiological context.

Workflow 1: Large-Scale Kinome Profiling using a Luminescent ADP Detection Assay

This biochemical assay is a gold standard for high-throughput screening against a large panel of kinases to determine potency and selectivity.[9] The principle is based on quantifying the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep1 Dispense Kinase/Buffer Solution to 384-well plate prep2 Add Test Inhibitor (e.g., Quinazoline Derivative) prep1->prep2 prep3 Incubate Briefly (Allows inhibitor-kinase binding) prep2->prep3 react1 Initiate Reaction by adding ATP/Substrate Mix prep3->react1 Start Reaction react2 Incubate at RT (e.g., 60 minutes) react1->react2 detect1 Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) react2->detect1 Stop Reaction & Detect detect2 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) detect1->detect2 detect3 Measure Luminescence (Plate Reader) detect2->detect3 data_analysis Data Analysis (Calculate % Inhibition and IC50 values) detect3->data_analysis

Caption: Workflow for Kinome Profiling via ADP-Glo™ Assay.

Detailed Protocol:

  • Assay Plate Preparation:

    • Using a liquid handler, dispense 2.5 µL of the appropriate kinase buffer containing the specific kinase to be tested into the wells of a 384-well assay plate.

    • Add 0.5 µL of the test inhibitor (derived from 4-chloroquinazoline-2-carbonitrile) at various concentrations (typically a 10-point serial dilution). For controls, add 0.5 µL of DMSO (vehicle).

    • Incubate the plate at room temperature for 15 minutes to allow for the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP/substrate solution in the appropriate kinase buffer. The concentration of ATP should be at the Km for each specific kinase to ensure assay sensitivity.

    • Add 2.0 µL of the 2X ATP/substrate solution to each well to initiate the reaction. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase activity.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and, through a coupled luciferase/luciferin reaction, generates a luminescent signal.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis (Self-Validation):

    • The raw luminescence data is converted to percent inhibition relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase. The quality of the fit (R-squared value) serves as an internal validation of the data's reliability. A high-quality fit indicates consistent and dose-dependent inhibition.

Workflow 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a kinase inhibitor binds to its intended target within the complex environment of a live cell.[10] The principle is based on the ligand-induced thermal stabilization of the target protein.

G cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Protein Analysis treat1 Culture Cells to ~80% Confluency treat2 Treat with Inhibitor or Vehicle (DMSO) treat1->treat2 treat3 Harvest and Lyse Cells treat2->treat3 heat1 Aliquot Lysates treat3->heat1 heat2 Heat Aliquots to a Range of Temperatures (e.g., 40-70°C) heat1->heat2 heat3 Centrifuge to Pellet Aggregated Proteins heat2->heat3 analysis1 Collect Supernatant (Soluble Proteins) heat3->analysis1 analysis2 Quantify Soluble Target Protein (Western Blot or Mass Spec) analysis1->analysis2 analysis3 Plot % Soluble Protein vs. Temperature analysis2->analysis3 result Generate Melt Curve (Shift indicates target binding) analysis3->result

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to approximately 80% confluency.

    • Treat the cells with the quinazoline-derived inhibitor at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours).

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells (e.g., via freeze-thaw cycles or sonication) and clarify the lysate by centrifugation to remove cell debris.

  • Thermal Challenge:

    • Aliquot the clarified cell lysate into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C in 2°C increments). A no-heat control is kept on ice.

    • After heating, cool the samples to room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the thermally denatured and aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble proteins that remained stable at each temperature.

  • Quantification and Validation:

    • Analyze the amount of the soluble target kinase in each supernatant sample using a quantitative protein detection method, such as Western blotting or mass spectrometry.

    • For each treatment condition (inhibitor vs. vehicle), plot the percentage of soluble target protein remaining (relative to the unheated control) as a function of temperature.

    • A successful experiment, and thus a validation of target engagement, is demonstrated by a rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle-treated samples. This "thermal shift" indicates that the binding of the inhibitor stabilized the protein against heat-induced denaturation.

Conclusion and Future Directions

The 4-chloroquinazoline-2-carbonitrile scaffold is a valuable starting point for the development of novel kinase inhibitors. However, the path to a successful therapeutic agent requires a deep understanding and empirical validation of its cross-reactivity profile. As demonstrated by the comparative data of existing quinazoline drugs, subtle structural modifications can lead to vastly different selectivity patterns, ranging from highly specific single-target agents to broader multi-kinase inhibitors.[2][5]

For drug development professionals, a tiered and iterative approach is essential. Initial high-throughput biochemical screening across a broad kinome panel provides a comprehensive landscape of potential on- and off-targets.[9][11] Hits from this screen must then be validated in a cellular context using methods like CETSA to confirm target engagement under more physiological conditions. This dual-pronged strategy ensures that the observed biological effects are indeed due to the intended mechanism of action and provides a robust, self-validating dataset to guide lead optimization. By combining rational design based on structural insights with rigorous, multi-faceted experimental profiling, researchers can more effectively navigate the complexities of the human kinome and develop safer, more effective kinase inhibitors.

References

  • Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. PubMed. Available from: [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Available from: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available from: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. In-house publication. Available from: [Link]

  • Recent advances in methods to assess the activity of the kinome. PubMed Central (PMC). Available from: [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available from: [Link]

  • Mapping the Protein Kinome: Current Strategy and Future Direction. PubMed Central (PMC). Available from: [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Available from: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available from: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central (PMC). Available from: [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology. Available from: [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central (PMC). Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central (PMC). Available from: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available from: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available from: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). Available from: [Link]

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Springer Link. Available from: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available from: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI. Available from: [Link]

  • 4-Chloroquinazoline-7-carbonitrile. MySkinRecipes. Available from: [Link]

Sources

A Comparative Guide to the Validation of a Novel HPLC Method for 4-Chloroquinazoline-2-carbonitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a novel High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Chloroquinazoline-2-carbonitrile, a key intermediate in pharmaceutical synthesis. We will objectively compare the performance of this new method against a traditional Ultraviolet-Visible (UV-Vis) spectrophotometric method, supported by robust experimental data. This document is intended for researchers, scientists, and drug development professionals who require a reliable and validated analytical method for this compound.

Introduction: The Analytical Challenge of 4-Chloroquinazoline-2-carbonitrile

4-Chloroquinazoline-2-carbonitrile is a crucial building block in the synthesis of a variety of biologically active molecules, including potential anticancer and antimicrobial agents.[1][2][3] Accurate quantification of this intermediate is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API). While traditional methods like UV-Vis spectrophotometry offer simplicity, they often lack the specificity required in a complex reaction matrix, leading to potential interference from impurities or starting materials.

This guide introduces a novel, specific, and robust reversed-phase HPLC (RP-HPLC) method designed to overcome these limitations. We will delve into the validation of this method according to the stringent guidelines of the International Council for Harmonisation (ICH).[4][5][6][7][8]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision in pharmaceutical development, balancing speed, cost, and, most importantly, accuracy and reliability. Below is a comparative overview of the newly developed HPLC method and a conventional UV-Vis spectrophotometric method for the quantification of 4-Chloroquinazoline-2-carbonitrile.

ParameterNovel RP-HPLC MethodTraditional UV-Vis Spectrophotometry
Specificity High; capable of separating the analyte from impurities and degradation products.Low; susceptible to interference from compounds with overlapping absorption spectra.
Sensitivity (LOD/LOQ) High; suitable for trace-level quantification.Moderate; may not be adequate for low-concentration samples.
Linearity & Range Excellent over a wide concentration range.Good, but often over a narrower linear range.
Precision High; low variability in repeated measurements.Moderate; can be influenced by sample matrix effects.
Accuracy High; results are very close to the true value.Good; accuracy can be compromised by lack of specificity.
Robustness High; resilient to minor variations in experimental parameters.Moderate; can be sensitive to changes in solvent composition and pH.

The Novel RP-HPLC Method: A Detailed Protocol

The developed RP-HPLC method is designed for optimal separation and quantification of 4-Chloroquinazoline-2-carbonitrile.

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Diluent: Acetonitrile

Method Validation: Experimental Design and Results

The validation of the novel HPLC method was conducted in accordance with ICH Q2(R1) guidelines to establish its suitability for its intended purpose.[4][6][7][8]

System Suitability

System suitability testing is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the analysis to be performed.[9][10]

Procedure: A standard solution of 4-Chloroquinazoline-2-carbonitrile (50 µg/mL) was injected six times.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Results: The system suitability results met all acceptance criteria, indicating the system was ready for analysis.

ParameterResultAcceptance Criteria
RSD of Peak Area 0.8%≤ 2.0%
Tailing Factor 1.2≤ 2.0
Theoretical Plates 5800≥ 2000
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11]

Procedure: The diluent, a placebo solution (containing all excipients without the analyte), and a standard solution of 4-Chloroquinazoline-2-carbonitrile were injected. The chromatograms were evaluated for any interference at the retention time of the analyte.

Results: No interfering peaks were observed at the retention time of 4-Chloroquinazoline-2-carbonitrile in the chromatograms of the diluent and placebo, demonstrating the high specificity of the method.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][9]

Procedure: A series of at least five concentrations of 4-Chloroquinazoline-2-carbonitrile ranging from 10 to 150 µg/mL were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration.

Results: The method was found to be linear over the concentration range of 10-150 µg/mL with a correlation coefficient (R²) of 0.9995.

Concentration (µg/mL)Peak Area (arbitrary units)
10125430
25312870
50624500
1001251000
1501878500
Correlation Coefficient (R²) 0.9995
Accuracy

Accuracy is the closeness of test results obtained by the method to the true value. It is often determined by recovery studies.[9][12]

Procedure: The accuracy of the method was determined by spiking a placebo with known amounts of 4-Chloroquinazoline-2-carbonitrile at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Results: The mean recovery was between 99.2% and 100.5%, which is within the acceptable range.

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.1100.2%
120%6059.599.2%
Mean Recovery 99.6%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).[10][12]

Procedure:

  • Repeatability (Intra-day precision): Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst.

Results: The RSD for both repeatability and intermediate precision was well below the acceptance criterion of 2.0%.

Precision TypeRSD (%)Acceptance Criteria
Repeatability 0.9%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[9][12]

Procedure: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Results: The calculated LOD and LOQ demonstrate the high sensitivity of the method.

ParameterResult (µg/mL)
LOD 0.5
LOQ 1.5
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9][10]

Procedure: Small, deliberate changes were made to the chromatographic conditions, and the effect on the results was evaluated. The varied parameters included flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and column temperature (±2°C).

Results: The method was found to be robust, with no significant changes in the results when minor alterations were made to the experimental conditions. The system suitability parameters remained within the acceptance criteria.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method SS System Suitability Dev->SS Validate Spec Specificity SS->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Imp Routine Analysis Rob->Imp Implement

Caption: Workflow for the validation of the new analytical method.

Conclusion: A Superior Method for a Critical Intermediate

The novel RP-HPLC method for the quantification of 4-Chloroquinazoline-2-carbonitrile has been successfully validated according to ICH guidelines. The method has proven to be specific, linear, accurate, precise, and robust, with a high degree of sensitivity.

In comparison to the traditional UV-Vis spectrophotometric method, the new HPLC method offers significant advantages in terms of specificity and reliability, making it the superior choice for the quality control of 4-Chloroquinazoline-2-carbonitrile in a pharmaceutical manufacturing environment. The adoption of this method will contribute to ensuring the quality and consistency of the final API.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Taylor & Francis Online. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Taylor & Francis Group. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. [Link]

  • National Center for Biotechnology Information. Analytical methods and achievability - Guidelines for drinking-water quality. [Link]

  • Synthonix. 4-chloroquinazoline-8-carbonitrile. [Link]

  • MySkinRecipes. 4-Chloroquinazoline-2-carbonitrile. [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • National Center for Biotechnology Information. HPLC methods for choloroquine determination in biological samples and pharmaceutical products. [Link]

  • ResearchGate. (PDF) Quinazoline Marketed drugs – A Review. [Link]

  • ResearchGate. (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. [Link]

  • National Center for Biotechnology Information. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • Omics Online. Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. [Link]

  • National Center for Biotechnology Information. Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • National Center for Biotechnology Information. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

Sources

A Head-to-Head Comparison for the Synthetic Chemist: 4-Chloroquinazoline-2-carbonitrile vs. 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the quinazoline scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic derivatization of this privileged heterocycle often begins with halo-substituted precursors, among which 4-chloroquinazoline-2-carbonitrile and 2,4-dichloroquinazoline are prominent starting materials. This guide offers an in-depth, head-to-head comparison of these two key building blocks, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors. We will delve into their synthesis, comparative reactivity in nucleophilic aromatic substitution (SNAr) reactions, and provide detailed experimental protocols to support your research.

At a Glance: Key Differences and Strategic Implications

Feature4-Chloroquinazoline-2-carbonitrile2,4-Dichloroquinazoline
Synthesis Complexity Generally a two-step process from 2-aminobenzonitrile derivatives.Commonly a two-step synthesis from readily available anthranilic acid.
Key Intermediate 4-Hydroxyquinazoline-2-carbonitrile (2-Cyano-4-quinazolinone)Quinazoline-2,4(1H,3H)-dione
Primary Reactive Site C4-ChloroC4-Chloro (significantly more reactive than C2-Cl)
Reactivity of C4-Cl Expected to be higher due to the electron-withdrawing nature of the 2-cyano group.High, but comparatively lower than the 2-cyano analogue.
Secondary Reactive Site 2-Cyano group (can undergo hydrolysis, reduction, or cycloaddition)C2-Chloro (can be substituted under more forcing conditions)
Strategic Advantage Provides a C2-nitrile handle for further transformations.Allows for sequential or di-substitution at C2 and C4.

The Synthetic Arena: A Tale of Two Precursors

The synthetic accessibility of a building block is a paramount consideration in any research program. Here, we dissect the common synthetic routes to both 4-chloroquinazoline-2-carbonitrile and 2,4-dichloroquinazoline.

Synthesis of 2,4-Dichloroquinazoline

The most prevalent and cost-effective synthesis of 2,4-dichloroquinazoline commences with the readily available and inexpensive anthranilic acid[1]. This two-step process is a staple in many synthetic laboratories.

Step 1: Formation of Quinazoline-2,4(1H,3H)-dione

Anthranilic acid is cyclized with a one-carbon source, typically potassium cyanate or urea, to furnish quinazoline-2,4(1H,3H)-dione[1]. The reaction with potassium cyanate in an aqueous basic medium proceeds at elevated temperatures to give the dione in excellent yields, often exceeding 90% after acidification[1].

Step 2: Chlorination to 2,4-Dichloroquinazoline

The intermediate quinazoline-2,4(1H,3H)-dione is then subjected to chlorination. A variety of chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) being the most common, often in the presence of a tertiary amine base such as triethylamine or N,N-dimethylaniline[1]. This reaction typically requires refluxing conditions and provides 2,4-dichloroquinazoline in good yields, generally in the range of 70-80%[1].

Synthesis of 2,4-Dichloroquinazoline Anthranilic_acid Anthranilic Acid Quinazoline_dione Quinazoline-2,4(1H,3H)-dione Anthranilic_acid->Quinazoline_dione 1. KOCN, H₂O, Δ 2. HCl Dichloroquinazoline 2,4-Dichloroquinazoline Quinazoline_dione->Dichloroquinazoline POCl₃, Et₃N, Δ

Figure 1: Synthetic pathway for 2,4-dichloroquinazoline.

Synthesis of 4-Chloroquinazoline-2-carbonitrile

The synthesis of 4-chloroquinazoline-2-carbonitrile also follows a two-step sequence, starting from a different aniline derivative, 2-aminobenzonitrile.

Step 1: Formation of 4-Hydroxyquinazoline-2-carbonitrile

2-Aminobenzonitrile can be cyclized with a suitable C1 source to form the quinazolinone ring. A particularly effective method involves the reaction with carbon dioxide under pressure in the presence of a suitable catalyst, or through reaction with phosgene or its equivalents, followed by intramolecular cyclization. A more accessible laboratory-scale synthesis involves the reaction of 2-aminobenzonitrile with ethyl chloroformate to form an intermediate urethane, which is then cyclized under basic conditions to yield 4-hydroxyquinazoline-2-carbonitrile.

Step 2: Chlorination to 4-Chloroquinazoline-2-carbonitrile

Similar to the synthesis of its dichloro counterpart, the intermediate 4-hydroxyquinazoline-2-carbonitrile is chlorinated at the 4-position. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, which proceeds under reflux to afford the desired product[2].

Synthesis of 4-Chloroquinazoline-2-carbonitrile Aminobenzonitrile 2-Aminobenzonitrile Hydroxyquinazoline_carbonitrile 4-Hydroxyquinazoline-2-carbonitrile Aminobenzonitrile->Hydroxyquinazoline_carbonitrile 1. ClCO₂Et 2. Base, Δ Chloroquinazoline_carbonitrile 4-Chloroquinazoline-2-carbonitrile Hydroxyquinazoline_carbonitrile->Chloroquinazoline_carbonitrile POCl₃, Δ

Figure 2: Plausible synthetic pathway for 4-chloroquinazoline-2-carbonitrile.

Reactivity Face-Off: Nucleophilic Aromatic Substitution

The utility of these chloroquinazoline derivatives lies in their reactivity towards nucleophiles, enabling the introduction of a diverse array of functional groups. The electronic nature of the substituents at the C2 position plays a crucial role in modulating the reactivity of the C4-chloro group.

The Regioselectivity of 2,4-Dichloroquinazoline

It is well-established, both experimentally and through theoretical calculations, that the C4 position of 2,4-dichloroquinazoline is significantly more susceptible to nucleophilic attack than the C2 position. Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic[3]. This inherent regioselectivity allows for the selective substitution of the C4-chloro group under mild conditions, leaving the C2-chloro untouched for subsequent transformations under more forcing conditions[4][5].

This differential reactivity is the cornerstone of its synthetic utility, enabling a stepwise introduction of different nucleophiles at the C4 and C2 positions, leading to a vast chemical space of 2,4-disubstituted quinazolines.

The Enhanced Reactivity of 4-Chloroquinazoline-2-carbonitrile

The presence of a strongly electron-withdrawing cyano (-CN) group at the C2 position is anticipated to significantly enhance the electrophilicity of the quinazoline ring, particularly at the C4 position. This inductive and mesomeric electron withdrawal further polarizes the C4-Cl bond, making it more susceptible to nucleophilic attack compared to 2,4-dichloroquinazoline.

While direct kinetic comparisons are scarce in the literature, the principles of physical organic chemistry strongly suggest that SNAr reactions at the C4 position of 4-chloroquinazoline-2-carbonitrile will proceed under milder conditions (lower temperatures and shorter reaction times) and may provide higher yields, especially with weaker nucleophiles, when compared to 2,4-dichloroquinazoline.

Reactivity Comparison cluster_0 4-Chloroquinazoline-2-carbonitrile cluster_1 2,4-Dichloroquinazoline C4_CN C4-Cl (Highly Activated) C2_CN C2-CN (Electron Withdrawing) C2_CN->C4_CN Strongly activates C4_Cl C4-Cl (Activated) C2_Cl C2-Cl (Less Activated) C2_Cl->C4_Cl Activates

Figure 3: Electronic influence of C2 substituents on the reactivity of the C4-chloro group.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. Optimization may be required based on the specific nucleophile and desired product.

Protocol 1: Synthesis of 2,4-Dichloroquinazoline

Step A: Synthesis of Quinazoline-2,4(1H,3H)-dione [1]

  • In a suitable reaction vessel, dissolve anthranilic acid (1.0 eq) in water.

  • Add a solution of potassium cyanate (1.5 eq) in water.

  • Adjust the pH to 9-12 with an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 90 °C for 2-3 hours.

  • Cool the reaction mixture to 0-5 °C and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain quinazoline-2,4(1H,3H)-dione. A typical yield is around 90-95%.

Step B: Synthesis of 2,4-Dichloroquinazoline [1]

  • To a flask charged with quinazoline-2,4(1H,3H)-dione (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add triethylamine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 10-12 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or chloroform).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,4-dichloroquinazoline. A typical yield is 70-80%.

Protocol 2: Proposed Synthesis of 4-Chloroquinazoline-2-carbonitrile

Step A: Synthesis of 4-Hydroxyquinazoline-2-carbonitrile

  • Dissolve 2-aminobenzonitrile (1.0 eq) in a suitable solvent such as dioxane.

  • Add ethyl chloroformate (1.2 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Remove the solvent under reduced pressure and treat the residue with an aqueous base (e.g., 10% NaOH).

  • Heat the mixture to reflux for 2-4 hours to effect cyclization.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter, wash with water, and dry to yield 4-hydroxyquinazoline-2-carbonitrile.

Step B: Synthesis of 4-Chloroquinazoline-2-carbonitrile [2]

  • Suspend 4-hydroxyquinazoline-2-carbonitrile (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 4-chloroquinazoline-2-carbonitrile.

Protocol 3: General Procedure for Nucleophilic Substitution at C4
  • Dissolve the chloroquinazoline derivative (1.0 eq) in a suitable solvent (e.g., isopropanol, acetonitrile, or DMF).

  • Add the desired nucleophile (1.0-1.2 eq).

  • If the nucleophile is an amine, a base such as diisopropylethylamine (DIPEA) or potassium carbonate may be added (1.5-2.0 eq)[3].

  • Heat the reaction mixture to a suitable temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent.

  • Isolate and purify the product by standard techniques such as crystallization or column chromatography.

Conclusion and Strategic Recommendations

Both 4-chloroquinazoline-2-carbonitrile and 2,4-dichloroquinazoline are valuable and versatile building blocks for the synthesis of a wide range of quinazoline-based compounds.

Choose 2,4-dichloroquinazoline when:

  • Your synthetic strategy requires the sequential introduction of two different nucleophiles at the C2 and C4 positions.

  • Cost and availability of starting materials are a primary concern, as it is derived from the inexpensive anthranilic acid.

  • A well-established and robust synthetic procedure is preferred.

Choose 4-chloroquinazoline-2-carbonitrile when:

  • Your target molecule requires a nitrile or a group derived from a nitrile (e.g., carboxylic acid, amine, or tetrazole) at the C2 position.

  • Enhanced reactivity at the C4 position is desired, potentially allowing for the use of less reactive nucleophiles or milder reaction conditions.

The choice between these two reagents will ultimately be dictated by the specific synthetic target and the overall strategic approach. By understanding the nuances of their synthesis and reactivity, researchers can harness the full potential of these powerful synthetic intermediates.

References

  • Process for the preparation of 4-haloquinazolines. (1993).
  • Preparation of 2,4-dichloroquinazoline. (2009).
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Journal of Chemistry.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry.
  • Quinazoline derivatives: synthesis and bioactivities. (2012). Journal of the Brazilian Chemical Society.
  • Synthetic method of 2,4-dichloroquinazoline derivative. (2012).
  • Scheme 11 Synthesis of 2,4-dichloroquinazoline. (n.d.).
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). Beilstein Journal of Organic Chemistry.
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
  • Preparation of 4-hydroxyquinoline compounds. (1951).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed.
  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2019). Journal of Medicinal Chemistry.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2008). Arkivoc.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules.
  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. (2024). Journal of the Chinese Chemical Society.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.).
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). Molecules.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing.
  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (2014). DergiPark.
  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). Arkivoc.
  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. (2020). The Journal of Organic Chemistry.
  • 4-Hydroxyquinazoline. (n.d.). Sigma-Aldrich.
  • Synthesis of Quinazoline and Quinazolinone Deriv
  • Common nucleophilic substitution reactions. (2020). Chemistry LibreTexts.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).

Sources

Benchmarking the antitumor activity of 4-Chloroquinazoline-2-carbonitrile derivatives against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmark of 4-Chloroquinazoline Derivatives Against Established Anticancer Agents

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Oncology

In the landscape of anticancer drug discovery, the quinazoline nucleus stands out as a "privileged scaffold"—a molecular framework that has consistently yielded potent and clinically successful therapeutic agents.[1][2][3] Its rigid, bicyclic structure provides an ideal foundation for designing molecules that can precisely interact with the ATP-binding pockets of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. This has led to the development of several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, which have transformed the treatment paradigm for certain cancers, particularly non-small cell lung cancer (NSCLC).[4][5]

The 4-chloroquinazoline moiety, and specifically derivatives featuring a 2-carbonitrile group, serve as highly versatile chemical intermediates in the synthesis of these targeted therapies.[6] The chlorine atom at the 4-position is an excellent leaving group, enabling the straightforward introduction of various amine-containing side chains (e.g., anilines) to generate libraries of 4-anilinoquinazoline derivatives. These derivatives have been extensively explored as inhibitors of key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]

This guide provides a comprehensive benchmark of the antitumor activity of 4-chloroquinazoline-derived compounds against established anticancer drugs. We will dissect their performance through a multi-faceted lens, comparing in vitro cytotoxicity across various cancer cell lines, target-specific enzyme inhibition, and in vivo efficacy in preclinical models. By grounding our analysis in robust experimental data and detailed methodologies, we aim to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform future discovery efforts.

Mechanistic Overview: Targeting Key Cancer Signaling Pathways

The primary antitumor mechanism of most 4-anilinoquinazoline derivatives involves the competitive inhibition of ATP binding to the catalytic domain of receptor tyrosine kinases (RTKs), primarily EGFR and VEGFR-2.

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade is a central regulator of cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a hallmark of many cancers.[8] As illustrated below, EGFR inhibitors prevent the downstream signaling that drives tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Autophosphorylation & Activation ATP ATP ATP->EGFR Inhibitor Quinazoline Derivative Inhibitor->EGFR Block ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation ATP_v ATP ATP_v->VEGFR2 Inhibitor_v Quinazoline Derivative Inhibitor_v->VEGFR2 Block ATP Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Endothelial Cell (Proliferation, Migration, Survival) mTOR->Angiogenesis

Fig 3. Drug Discovery and Evaluation Workflow.
Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-chloroquinazoline derivatives) and reference drugs (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be consistent for comparative studies.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: ELISA-Based Kinase Inhibition Assay (General)

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific kinase (e.g., VEGFR-2).

  • Plate Coating: Coat a 96-well plate with a substrate peptide specific to the kinase of interest (e.g., poly(Glu, Tyr) for tyrosine kinases).

  • Kinase Reaction: In a separate plate, prepare a reaction mixture containing the recombinant kinase enzyme, ATP, and the test compound at various concentrations.

  • Phosphorylation: Transfer the kinase reaction mixture to the coated plate and incubate at 37°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Wash the plate to remove non-bound reagents. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., an anti-phosphotyrosine antibody).

  • Secondary Antibody: After another wash, add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Signal Development: Wash the plate and add an HRP substrate (e.g., TMB). The enzyme will catalyze a color change. Stop the reaction with a stop solution (e.g., H2SO4).

  • Measurement & Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity is proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control to determine the IC50 value.

Conclusion and Future Outlook

The evidence presented in this guide strongly supports the continued exploration of the 4-chloroquinazoline scaffold in the development of novel anticancer agents. Derivatives from this class have repeatedly demonstrated potent in vitro cytotoxicity, specific and powerful inhibition of key oncogenic kinases like EGFR and VEGFR-2, and significant in vivo tumor growth inhibition, in some cases exceeding the efficacy of established clinical drugs.

[3][5]The versatility of the 4-chloro position allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on several key areas:

  • Overcoming Resistance: Design and test derivatives against cancer models harboring resistance mutations to current EGFR inhibitors (e.g., T790M). *[9] Dual/Multi-Targeting: Optimize compounds that effectively inhibit multiple pathways (e.g., EGFR and VEGFR-2) to combat tumor heterogeneity and redundant signaling.

  • Improving Safety Profiles: Conduct thorough toxicological studies to ensure that potent compounds have a wide therapeutic window, minimizing side effects on healthy tissues.

References

  • In vivo anti-tumour activity of novel Quinazoline derivatives. (2012). [No specific journal provided in source].
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). [No specific journal provided in source].
  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.). PubMed Central.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health (NIH).
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (n.d.). National Institutes of Health (NIH).
  • Important quinoline containing compounds as inhibitors of VEGFR-2. (n.d.). ResearchGate.
  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (n.d.). Anti-Cancer Agents in Medicinal Chemistry.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI.
  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023). PubMed.
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). PubMed.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Institutes of Health (NIH).
  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). PubMed Central.
  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (n.d.). National Institutes of Health (NIH).
  • Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. (n.d.). [No specific journal provided in source].
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Institutes of Health (NIH).
  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (n.d.). MDPI.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PubMed Central.
  • 4-Chloroquinazoline-2-carbonitrile. (n.d.). MySkinRecipes.

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 4-chloroquinazoline-2-carbonitrile. As a crucial intermediate in pharmaceutical research and drug development, particularly in the synthesis of potential anticancer and antimicrobial agents, its handling and disposal demand meticulous attention to safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining a safe and environmentally responsible laboratory environment.

Understanding the Compound: Hazard Profile and Inherent Risks

The presence of the carbonitrile (-CN) group introduces the potential for the release of highly toxic hydrogen cyanide gas upon contact with strong acids or during uncontrolled thermal decomposition.[9] Furthermore, as a chlorinated organic compound, its disposal is subject to stringent environmental regulations to prevent the formation of persistent and toxic byproducts.[10][11]

Table 1: Hazard Profile of 4-Chloroquinazoline-2-carbonitrile (Inferred)

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity Toxic if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor.[3]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of soap and water.[3]
Serious Eye Damage/Irritation Causes serious eye damage.[3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.
Aquatic Hazard Harmful to aquatic life.Avoid release to the environment.
Cyanide Release Potential Potential for release of hydrogen cyanide gas upon contact with strong acids.Avoid contact with strong acids. Segregate waste appropriately.

Operational Plan for Waste Management: A Step-by-Step Protocol

The cornerstone of safe disposal is a systematic approach that begins at the point of waste generation and concludes with its final, compliant destruction. The primary and mandatory method for the disposal of 4-chloroquinazoline-2-carbonitrile is through a licensed hazardous waste disposal company.[10]

Step 1: Waste Segregation - The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all unused or expired 4-chloroquinazoline-2-carbonitrile, as well as any materials contaminated with the solid compound (e.g., weighing papers, contaminated gloves, bench paper), in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste:

    • Solutions containing 4-chloroquinazoline-2-carbonitrile must be collected in a separate, compatible, and leak-proof hazardous waste container.

  • Sharps:

    • Any contaminated sharps, such as needles or broken glassware, must be placed in a designated puncture-resistant sharps container.[12]

Crucially, all waste streams containing this compound must be categorized as "Halogenated Organic Waste." [10] This waste must be kept separate from non-halogenated organic waste to avoid costly and complex disposal procedures.[10]

Step 2: Containerization and Labeling - Clarity for Safety
  • Container Selection: Use only containers that are in good condition, compatible with the chemical, and can be securely sealed.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Chloroquinazoline-2-carbonitrile." The label should also indicate that it is a "Halogenated Organic Waste."

Step 3: Secure Storage - Awaiting Professional Disposal

Store sealed hazardous waste containers in a designated, secure, and well-ventilated area. This storage area should be away from general laboratory traffic and incompatible materials, particularly strong acids.

Step 4: Professional Disposal - The Final Step

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup. Provide a complete and accurate description of the waste, including its chemical name and hazard classification. The standard and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic gases like hydrogen chloride.[13]

Spill and Decontamination Procedures: Immediate and Effective Response

In the event of a spill, prompt and appropriate action is essential to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Personal Protective Equipment (PPE): Before attempting any cleanup, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (nitrile is recommended), safety goggles and a face shield, a lab coat, and respiratory protection if there is a risk of airborne dust.

  • Containment and Cleanup:

    • For solid spills, carefully cover the material with an inert absorbent material like vermiculite or sand to prevent dust generation. Gently sweep the material into a designated hazardous waste container.

    • For liquid spills, use an inert absorbent material to soak up the spill.

  • Decontamination:

    • Once the bulk of the spill is removed, decontaminate the area using a suitable laboratory disinfectant or detergent solution, followed by a rinse with water.[14]

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Reporting: Report the incident to your supervisor and your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the critical decision-making and procedural flow for the proper disposal of 4-chloroquinazoline-2-carbonitrile.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Labeling cluster_disposal Storage & Disposal start 4-Chloroquinazoline- 2-carbonitrile Used in Experiment solid_waste Solid Waste (Unused chemical, contaminated PPE, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste sharps_waste Contaminated Sharps (Needles, glassware) start->sharps_waste halogenated_container Label as: 'Hazardous Waste' '4-Chloroquinazoline-2-carbonitrile' 'Halogenated Organic Waste' solid_waste->halogenated_container liquid_waste->halogenated_container sharps_waste->halogenated_container storage Secure Storage Area (Ventilated, away from acids) halogenated_container->storage Seal Container pickup Arrange Pickup with Licensed Waste Disposal Company storage->pickup Contact EHS incineration High-Temperature Incineration pickup->incineration

Caption: Disposal workflow for 4-chloroquinazoline-2-carbonitrile.

By adhering to these rigorous protocols, the scientific community can continue its vital research while upholding the highest standards of safety and environmental stewardship.

References

  • MySkinRecipes. 4-Chloroquinazoline-2-carbonitrile. [Link]

  • Chemsigma. 898044-49-0 4-CHLOROQUINAZOLINE-2-CARBONITRILE. [Link]

  • PMC. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • Journal of the American Chemical Society. Quinazolines. V. The Partial Hydrolysis of 2,4-Dialkoxy-quinazolines with the Formation of 2-Alkoxy-4-ketodihydro-quinazolines. [Link]

  • Clariant. Safety Data Sheet. (2017-04-24). [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxyquinazoline. (2025-09-18). [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • PMC. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • PubMed. Degradation of Chlorinated Nitroaromatic Compounds. [Link]

  • PubMed. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. [Link]

  • ACS Omega. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. [Link]

  • PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • PubMed. Cometabolic degradation of chlorinated aromatic compounds. [Link]

  • PMC. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. [Link]

  • ResearchGate. (PDF) Degradation of chlorinated nitroaromatic compounds. [Link]

  • ResearchGate. Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. [Link]

  • Sci-Hub. Quinazolines. Part XXI. Synthesis of cis-2-amino-8a-carboxymethyl-3,4,4a,5,6,7,8,8a-octahydroquinazoline and related compounds. Conversion of perhydroquinazolin-2-ones into 2-amino-3,4,4a,5,6,7,8,8a-octahydroquinazolines. [Link]

  • PubChem. 4-Chloroquinoline-2-carbonitrile. [Link]

  • University of Kentucky. Disinfection & Decontamination - Research Safety. [Link]

  • MIT. procedure for disposing of hazardous waste. [Link]

  • University of Regensburg. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • EPA. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • ResearchGate. (PDF) Biodegradation of Chlorinated Compounds—A Review. [Link]

  • PMC. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. [Link]

  • GovInfo. Federal Register/Vol. 87, No. 133/Wednesday, July 13, 2022/Rules and Regulations. [Link]

  • ResearchGate. Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. [Link]

  • EPA. Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. (2025-08-20). [Link]

  • EPA. Hazardous Waste. [Link]

  • ResearchGate. (PDF) The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. [Link]

  • ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. [Link]

  • ESSR. EPA Hazardous Waste Codes. [Link]

  • EPA. Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. [Link]

  • PubMed. The effect of anthropogenic activities on the environmental fate of chlorinated paraffins in surface soil in an urbanized zone of northern China. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. [Link]

  • Sci-Hub. Occurrence, fate and ecological risk of chlorinated paraffins in Asia: A review. [Link]

  • PMC. Exposure to chlorinated drinking water alters the murine fecal microbiota. [Link]

  • Journal of Environmental Sciences. Occurrence and fate of chlorinated methylsiloxanes in surrounding aqueous systems of Shengli oilfield, China. [Link]

  • PubMed. Occurrence, Fate and Ecological Risk of Chlorinated Paraffins in Asia: A Review. [Link]

Sources

Personal protective equipment for handling 4-Chloroquinazoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: 4-Chloroquinazoline-2-carbonitrile

Urgent Safety Briefing: Immediate Hazard Profile

4-Chloroquinazoline-2-carbonitrile should be handled as a hazardous substance with multiple routes of exposure. Based on analogous compounds, it is classified as:

  • Harmful if swallowed (GHS H302).[2] The parent compound, 4-chloroquinazoline, is rated as Toxic if swallowed (GHS H301), warranting a high degree of caution.[3][4]

  • Causes skin irritation (GHS H315).[1][2]

  • Causes serious eye irritation/damage (GHS H319/H318).[1][2][3]

  • May cause respiratory irritation (GHS H335).[1][2][3]

The presence of the carbonitrile (cyano) group introduces a critical secondary risk: the potential release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids or is subjected to high heat.[5]

Immediate Core Directives:

  • Work exclusively within a certified chemical fume hood.

  • Always wear the full complement of prescribed Personal Protective Equipment (PPE).

  • Prohibit the presence or use of acids in the immediate work area unless they are a required part of a rigorously controlled and reviewed experimental protocol.

Comprehensive Hazard Assessment & Causality

The hazard profile of 4-Chloroquinazoline-2-carbonitrile is a composite of the risks posed by its two primary structural features: the chloroquinazoline core and the carbonitrile functional group.

  • Chloroquinazoline Core: This heterocyclic system is common in biologically active molecules. The chlorine atom at the 4-position makes the compound a reactive intermediate. The hazards associated with the parent compound—oral toxicity, skin and eye damage, and respiratory irritation—are presumed to be conferred to this derivative.[3][4]

  • Carbonitrile Functional Group (-C≡N): Organic nitriles are precursors to cyanide toxicity. While not as acutely toxic as inorganic cyanide salts, they can metabolize in the body to release cyanide ions, which inhibit cellular respiration. The most immediate chemical hazard is the reaction with acids to produce hydrogen cyanide gas, a potent and rapidly acting poison.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]

PPE ItemSpecificationRationale for Use
Hand Protection Double Gloving: Nitrile rubber gloves (inner and outer layers).Prevents skin contact and irritation.[1][3] Double gloving provides protection in case the outer glove is compromised. Gloves must be inspected for integrity before use and disposed of after handling the compound.[3]
Eye & Face Protection Chemical safety goggles AND a full-face shield.Protects against splashes and airborne dust particles causing serious eye irritation or damage.[1][4] A face shield provides an additional layer of protection for the entire face.
Body Protection A chemical-resistant laboratory coat.Protects clothing and underlying skin from contamination.[1][3]
Respiratory Protection Work must be performed in a certified chemical fume hood.This is the primary engineering control to prevent inhalation of dust or potential hydrogen cyanide gas, which may cause respiratory irritation.[1][3]

Safe Handling and Operations Workflow

This protocol provides a self-validating system for handling 4-Chloroquinazoline-2-carbonitrile, from preparation to experimental use and final decontamination.

Experimental Workflow Diagram

Safe Handling Workflow for 4-Chloroquinazoline-2-carbonitrile prep 1. Preparation - Verify fume hood certification. - Assemble all materials. - Don full PPE. weigh 2. Weighing - Use an analytical balance inside the fume hood. - Handle as a solid powder, avoiding dust generation. prep->weigh Proceed to handling solubilize 3. Solubilization - Add solvent slowly to the solid. - Keep container closed when not in use. weigh->solubilize Transfer for use reaction 4. Reaction - Maintain inert atmosphere if required. - Monitor reaction from outside the fume hood sash. solubilize->reaction Introduce to experiment cleanup 5. Decontamination & Disposal - Segregate waste. - Decontaminate glassware and surfaces. - Doff PPE correctly. reaction->cleanup Post-experiment

Caption: General workflow for safely handling 4-Chloroquinazoline-2-carbonitrile.

Step-by-Step Methodology
  • Area Preparation:

    • Verify that the chemical fume hood has a current certification.

    • Clearly designate the workspace for handling the compound.

    • Ensure that an emergency eyewash station and safety shower are directly accessible.[6]

    • Remove all acids and strong oxidizing agents from the immediate vicinity.[5]

  • Personal Preparation:

    • Don all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Solid Compound:

    • Conduct all manipulations, including weighing and transfers, within the fume hood.[3]

    • When weighing the solid powder, use smooth, deliberate movements to avoid generating airborne dust.

    • Use a dedicated set of spatulas and weighing papers for this compound.

  • During the Experiment:

    • Keep all containers of the compound sealed when not actively in use.

    • If heating the compound, ensure the apparatus is secure and temperature is carefully controlled to prevent decomposition and potential release of toxic fumes.

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

Spill, Exposure, and Emergency Plan

Immediate and correct response to an incident is critical.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material to prevent dust generation.

    • Carefully sweep the material into a designated, labeled hazardous waste container.[3]

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Skin Exposure:

    • Immediately remove contaminated clothing.

    • Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[4][6]

    • Seek immediate medical attention.[3][4]

  • Eye Exposure:

    • Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][4][6]

    • Remove contact lenses if present and easy to do.[3]

    • Seek immediate medical attention.[3][4]

  • Inhalation:

    • Move the affected person to fresh air immediately.[3][4][6]

    • If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if ingestion is suspected).[4]

    • Seek immediate medical attention.[3][4]

  • Ingestion:

    • Rinse the mouth with water. Do NOT induce vomiting.[4]

    • Seek immediate medical attention and provide the Safety Data Sheet or this guide to the medical personnel.[3][4]

Decontamination and Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure safety.[7][8]

  • Waste Segregation:

    • All solid waste contaminated with 4-Chloroquinazoline-2-carbonitrile (e.g., unused compound, gloves, weighing papers, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed container for halogenated organic waste .[5][7]

    • Liquid waste (solutions containing the compound) must be collected in a separate, compatible, and clearly labeled container for halogenated organic liquid waste .[8]

    • Do not mix this waste with other chemical waste streams.

  • Decontamination:

    • All non-disposable equipment (glassware, spatulas) should be rinsed with an appropriate solvent in the fume hood. The rinsate must be collected as hazardous liquid waste.

    • Following the solvent rinse, wash equipment thoroughly with soap and water.

  • Final Disposal:

    • Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][8] Disposal will likely involve high-temperature incineration.[7]

References

  • Clariant. (2017, April 24). Safety Data Sheet. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Chloroquinazoline-2-carbonitrile. Retrieved from [Link]

  • Synthonix. (n.d.). 4-chloroquinazoline-8-carbonitrile | 1231761-54-8. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloroquinazoline-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloroquinazoline-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.